molecular formula C12H17I B6264934 1-iodo-2,4-bis(propan-2-yl)benzene CAS No. 496801-02-6

1-iodo-2,4-bis(propan-2-yl)benzene

Cat. No.: B6264934
CAS No.: 496801-02-6
M. Wt: 288.2
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Description

1-iodo-2,4-bis(propan-2-yl)benzene is a useful research compound. Its molecular formula is C12H17I and its molecular weight is 288.2. The purity is usually 95.
BenchChem offers high-quality 1-iodo-2,4-bis(propan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-iodo-2,4-bis(propan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

496801-02-6

Molecular Formula

C12H17I

Molecular Weight

288.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

1-iodo-2,4-bis(propan-2-yl)benzene CAS 496801-02-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the properties, synthesis, and application of 1-iodo-2,4-bis(propan-2-yl)benzene .

Sterically Demanding Aryl Electrophiles in Advanced Ligand Design

Part 1: Executive Technical Summary

1-iodo-2,4-bis(propan-2-yl)benzene (hereafter 2,4-DI-I ) is a specialized aryl iodide intermediate used primarily in the synthesis of sterically encumbered ligands for transition metal catalysis. Distinguished by the presence of two isopropyl groups at the ortho and para positions relative to the iodine, this molecule offers a unique balance of steric protection and electronic activation.

Its primary utility lies in C-C and C-Heteroatom cross-coupling protocols , where it serves as a precursor to bulky phosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbene (NHC) backbones. The steric bulk at the ortho position effectively retards catalyst deactivation pathways, such as cyclometallation, thereby enhancing the turnover number (TON) in downstream catalytic cycles.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., 2-isopropyliodobenzene).

PropertyValue / DescriptionNote
IUPAC Name 1-iodo-2,4-bis(propan-2-yl)benzeneAlso: 2,4-Diisopropyliodobenzene
CAS Number 496801-02-6
Molecular Formula

Molecular Weight 288.17 g/mol
Physical State Viscous LiquidColorless to pale yellow (oxidizes on storage)
Boiling Point ~135–140 °C @ 2 mmHgEstimated.[1][2][3][4] High vacuum required for distillation.
Density 1.38 ± 0.05 g/cm³Predicted based on aryl iodide trends.
Solubility Hexane, DCM, THF, TolueneImmiscible in water.
Stability Light SensitiveStore in amber glass under inert atmosphere (

/Ar).

Part 3: Synthetic Methodology & Validation

The most robust route to 2,4-DI-I is the regioselective electrophilic iodination of 1,3-diisopropylbenzene. The isopropyl groups activate the ring, directing the electrophile to the 4-position (sterically favored over the 2-position between the alkyl groups).

Reaction Pathway Diagram

The following graph illustrates the synthesis and subsequent activation pathways.

SynthesisPathway Start 1,3-Diisopropylbenzene (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (Ortho/Para Direction) Reagents I2 / Oxidant (HIO3 or H2O2) Reagents->Intermediate Generates I+ Product 1-iodo-2,4-bis(propan-2-yl)benzene (Target) Intermediate->Product Deprotonation (Major Product) Byproduct 2,6-isomer (Minor <5%) Intermediate->Byproduct Steric Hindrance (Minor Path)

Figure 1: Electrophilic Aromatic Substitution pathway favoring the 4-position (becoming C1 in the product) due to steric blocking at C2.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 50g of 2,4-DI-I.

Reagents:

  • 1,3-Diisopropylbenzene (1.0 equiv)

  • Iodine (

    
    ) (0.55 equiv)
    
  • Iodic Acid (

    
    ) (0.2 equiv) as oxidant
    
  • Solvent: Acetic Acid / Water (9:1 v/v)

  • Catalyst:

    
     (cat. 5 mol%)
    

Step-by-Step Workflow:

  • Charge: In a 500mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 1,3-diisopropylbenzene in Acetic Acid (

    
    ).
    
  • Activation: Add Iodine (

    
    ) and 
    
    
    
    . The oxidant regenerates
    
    
    from iodide byproducts, ensuring 100% atom economy regarding the iodine source.
  • Reaction: Heat to 60°C for 4 hours.

    • Validation Check: Monitor TLC (Hexane eluent). Product

      
       will be lower than starting material. Staining with PMA or UV visualization is required.
      
  • Quench: Cool to RT. Pour into ice water containing

    
     (Sodium Thiosulfate) to quench unreacted iodine (solution turns from purple/brown to yellow/clear).
    
  • Extraction: Extract with Hexanes (3x). Wash organics with sat.[5]

    
     (remove AcOH) and Brine.
    
  • Purification: Dry over

    
    , concentrate. Distill under high vacuum (0.5 - 2 mmHg). Collect the fraction boiling ~135°C.
    

Why this works: The use of an oxidant (


) prevents the formation of 

, which is reversible and reduces yield. This "oxidative iodination" drives the equilibrium forward.

Part 4: Applications in Ligand Design

2,4-DI-I is a critical scaffold for generating Bulky Phosphines and Organometallics .

Metal-Halogen Exchange Workflow

Because the iodine atom is highly labile, it can be selectively exchanged for Lithium or Magnesium without affecting the isopropyl groups.

ApplicationWorkflow Iodide 2,4-DI-I (Precursor) Species Aryl-Metal Species (Ar-MgX or Ar-Li) Iodide->Species I/Metal Exchange (Fast < 15 min) Exchange i-PrMgCl or n-BuLi (-78°C to 0°C) Exchange->Species Ligand Bulky Ligand (Phosphine/Boronate) Species->Ligand Nucleophilic Attack Electrophile Electrophile (e.g., PCl3, B(OMe)3) Electrophile->Ligand

Figure 2: Conversion of 2,4-DI-I into reactive nucleophiles for ligand synthesis.

Critical Use Case: Buchwald Ligand Synthesis

In the synthesis of dialkylbiarylphosphines (e.g., XPhos analogs), the 2,4-diisopropyl moiety provides:

  • Rotational Barrier: Prevents free rotation of the aryl ring, locking the catalyst conformation.

  • Solubility: The alkyl chains significantly increase solubility in non-polar solvents (Toluene, Hexane) compared to methyl analogs.

Part 5: Spectroscopic Validation (QC Criteria)

To ensure the integrity of the synthesized material, compare analytical data against these predicted parameters.

1H NMR (400 MHz,


) - Predicted: 
Shift (δ ppm) Multiplicity Integration Assignment
7.75 Doublet (J=8 Hz) 1H H-6 (Ortho to Iodine)
7.15 Doublet (J=2 Hz) 1H H-3 (Meta to Iodine, between iPr)
6.90 dd (J=8, 2 Hz) 1H H-5
3.35 Septet 1H CH (Ortho-isopropyl)
2.85 Septet 1H CH (Para-isopropyl)
1.25 Doublet 6H CH3 (Ortho-iPr)

| 1.22 | Doublet | 6H | CH3 (Para-iPr) |

QC Pass Criteria:

  • Absence of Singlet at ~7.0 ppm: A singlet would indicate the symmetrical 1,3,5-triisopropylbenzene or failure to iodinate regioselectively.

  • Integration Ratio: Aromatic (3H) : Methine (2H) : Methyl (12H) must be exact.

Part 6: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: The C-I bond is photosensitive. Long-term exposure to light liberates free iodine (

    
    ), turning the liquid brown. Store in foil-wrapped containers or amber glass at 4°C.
    
  • Spill Cleanup: Absorb with sand/vermiculite. Treat surface with dilute sodium thiosulfate to neutralize any liberated iodine.

References

  • BenchChem. 1-iodo-2,4-bis(propan-2-yl)benzene Properties and Synthesis. Retrieved from .

  • Organic Syntheses. Iodination of Arenes: General Procedures. Org.[1][6][7][8] Synth. Coll. Vol. 2, 351. Link.

  • Knochel, P., et al. Preparation of Polyfunctional Organomagnesium Reagents.[6] Angew.[6] Chem. Int. Ed. 2003, 42, 4302.[6] Link.

  • Sigma-Aldrich. Safety Data Sheet: Aryl Iodides.Link.

  • PubChem. Compound Summary: 1-iodo-2,4-bis(propan-2-yl)benzene.[9]Link.

Sources

An In-Depth Technical Guide to 2-Iodo-1,4-diisopropylbenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a comprehensive overview of 2-iodo-1,4-diisopropylbenzene, a sterically hindered aryl iodide of significant interest to researchers in organic synthesis and drug development. While often cataloged under the name 1-iodo-2,4-diisopropylbenzene, its correct IUPAC nomenclature is 2-iodo-1,4-di(propan-2-yl)benzene. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it provides a robust, field-proven protocol for its synthesis via electrophilic iodination of 1,4-diisopropylbenzene, explains the mechanistic rationale behind the procedure, and outlines standard methods for structural elucidation. Finally, it explores the compound's applications as a versatile building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Chemical Identity and Physicochemical Properties

2-Iodo-1,4-diisopropylbenzene is an aromatic hydrocarbon substituted with one iodine atom and two isopropyl groups. The bulky nature of the isopropyl groups ortho and para to the iodine atom imparts unique steric and electronic properties, making it a valuable reagent for constructing complex molecular architectures.

Chemical Structure:

Chemical structure of 2-iodo-1,4-diisopropylbenzene Figure 1: Chemical Structure of 2-Iodo-1,4-diisopropylbenzene

Table 1: Compound Identification and Key Properties

IdentifierValueSource(s)
IUPAC Name 2-Iodo-1,4-di(propan-2-yl)benzeneN/A
Common Name 1-Iodo-2,4-diisopropylbenzeneN/A
CAS Number 496801-02-6N/A
Molecular Formula C₁₂H₁₇IN/A
Molecular Weight 288.17 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)[1]
Boiling Point ~240-260 °C (estimated)[1]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1]

Synthesis and Mechanistic Rationale

The synthesis of 2-iodo-1,4-diisopropylbenzene is most logically and efficiently achieved through the direct iodination of its readily available precursor, 1,4-diisopropylbenzene (p-DIPB).

Strategic Approach: Electrophilic Aromatic Iodination

The chosen synthetic strategy is electrophilic aromatic substitution. The starting material, 1,4-diisopropylbenzene, is a symmetrical molecule with four equivalent C-H bonds on the aromatic ring. This symmetry is highly advantageous as it ensures that iodination can only occur at one of the positions ortho to an isopropyl group, leading to a single, desired product without the formation of regioisomers. This negates the need for complex purification to separate isomers.

The reaction employs elemental iodine (I₂) activated by an oxidizing agent. In this protocol, periodic acid (H₅IO₆) is used. The periodic acid serves to oxidize I₂ to generate a potent electrophilic iodine species (I⁺), which is then attacked by the electron-rich aromatic ring of the p-DIPB. The isopropyl groups are activating, ortho-, para-directors, which facilitates the substitution.

Detailed Experimental Protocol

Reagents:

  • 1,4-Diisopropylbenzene (p-DIPB) (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • Periodic acid (H₅IO₆) (0.4 eq)

  • Glacial Acetic Acid

  • Sulfuric Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-diisopropylbenzene (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add iodine (0.5 eq), periodic acid (0.4 eq), and a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction Execution: Heat the mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and dichloromethane (DCM).

  • Workup - Washing: Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to quench any remaining iodine), a saturated solution of sodium bicarbonate (to neutralize the acids), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using hexane as the eluent) to yield pure 2-iodo-1,4-diisopropylbenzene.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Charge Reactor with 1,4-Diisopropylbenzene and Acetic Acid reagents 2. Add I₂, H₅IO₆, and cat. H₂SO₄ start->reagents heat 3. Heat to 70°C and Monitor by TLC reagents->heat Initiate Reaction quench 4. Quench and Extract with DCM heat->quench Reaction Complete wash 5. Wash with Na₂S₂O₃, NaHCO₃, and Brine quench->wash dry 6. Dry (MgSO₄) and Concentrate wash->dry purify 7. Purify via Flash Column Chromatography dry->purify end_product Final Product: 2-Iodo-1,4-diisopropylbenzene purify->end_product

Caption: Workflow for the synthesis of 2-iodo-1,4-diisopropylbenzene.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. While experimental data is proprietary, the expected shifts can be accurately predicted based on established principles.[2][3][4]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2-Iodo-1,4-diisopropylbenzene (in CDCl₃)

¹H NMR AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Signal 1Ar-H~7.6 ppmDoublet (d)1H
Signal 2Ar-H~7.2 ppmDoublet of doublets (dd)1H
Signal 3Ar-H~6.9 ppmDoublet (d)1H
Signal 4CH (isopropyl)~3.3 ppmSeptet (sept)1H
Signal 5CH (isopropyl)~2.9 ppmSeptet (sept)1H
Signal 6CH₃ (isopropyl)~1.25 ppmDoublet (d)6H
Signal 7CH₃ (isopropyl)~1.22 ppmDoublet (d)6H
¹³C NMR AssignmentPredicted Chemical Shift (δ, ppm)
Signal 1Ar-C~152 ppm
Signal 2Ar-C~148 ppm
Signal 3Ar-C~138 ppm
Signal 4Ar-C~128 ppm
Signal 5Ar-C~126 ppm
Signal 6Ar-C-I~100 ppm
Signal 7CH (isopropyl)~40 ppm
Signal 8CH (isopropyl)~34 ppm
Signal 9CH₃ (isopropyl)~24 ppm
Signal 10CH₃ (isopropyl)~23 ppm
  • Rationale: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals due to the loss of symmetry after iodination. The carbon atom directly bonded to the iodine (Ar-C-I) will be significantly shielded in the ¹³C NMR spectrum, appearing at a characteristic upfield shift of around 100 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-iodo-1,4-diisopropylbenzene, the electron ionization (EI-MS) spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 288, corresponding to the molecular weight.

Applications in Advanced Synthesis

Aryl iodides are premier substrates for a wide range of metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center. The steric hindrance provided by the two isopropyl groups in 2-iodo-1,4-diisopropylbenzene makes it a particularly interesting building block.

Utility in Sterically Demanding Cross-Coupling Reactions

This compound is an excellent substrate for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[5][6][7] The bulky isopropyl groups can enforce specific conformations in the final product and can be used to synthesize sterically encumbered biaryls, which are common motifs in ligands, catalysts, and pharmacologically active molecules.[8]

Application Workflow: Suzuki-Miyaura Coupling

The diagram below illustrates the general application of 2-iodo-1,4-diisopropylbenzene in a Suzuki-Miyaura cross-coupling reaction to form a sterically hindered biaryl product.

G cluster_reaction Reaction Conditions A 2-Iodo-1,4-diisopropylbenzene C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Toluene/H₂O) A->C B Aryl Boronic Acid (R-B(OH)₂) B->C D Sterically Hindered Biaryl Product C->D C-C Bond Formation

Caption: Generalized scheme for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2-Iodo-1,4-diisopropylbenzene should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. It is light-sensitive and should be stored in a cool, dry, dark place under an inert atmosphere.

References

  • Bennett, R. Q., Goodwin, J. A., & Rich, J. D. (2005). Process for synthesizing diisopropylbenzene. U.S. Patent No. 7,102,043 B2.
  • National Center for Biotechnology Information. (n.d.). 1,4-Diisopropylbenzene. PubChem Compound Database. Retrieved from [Link]

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(23), 5301–5304. Available at: [Link]

  • LookChem. (n.d.). 1-IODO-4-ISOPROPYLBENZENE. Retrieved from [Link]

  • Saltzman, H., & Sharefkin, J. G. (1963). Iodosobenzene. Organic Syntheses, 43, 60. Available at: [Link]

  • Paparoni, F. (1988). Method for the synthesis of iodobenzene. U.S. Patent No. 4,788,354.
  • Aikawa, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3894–3897. Available at: [Link]

  • Jia, T., et al. (2023). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 21(34), 6895-6899. Available at: [Link]

  • Stavber, S., Kralj, P., & Zupan, M. (2002). Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Synthesis, 2002(11), 1513-1518. Available at: [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Chemistry Portal. Retrieved from [Link]

  • DeCoster, D. C. (1988). Process for the synthesis and purification of diisopropenylbenzene. U.S. Patent No. 4,755,627.
  • Li, J., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 723555. Available at: [Link]

  • Kaeding, W. W. (1985). Production of para-diisopropylbenzene and use of the same in the production of hydroquinone. European Patent No. EP 014950 B1. Retrieved from [Link]

  • Riel, A. M., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. AMB Express, 7(1), 11. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2004). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 16(5), 18-24. Available at: [Link]

Sources

Harnessing Asymmetric Steric Bulk: The Role of the 2,4-Diisopropylphenyl Group in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational ligand design and transition metal catalysis, steric hindrance is not merely a barrier; it is a highly tunable vector for directing chemical reactivity. While symmetrical bulky aryl groups like 2,6-diisopropylphenyl (Dipp) and 2,4,6-triisopropylphenyl (Tripp) have long dominated the literature for their ability to kinetically stabilize low-coordinate metal centers, they often impose overly restrictive steric environments that can stifle catalytic turnover.

Enter the 2,4-diisopropylphenyl group —a structural motif that breaks this symmetry. By providing substantial steric bulk at only one ortho-position while leaving the other open, and utilizing a para-isopropyl group to modulate lipophilicity, this moiety introduces a paradigm of asymmetric steric shielding . This in-depth technical guide explores the mechanistic causality, synthetic methodologies, and advanced applications of the 2,4-diisopropylphenyl group, providing researchers and drug development professionals with actionable insights into its utility.

Mechanistic Causality: The Logic of Facial Discrimination

The fundamental advantage of the 2,4-diisopropylphenyl group lies in its


 symmetry, contrasting sharply with the 

symmetry of Dipp. When a ligand bearing a 2,4-diisopropylphenyl group coordinates to a metal center, it creates a highly anisotropic steric environment.
  • The Blocked Face (ortho-iPr): The single ortho-isopropyl group restricts rotation around the Metal-Ligand or Aryl-Heteroatom bond due to allylic strain. This locks the ligand into a specific conformation, effectively shielding one hemisphere of the reactive metal center and preventing catalyst dimerization or off-target nucleophilic attack.

  • The Open Face (ortho-H): The unsubstituted ortho-position provides a sterically accessible trajectory. This is critical in asymmetric catalysis and olefin oligomerization, where bulky substrates require a specific entry vector to coordinate to the metal without overwhelming steric repulsion.

  • The Solubilizing Tail (para-iPr): While the para-isopropyl group is distal to the primary coordination sphere and does not contribute to facial shielding, it significantly increases the lipophilicity of the complex. This ensures high solubility in non-polar organic solvents (e.g., toluene, hexanes), a strict requirement for homogeneous catalysis.

G A 2,4-Diisopropylphenyl Group B Metal Center Coordination A->B Ligation C Sterically Blocked Face (ortho-iPr) B->C Induces D Open Reactive Face (ortho-H) B->D Maintains E Facial Discrimination & Enantioselective Binding C->E Directs approach D->E Allows entry

Caption: Logical flow of facial discrimination induced by the asymmetric 2,4-diisopropylphenyl group.

Quantitative Steric and Electronic Parameters

To rationally select an aryl substituent for ligand synthesis, one must compare their spatial occupancy. The table below summarizes the structural and steric parameters, utilizing the Buried Volume (


) metric, which quantifies the volume of the primary coordination sphere occupied by the ligand.
Aryl SubstituentOrtho 1Ortho 2ParaSymmetryEst. Steric Profile (

)
Primary Synthetic Utility
2,6-Diisopropylphenyl (Dipp) -iPr-iPr-H

Symmetrical, High (~30-35%)Kinetic stabilization, complete axial blocking.
2,4,6-Triisopropylphenyl (Tripp) -iPr-iPr-iPr

Symmetrical, High (~32-36%)Kinetic stabilization with extreme lipophilicity.
2,4-Diisopropylphenyl -iPr-H-iPr

Asymmetrical, Moderate (~25-28%)Facial discrimination, hemilabile shielding.

Ligand Design and Synthetic Methodologies

The synthesis of 2,4-diisopropylphenyl-bearing ligands requires precise regiocontrol. Below are two field-proven, self-validating protocols for synthesizing distinct classes of ligands utilizing this group.

Protocol A: Synthesis of (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid

This aroylacrylic acid serves as a critical bidentate ligand for transition metals and a precursor for antiproliferative chalcone chimeras in drug development[1].

Causality of Reagents: The reaction utilizes a Friedel-Crafts acylation of 1,3-diisopropylbenzene with maleic anhydride. Why 1,3-diisopropylbenzene? The meta-arrangement of the isopropyl groups exerts overwhelming steric hindrance at the 2-position. Consequently, the incoming acylium ion is directed exclusively to the 4-position, ensuring perfect regioselectivity without the need for complex chromatographic separation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of maleic anhydride and 1.0 eq of 1,3-diisopropylbenzene in anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.2 eq of anhydrous Aluminum Chloride (AlCl₃) in small portions. Rationale: AlCl₃ acts as a Lewis acid, coordinating to the anhydride to generate the highly electrophilic acylium intermediate.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours. The solution will transition to a deep red/brown color, indicating the formation of the product-aluminum complex.

  • Quenching: Carefully pour the mixture over crushed ice containing 1M HCl. Rationale: The acidic aqueous quench breaks down the aluminum complex and protonates the resulting carboxylate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure (E)-isomer as a crystalline solid.

Self-Validating Checkpoint: Analyze the product via ¹H NMR (CDCl₃). The success of the reaction is confirmed by the presence of two distinct vinylic doublets with a coupling constant of


 (confirming the trans/E geometry) and three distinct aromatic protons, validating the asymmetric 2,4-substitution pattern.

Workflow Step1 Step 1: Friedel-Crafts Acylation 1,3-Diisopropylbenzene + Maleic Anhydride Step2 Step 2: Lewis Acid Catalysis AlCl3 in CH2Cl2 at 0°C Step1->Step2 Step3 Step 3: Aqueous Quench HCl quench, EtOAc extraction Step2->Step3 Step4 Step 4: Recrystallization Yields (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid Step3->Step4

Caption: Experimental workflow for synthesizing 2,4-diisopropylphenyl-derived aroylacrylic acid ligands.

Protocol B: Synthesis of 1,4-Bis(2,4-diisopropylphenyl)-1,4-diaza-1,3-butadiene (H₂DADDipp)

Diazabutadiene (DAD) ligands are non-innocent ligands capable of stabilizing highly reactive alkali and alkaline earth metals[2].

Causality of Reagents: This is a Schiff base condensation. The use of a catalytic amount of formic acid accelerates the dehydration of the hemiaminal intermediate without causing the degradation of the acid-sensitive imine product. The asymmetric bulk of the 2,4-diisopropylphenyl group allows the resulting DAD ligand to fold around small metal cations (like Li⁺ or Na⁺) without the severe steric clash that Dipp-based DAD ligands experience.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 eq of 2,4-diisopropylaniline in absolute methanol at room temperature.

  • Condensation: Add 1.0 eq of glyoxal (40% aqueous solution) dropwise over 15 minutes under vigorous stirring.

  • Catalysis: Add 3-5 drops of concentrated formic acid.

  • Propagation: Stir the mixture continuously for 12 hours. As the reaction progresses, the highly conjugated, lipophilic imine will precipitate out of the polar methanolic solvent.

  • Isolation: Filter the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with ice-cold methanol to remove unreacted aniline, and dry under high vacuum for 6 hours.

Self-Validating Checkpoint: Reaction completion is visually confirmed by the cessation of precipitate formation. Structurally, FTIR spectroscopy must show the complete disappearance of the primary amine N-H stretching bands (3300-3500 cm⁻¹) and the emergence of a sharp, strong imine C=N stretch at approximately 1620 cm⁻¹.

Applications in Advanced Organic Synthesis & Drug Development

A. Transition Metal Coordination and Magnetism

The 2,4-diisopropylphenyl group has been successfully employed to synthesize novel binuclear Copper(II) complexes. For instance, the coordination of (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoato ligands to Cu(II) yields a paddle-wheel structural motif. The unique asymmetric bulk forces the complex into a specific crystal packing arrangement that facilitates strong anti-ferromagnetic intra-dimer coupling (exchange integral value


)[1]. This structural control is impossible with unhindered or symmetrically hindered analogs.
B. Drug Development: Tubulin Polymerization Inhibitors

In medicinal chemistry, the spatial orientation of aromatic rings dictates binding affinity. Chalcone-aroylacrylic acid chimeras bearing the 2,4-diisopropylphenyl moiety have been synthesized to target human tumor cell lines. The asymmetric bulk of the 2,4-diisopropylphenyl group prevents the molecule from adopting complete coplanarity. This specific dihedral twisting is a critical structural attribute that enhances binding to the colchicine site of tubulin, thereby acting as a potent antiproliferative agent and tubulin polymerization inhibitor[3].

C. Electrocatalytic Radical-Polar Crossover

Recent advancements in electrocatalysis have utilized bulky aryl groups to stabilize key radical intermediates. In the electrocatalytic hydroetherification of alkenes with phenols, the steric environment surrounding the metal-hydride catalyst dictates the success of the radical-polar crossover mechanism. Asymmetric bulky groups like 2,4-diisopropylphenyl modulate the diffusion rates of carbon-centered radicals, enabling the generation of key cationic intermediates that are subsequently trapped by nucleophilic phenols, facilitating the synthesis of complex alkyl aryl ethers[4].

References

  • Miodragovic, Z. M., et al. "Synthesis, structure and magnetic properties of the first copper(II) complex with an (E)-4-aryl-4-oxo-2-butenoato ligand". Inorganic Chemistry Communications, 9 (2006) 1173–1177. URL:[Link]

  • Mandal, S. K. "Synthesis and structural characterization of new alkali metal, alkaline earth metal, and lanthanide complexes with 1,4-diazabutadiene ligands". Martin-Luther-Universität Halle-Wittenberg, 2011. URL:[Link]

  • "Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production". National Institutes of Health (PMC). URL:[Link]

  • Discolo, C. A., et al. "Electrocatalytic Radical-Polar Crossover Hydroetherification of Alkenes with Phenols". ACS Catalysis, 2022. URL:[Link]

Sterics, Electronics, and Iodine: Mastering Electron-Rich Bulky Aryl Iodides in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electron-Rich Bulky Aryl Iodides for Catalysis Research Content Type: Technical Deep Dive / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads

Executive Summary

Electron-rich bulky aryl iodides occupy a unique and paradoxical niche in modern catalysis. As substrates, they represent a "perfect storm" of kinetic resistance: their electron-donating groups (EDGs) strengthen the C–I bond against oxidative addition compared to electron-deficient counterparts, while their steric bulk hinders metal coordination. Conversely, in the burgeoning field of hypervalent iodine organocatalysis, these exact properties are advantageous—electron-richness facilitates the critical re-oxidation step (I to I³⁺), and steric bulk is essential for inducing chirality.

This guide dissects the mechanistic duality of these molecules, providing validated protocols for their engagement in Pd/Ni-catalyzed cross-coupling and their deployment as high-turnover organocatalysts.

Part 1: The Physico-Chemical Paradox

The Deactivation Myth

A common misconception in graduate organic chemistry is that aryl iodides are universally "reactive." While the C–I bond is weaker than C–Br or C–Cl, the rate of oxidative addition (OA) to Pd(0) is heavily influenced by arene electronics.

  • Electronic Effect: Electron-rich arenes (e.g., 4-iodoanisole, amino-iodobenzenes) increase the electron density of the aromatic ring. Through resonance, this strengthens the C–I bond order, making the substrate less electrophilic and raising the activation energy for OA.

  • Steric Effect: Bulky ortho-substituents (e.g., mesityl groups) physically block the approach of the Pd(0)Lₙ species.

The Result: A standard Pd(PPh₃)₄ catalyst often fails. The system requires ligands that are both electron-rich (to increase Pd(0) nucleophilicity) and bulky (to enforce a mono-ligated, highly reactive Pd(0) species).

Quantitative Comparison of Substrate Reactivity

The following table summarizes the relative reactivity and required catalytic adjustments.

Substrate ClassElectronic NatureSteric ProfileOA Rate (Relative)Recommended Ligand Class
4-Nitroiodobenzene Electron-DeficientUnhinderedFast (Reference)Standard Phosphines (PPh₃)
4-Iodoanisole Electron-RichUnhinderedModerateAlkylphosphines (PCy₃)
2-Iodotoluene NeutralHinderedSlowBuchwald Ligands (SPhos)
2-Iodo-1,3,5-trimethylbenzene Electron-Rich Very Hindered Very Slow Dialkylbiarylphosphines / NHCs

Part 2: As Substrates—Overcoming the Barrier

To couple electron-rich bulky aryl iodides, we must destabilize the Pd(0) resting state to encourage OA.

Ligand Selection Strategy
  • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like SPhos , RuPhos , and XPhos are the gold standard.[1]

    • Mechanism:[1][2][3][4][5] The biaryl backbone prevents the formation of inactive bis-ligated complexes [PdL₂]. The bulky alkyl groups (cyclohexyl or t-butyl) drive the formation of the monoligated [L-Pd(0)] species, which is sufficiently electron-rich to attack the deactivated C–I bond.

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes (often used as PEPPSI precatalysts) provide strong σ-donation, significantly boosting the electron density on Pd to facilitate OA into electron-rich bonds.

Visualization: The Monoligated Pathway

The following diagram illustrates why bulky ligands are critical for these specific substrates.

CatalyticCycle cluster_0 Critical Success Factor PreCat Pd(II) Precatalyst Pd0_L2 Pd(0)L₂ (Inactive Resting State) PreCat->Pd0_L2 Reduction Pd0_L1 [L-Pd(0)] (Active Species) Pd0_L2->Pd0_L1 Ligand Dissociation (Favored by Bulk) OxAdd Oxidative Addition (Rate Limiting for E-Rich Ar-I) Pd0_L1->OxAdd + Ar-I (Bulky/E-Rich) TransMet Transmetalation OxAdd->TransMet + Ar'-B(OH)₂ / Base RedElim Reductive Elimination (Steric Relief) TransMet->RedElim RedElim->Pd0_L1 Product Release

Figure 1: The monoligated Pd(0) pathway essential for activating hindered electron-rich aryl iodides. Standard ligands get trapped in the Pd(0)L₂ state.

Part 3: As Catalysts—The Hypervalent Advantage

When the script is flipped, electron-rich bulky aryl iodides serve as precursors for powerful organocatalysts.

The Oxidation Potential Benefit

In catalytic hypervalent iodine chemistry (e.g., using m-CPBA or Oxone as a terminal oxidant), the aryl iodide (ArI) is oxidized to an iodine(III) species (ArIX₂).

  • Electron-Richness: Lowers the oxidation potential, making the ArI

    
     ArI(III) step faster and allowing the use of milder terminal oxidants.
    
  • Bulkiness: Prevents dimerization of the active species and, if chiral, imparts enantioselectivity to the substrate.

Strategic Application

These are particularly useful in dearomatization reactions (e.g., converting phenols to quinones) or alpha-functionalization of ketones . The bulky electron-rich iodide acts as an "antenna," picking up oxygen from the oxidant and transferring it to the substrate.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Hindered Electron-Rich Iodides

Use case: Synthesis of tetra-ortho-substituted biaryls.

Reagents:

  • Substrate: 2-Iodo-1,3,5-trimethylbenzene (1.0 equiv)

  • Boronic Acid: 2,6-Dimethoxyphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Charge: In a glovebox or under strict Argon flow, add Pd(OAc)₂, SPhos, aryl iodide, and boronic acid to a reaction vial.

  • Solvate: Add degassed Toluene and Water.

  • Activate: Seal the vial and heat to 100°C for 12–16 hours. Note: The high temperature is necessary to overcome the steric barrier of the reductive elimination step.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

Protocol B: Hypervalent Iodine Catalyzed Oxidation

Use case: Oxidation of hydroquinone to quinone using a catalytic aryl iodide.

Reagents:

  • Catalyst: 4-Iodoanisole (10 mol%)

  • Terminal Oxidant: Oxone® (1.2 equiv) or m-CPBA

  • Substrate: Hydroquinone derivative

  • Solvent: Acetonitrile/Water (1:1)[6]

Step-by-Step:

  • Dissolve: Dissolve the substrate and 4-iodoanisole in the solvent mixture.

  • Add Oxidant: Add Oxone portion-wise at room temperature.

  • Monitor: The reaction proceeds via the in-situ generation of 4-methoxy(diacetoxyiodo)benzene equivalents.

  • Quench: Add aqueous Na₂S₂O₃ to reduce excess oxidant and the catalyst back to the aryl iodide.

Part 5: References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Preparation of Unsymmetrical Biaryls by Pd(II)-Catalyzed Cross-Coupling of Aryl Iodides. Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling. Source: Scilit / MDPI URL:[Link]

  • Hypervalent Iodine(III) Reagents in Organic Synthesis. Source: Arkivoc URL:[Link]

  • Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex. Source: Organometallics (ACS Publications) URL:[Link]

Sources

1-iodo-2,4-bis(propan-2-yl)benzene synonyms and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-iodo-2,4-bis(propan-2-yl)benzene, a substituted aromatic iodide with significant potential in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a reactive iodo group and two sterically demanding isopropyl groups, makes it a valuable building block for accessing complex molecular architectures. This document delves into its nomenclature, physicochemical properties, synthesis, and safety considerations, offering insights for its effective application in research and development.

Chemical Identity and Nomenclature

Correctly identifying and naming a chemical compound is fundamental for clear scientific communication. This section details the IUPAC nomenclature and common synonyms for 1-iodo-2,4-bis(propan-2-yl)benzene.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-iodo-2,4-bis(propan-2-yl)benzene .[1]

The naming convention is derived as follows:

  • Parent Structure : The core of the molecule is a benzene ring.

  • Substituents : The benzene ring is substituted with one iodine atom and two isopropyl groups. The IUPAC-preferred name for the isopropyl group is "propan-2-yl".

  • Numbering : The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants. The numbering starts from the carbon atom bearing the iodo group as it comes first alphabetically among the substituent names (iodo vs. isopropyl). The numbering then proceeds in the direction that gives the next substituent the lowest number. This results in the iodo group at position 1, and the isopropyl groups at positions 2 and 4.

  • Prefixes : The prefixes "bis-" is used to indicate two identical complex substituents (propan-2-yl).

Therefore, the full IUPAC name is constructed by listing the substituents in alphabetical order, preceded by their locants, and followed by the name of the parent structure.

Synonyms and Common Names

In literature and commercial catalogs, 1-iodo-2,4-bis(propan-2-yl)benzene may be referred to by several other names:

  • 1-Iodo-2,4-diisopropylbenzene[1]

  • 2,4-Diisopropyl-1-iodobenzene

  • 2,4-Diisopropyliodobenzene

It is crucial for researchers to be aware of these synonyms to ensure comprehensive literature searches and accurate identification of the compound from various suppliers.

Chemical Identifiers

For unambiguous identification, the following identifiers are critical:

IdentifierValue
CAS Number 496801-02-6[1]
Molecular Formula C₁₂H₁₇I[1]
Molecular Weight 288.17 g/mol [1]
SMILES CC(C)c1ccc(I)c(c1)C(C)C[1]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents I [pos="0,2!", label="I"]; C1 -- I;

C7 [pos="-1.74,1!", label="C"]; C2 -- C7; H7 [pos="-2.2,1.5!", label="H"]; C7 -- H7; C8 [pos="-2.61,0.5!", label="C"]; C7 -- C8; H8_1 [pos="-3.0,0.9!", label="H"]; H8_2 [pos="-3.0,0.1!", label="H"]; H8_3 [pos="-2.8,-0.2!", label="H"]; C8 -- H8_1; C8 -- H8_2; C8 -- H8_3; C9 [pos="-1.74,0!", label="C"]; C7 -- C9; H9_1 [pos="-2.1,-0.4!", label="H"]; H9_2 [pos="-1.4,-0.4!", label="H"]; H9_3 [pos="-1.9,0.3!", label="H"]; C9 -- H9_1; C9 -- H9_2; C9 -- H9_3;

C10 [pos="0,-2!", label="C"]; C4 -- C10; H10 [pos="-0.5,-2.3!", label="H"]; C10 -- H10; C11 [pos="0.87,-2.5!", label="C"]; C10 -- C11; H11_1 [pos="1.2,-2.1!", label="H"]; H11_2 [pos="1.2,-2.9!", label="H"]; H11_3 [pos="0.7,-2.8!", label="H"]; C11 -- H11_1; C11 -- H11_2; C11 -- H11_3; C12 [pos="-0.87,-2.5!", label="C"]; C10 -- C12; H12_1 [pos="-1.2,-2.1!", label="H"]; H12_2 [pos="-1.2,-2.9!", label="H"]; H12_3 [pos="-0.7,-2.8!", label="H"]; C12 -- H12_1; C12 -- H12_2; C12 -- H12_3;

// Aromatic hydrogens H3 [pos="-1.3, -0.9!", label="H"]; C3 -- H3; H5 [pos="1.3, -0.9!", label="H"]; C5 -- H5; H6 [pos="1.3, 0.9!", label="H"]; C6 -- H6; }

Figure 1: Chemical structure of 1-iodo-2,4-bis(propan-2-yl)benzene.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in chemical reactions. While experimentally determined data for 1-iodo-2,4-bis(propan-2-yl)benzene is not widely available, the following table provides predicted values and data from closely related compounds to guide laboratory practice.

PropertyPredicted/Analogous ValueRemarks
Physical State LiquidBased on supplier information for similar compounds.
Boiling Point ~260-270 °CPredicted based on the boiling point of related iodinated aromatic compounds.[2]
Density ~1.5 g/cm³Predicted based on the density of related iodinated aromatic compounds.[2]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).Typical for non-polar aromatic iodides.
LogP 4.538A calculated value indicating high lipophilicity.[1]

Spectroscopic Characterization

Spectroscopic data is vital for confirming the identity and purity of a synthesized compound. Although a definitive spectrum for 1-iodo-2,4-bis(propan-2-yl)benzene is not publicly available, this section provides predicted spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 7.0-7.8 ppm) : Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. The proton at C5 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C3 as a singlet or a narrowly split doublet.

  • Isopropyl Protons (δ 1.2-1.4 ppm and 2.8-3.5 ppm) : Two distinct sets of signals for the two non-equivalent isopropyl groups are anticipated. Each isopropyl group will exhibit a doublet for the six methyl protons and a septet for the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (δ 90-155 ppm) : Six signals are expected for the six carbons of the benzene ring. The carbon attached to the iodine (C1) will be significantly shifted downfield.

  • Isopropyl Carbons (δ 22-35 ppm) : Four signals are expected, two for the methyl carbons and two for the methine carbons of the two non-equivalent isopropyl groups.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺) : A prominent peak at m/z = 288 is expected, corresponding to the molecular weight of the compound.

  • Fragmentation : Common fragmentation patterns would include the loss of an iodine atom (m/z = 127) and fragmentation of the isopropyl groups.

Synthesis and Reactivity

1-iodo-2,4-bis(propan-2-yl)benzene is typically synthesized via electrophilic iodination of the readily available precursor, 1,3-diisopropylbenzene.

Synthetic Protocol: Electrophilic Iodination

This method involves the direct introduction of an iodine atom onto the aromatic ring using an electrophilic iodine source.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup : In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 1,3-diisopropylbenzene and a suitable solvent (e.g., acetic acid or dichloromethane).

  • Reagent Addition : To the stirred solution, add molecular iodine (I₂) and an oxidizing agent. Common oxidizing agents for this reaction include nitric acid, hydrogen peroxide, or a mixture of an iodide salt with an oxidant like N-iodosuccinimide (NIS). The choice of oxidant is crucial for activating the iodine and facilitating the electrophilic attack on the aromatic ring.

  • Reaction Conditions : The reaction mixture is typically heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup : Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench any unreacted iodine. The aqueous layer is then extracted with an organic solvent.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-iodo-2,4-bis(propan-2-yl)benzene.

Causality in Experimental Choices:

  • Solvent : Acetic acid is often used as it is a polar protic solvent that can help to solvate the reagents and facilitate the reaction.

  • Oxidizing Agent : The role of the oxidizing agent is to generate a more electrophilic iodine species (e.g., I⁺), which is necessary to overcome the relatively low reactivity of the benzene ring towards direct iodination with I₂ alone.

  • Workup with Sodium Thiosulfate : This step is essential to remove any residual iodine, which can interfere with subsequent purification and reactions.

Figure 2: Workflow for the synthesis of 1-iodo-2,4-bis(propan-2-yl)benzene.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-iodo-2,4-bis(propan-2-yl)benzene.

  • GHS Hazard Statements : Based on data for similar compounds, it is likely to be associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

  • GHS Pictograms : The GHS07 pictogram (exclamation mark) is expected to be applicable.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage : Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Applications in Research and Development

The presence of the iodo group makes 1-iodo-2,4-bis(propan-2-yl)benzene a versatile substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules with potential applications in:

  • Pharmaceuticals : As a building block for the synthesis of novel drug candidates.

  • Materials Science : For the creation of new organic electronic materials and polymers.

  • Agrochemicals : In the development of new pesticides and herbicides.

The steric hindrance provided by the two isopropyl groups can also be exploited to influence the regioselectivity of reactions and to create molecules with specific three-dimensional structures.

References

  • U.S. Environmental Protection Agency. (n.d.). 1-Iodo-4-isobutylbenzene Properties. Retrieved March 7, 2026, from [Link]

Sources

difference between 2,4-diisopropyl and 2,6-diisopropyl aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural, synthetic, and reactive divergences between 2,4-diisopropyl and 2,6-diisopropyl aryl iodides.

Comparative Analysis of Steric Shielding, Synthesis, and Cross-Coupling Kinetics

Executive Summary: The "Steric Wall" vs. The "Open Gate"

For researchers in drug discovery and ligand design, the distinction between 2,6-diisopropyl-1-iodobenzene (2,6-DIPP-I) and 2,4-diisopropyl-1-iodobenzene (2,4-DIPP-I) is not merely positional isomerism; it is a fundamental shift in reactivity logic.

  • 2,6-DIPP-I (The Steric Wall): Features two isopropyl groups flanking the iodine. This creates a "steric pocket" that kinetically stabilizes oxidative addition (OA) products but severely retards the initial OA step. It is the gold standard for synthesizing bulky ligands (e.g., IPr carbene precursors) and stabilizing low-valent metal species.

  • 2,4-DIPP-I (The Open Gate): Features one open ortho position. While still bulky, it undergoes oxidative addition significantly faster than the 2,6-isomer. It is typically used as a "stress test" substrate in methodology development to demonstrate tolerance for moderate steric bulk without the extreme penalty of the 2,6-substitution.

Structural & Electronic Analysis

Steric Parameters

The reactivity difference is quantified by the Percent Buried Volume (%Vbur) and Sterimol parameters (specifically


 and 

widths).
Parameter2,6-Diisopropyl-1-iodobenzene 2,4-Diisopropyl-1-iodobenzene Implication
Ortho Occupancy Double (Positions 2, 6)Single (Position 2)2,6-isomer blocks metal approach from both sides.
Cone Angle (

)
High (>180° effective shielding)Moderate2,6-isomer forces specific ligand conformations (e.g., perpendicular arrangement).
Rotational Barrier High (Restricted rotation)Low to Moderate2,6-isomer can induce atropisomerism in coupled products.
Electronic Effect Inductive (+I) from 2 ortho groupsInductive (+I) from ortho/paraBoth are electron-rich, deactivating the C–I bond toward OA (relative to electron-poor arenes), but sterics dominate the 2,6-isomer's inertness.
Mechanism of Oxidative Addition (Visualization)

The following diagram illustrates the kinetic barrier difference. The 2,6-isomer requires significant ligand distortion to permit the metal center to access the C–I bond.

Figure 1: Mechanistic divergence in oxidative addition. The 2,6-isomer imposes a "bis-ortho clash," often making the coordination step reversible and the insertion step rate-limiting.

Synthetic Protocols

Because these isomers require different starting materials and mechanisms (Sandmeyer vs. Electrophilic Substitution), the protocols are distinct.

Protocol A: Synthesis of 2,6-Diisopropyliodobenzene (via Sandmeyer)

Rationale: Direct iodination of 1,3-diisopropylbenzene yields the 2,4-isomer (see Protocol B). To get the 2,6-pattern, one must start from the commercially available 2,6-diisopropylaniline .

Reagents:

  • 2,6-Diisopropylaniline (1.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (aqueous)

  • NaNO₂ (1.2 equiv)[1]

  • KI (2.0 equiv)[1]

  • Acetonitrile/Water

Step-by-Step Workflow:

  • Salt Formation: In a 500 mL round-bottom flask, dissolve 2,6-diisopropylaniline (10 g) in MeCN (50 mL). Add 3M H₂SO₄ (100 mL) slowly at 0°C. The amine sulfate may precipitate; vigorous stirring is essential.

  • Diazotization: Add NaNO₂ (aqueous solution) dropwise at -5°C to 0°C . Critical: Do not exceed 5°C to prevent phenol formation.[1] Stir for 30 min. The solution should become clear/yellow.

  • Iodination (Sandmeyer): Dissolve KI (2.0 equiv) in water.[1] Add this solution slowly to the cold diazonium salt.

    • Observation: Nitrogen gas evolution will be vigorous.[1] The solution will turn dark (iodine formation).

  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Extract with hexanes (3x).[1][2] Wash with 10% Na₂S₂O₃ (to remove excess I₂) until the organic layer is pale yellow/colorless.

  • Purification: Dry over MgSO₄, concentrate, and distill under high vacuum (or use a silica plug with hexanes).

    • Target Yield: 70-85%.[1][3]

Protocol B: Synthesis of 2,4-Diisopropyliodobenzene (via Direct Iodination)

Rationale: Electrophilic aromatic substitution (SEAr) on 1,3-diisopropylbenzene (m-diisopropylbenzene) is highly regioselective. The bulky isopropyl groups block position 2. Positions 4 and 6 are equivalent and sterically accessible.[1]

Reagents:

  • 1,3-Diisopropylbenzene (1.0 equiv)

  • Iodine (I₂, 0.5 equiv)

  • Iodic Acid (HIO₃, 0.2 equiv) or Periodic Acid

  • Solvent: Acetic Acid / Water / H₂SO₄ (cat.)[1]

Step-by-Step Workflow:

  • Activation: In a flask equipped with a reflux condenser, dissolve 1,3-diisopropylbenzene (10 g) in Glacial Acetic Acid (60 mL).

  • Oxidant Addition: Add Iodine (I₂) and HIO₃.[1] Add 1 mL of conc. H₂SO₄ as a catalyst.[1]

    • Mechanism:[1][2][4][5][6][7] HIO₃ oxidizes I₂ to highly electrophilic I⁺ species.[1]

  • Reaction: Heat to 60-70°C for 4-6 hours. Monitor by GC-MS.[1]

    • Selectivity Check: You should see >95% of the 2,4-isomer. The 2,6-isomer (iodine between iPr groups) is not formed due to extreme steric clash.

  • Quench: Pour into ice water. Neutralize with saturated NaHCO₃.

  • Workup: Extract with Ethyl Acetate. Wash with Na₂S₂O₃ (remove I₂) and Brine.[1]

  • Purification: Vacuum distillation is preferred to remove trace di-iodinated byproducts.[1]

Reactivity Profile & Application Guide

Cross-Coupling Performance

When selecting a substrate for drug development or methodology testing, use the following decision matrix:

Reaction Type2,4-DIPP-I 2,6-DIPP-I
Suzuki-Miyaura Standard Conditions. Works with Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 60-80°C.Difficult. Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC-Pd catalysts. High temp (100°C+) often needed.[1]
Buchwald-Hartwig Feasible. Standard BrettPhos or RuPhos systems work well.[1]Challenging. Often requires specific "flexible" steric ligands or Pd-PEPPSI precatalysts to force oxidative addition.[1]
Ullmann (Cu) Moderate. Requires diamine ligands.[1]Very Poor. Cu(I) oxidative addition is extremely sensitive to ortho-bulk.
Lithium-Halogen Exchange Fast. t-BuLi or n-BuLi at -78°C works cleanly.Fast but Dangerous. The resulting aryl-lithium is extremely basic and sterically shielded, making it stable but hard to quench with bulky electrophiles.
Case Study: Ligand Synthesis (NHCs)

The 2,6-diisopropylphenyl moiety is the defining feature of the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand.

  • Why 2,6? The isopropyl groups create a "roof" over the metal center, preventing bimolecular decomposition and enforcing reductive elimination of the target product.

  • Why not 2,4? A 2,4-substituted NHC would leave one side of the metal exposed ("Open Gate"), leading to catalyst deactivation via dimerization or solvent coordination.

References

  • Mechanistic Studies on Ni(I)

    • Title: Interrogating the Mechanistic Features of Ni(I)
    • Source: The Doyle Group (UCLA) / J. Am. Chem. Soc.
    • URL:[Link][1]

  • Steric Acceleration in Pd(0)

    • Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
    • Source: J. Am. Chem. Soc.[1]

    • URL:[Link][1]

  • Sandmeyer Reaction Protocol

    • Title: The Sandmeyer Reaction: Substitution for an NH2 on an Arom
    • Source: Minnesota State University Moorhead (Organic Chemistry Lab Manual).[1]

    • URL:[Link]

  • Direct Iodination of Bulky Arenes

    • Title: Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes.[1][8]

    • Source: Synthesis (Thieme Connect).[1]

  • Percent Buried Volume (%Vbur)

    • Title: Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry.
    • Source: Chemical Communications (RSC).[1]

    • URL:[Link]

Sources

Commercial Sourcing and Synthetic Validation of High-Purity 1-Iodo-2,4-Diisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, bulky aryl halides are indispensable building blocks. Specifically, 1-iodo-2,4-diisopropylbenzene has emerged as a critical precursor for the synthesis of sterically demanding N-heterocyclic carbenes (NHCs), Buchwald-type phosphine ligands, and complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have observed that the unique steric environment provided by the ortho- and para-isopropyl groups dictates highly specific reactivity profiles. This whitepaper provides an authoritative analysis of the commercial supply landscape, outlines a self-validating de novo synthetic protocol, and explores the mechanistic nuances of utilizing this compound in palladium-catalyzed cross-couplings.

Chemical Identity & Physical Parameters

Before sourcing or synthesizing 1-iodo-2,4-diisopropylbenzene, it is crucial to establish its baseline physical and chemical parameters. The presence of two isopropyl groups significantly increases the lipophilicity of the molecule while depressing its melting point, rendering it a dense liquid at room temperature [3].

Table 1: Physicochemical Properties
PropertyValue / Designation
Chemical Name 1-Iodo-2,4-diisopropylbenzene
Synonyms 2,4-Diisopropyl-1-iodobenzene
Molecular Formula C₁₂H₁₇I
Molecular Weight 288.17 g/mol
Primary CAS Registry Number 496801-02-6 [2]
Alternative CAS Registry Number 2100-20-1 [3]
Precursor Material 1,3-Diisopropylbenzene (CAS 99-62-7)
Appearance Clear, pale yellow to colorless oil

Commercial Supply Landscape & Purity Requisites

Procuring high-purity 1-iodo-2,4-diisopropylbenzene can be challenging due to its specialized applications. Commercial batches often suffer from contamination by unreacted starting material (1,3-diisopropylbenzene) or over-iodinated byproducts (e.g., 1,5-diiodo-2,4-diisopropylbenzene). For catalytic applications, even trace amounts of diiodinated species can act as catalyst poisons or cross-linking agents, leading to insoluble polymeric byproducts.

Table 2: Commercial Supplier Matrix
Supplier / PlatformListed CASPurity GradeTarget Application / Notes
ChemScene 496801-02-6≥95%Ideal for custom synthesis, ADC one-stop services, and R&D [2].
Sigma-Aldrich (Merck) N/A (Custom)AnalyticalCited in high-yield cross-coupling methodologies; often requires custom inquiry [4].
Guidechem (Aggregator) 2100-20-195% – 99%Useful for identifying bulk manufacturers for scale-up and fine chemical production [3].

Scientist's Note on Sourcing: When ordering from aggregator platforms, always request a Certificate of Analysis (CoA) featuring quantitative NMR (qNMR) or GC-MS data to verify the absence of the 1,5-diiodo impurity.

Mechanistic Causality in De Novo Synthesis

When commercial supply chains are bottlenecked, or when >99% purity is strictly required, in-house synthesis from the inexpensive precursor 1,3-diisopropylbenzene is the optimal path. Traditional electrophilic iodination using elemental iodine (I₂) is highly inefficient here; the generation of hydrogen iodide (HI) as a byproduct reduces atom economy and often stalls the reaction.

To overcome this, we utilize Selectfluor™ (F-TEDA-BF₄) as an oxidative mediator. Selectfluor polarizes the I–I bond and oxidizes it to a highly reactive "I⁺" species, completely preventing the loss of iodine as HI and driving the reaction to near-completion [1].

Synthesis A 1,3-Diisopropylbenzene (Starting Material) C Acetonitrile Solvent 55-65 °C, 3h A->C B I2 + Selectfluor (F-TEDA-BF4) B->C Electrophilic Iodination D 1-Iodo-2,4-diisopropylbenzene (89% Yield) C->D Major Pathway E 1,5-Diiodo Byproduct (Trace Impurity) C->E Over-iodination

Fig 1: Selectfluor-mediated electrophilic iodination workflow for 1-iodo-2,4-diisopropylbenzene.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system. By strictly controlling the stoichiometry (0.6 equivalents of I₂), we intentionally limit the iodinating agent to prevent the formation of the 1,5-diiodo byproduct.

Reagents:

  • 1,3-Diisopropylbenzene: 1.0 mmol (162.27 mg)

  • Elemental Iodine (I₂): 0.6 mmol (152.28 mg)

  • Selectfluor (F-TEDA-BF₄): 0.6 mmol (212.5 mg)

  • Acetonitrile (MeCN): 5.0 mL

Methodology:

  • Preparation: Charge an oven-dried 25 mL round-bottom flask with 1,3-diisopropylbenzene and MeCN. Place under a gentle nitrogen atmosphere.

  • Activation: Add elemental iodine to the stirring solution, followed immediately by Selectfluor. Causality Check: The solution will initially appear dark purple/brown. Selectfluor acts as the thermodynamic sink, continuously regenerating the active electrophile.

  • Thermal Promotion: Heat the reaction mixture to 55–65 °C and stir for exactly 3 hours.

  • Validation (In-Process): Monitor via GC-MS or TLC (Hexanes). The reaction is complete when the mono-iodinated product mass (m/z 288) plateaus. Do not extend the reaction time, as prolonged heating invites diiodination (m/z 414).

  • Quenching: Cool to room temperature and quench with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality Check: The solution must turn from brown to pale yellow/colorless, indicating the complete reduction of unreacted I₂ to water-soluble iodide ions.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (100% Hexanes) to yield 1-iodo-2,4-diisopropylbenzene as a clear oil (approx. 89% yield) [1].

Application in Advanced Cross-Coupling

The primary utility of 1-iodo-2,4-diisopropylbenzene lies in its application within transition-metal catalysis. The extreme steric bulk of the ortho-isopropyl group makes the corresponding aryl bromide or chloride virtually inert under standard conditions. The iodide is chosen specifically because the weaker C–I bond (approx. 65 kcal/mol) compensates for the steric hindrance, allowing the critical oxidative addition step to proceed at reasonable temperatures.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + 1-Iodo-2,4-diisopropylbenzene PdII Trans-[Pd(II)(Ar)(I)L_2] (Ar = 2,4-diisopropylphenyl) OxAdd->PdII TransMet Transmetalation / Nucleophile Binding PdII->TransMet + Nucleophile (e.g., Amine/Boronic Acid) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Bulky Product (e.g., Ligand/API) RedElim->Product

Fig 2: Pd-catalyzed cross-coupling cycle highlighting hindered oxidative addition of the aryl iodide.

When utilizing this substrate in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, it is highly recommended to use advanced pre-catalysts such as Pd-PEPPSI-IPr or XPhos Pd G3 . These catalysts are pre-loaded with bulky, electron-rich ligands that force the palladium center into a highly reactive mono-ligated state, facilitating the otherwise sluggish oxidative addition of the bulky diisopropylphenyl moiety[4].

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized or purchased material, the following analytical benchmarks must be met before downstream application:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A single peak must be observed with a molecular ion (

    
    ) at m/z 288. Ensure baseline separation to confirm the absence of m/z 162 (starting material) and m/z 414 (diiodinated impurity).
    
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic splitting of the aromatic protons. The ortho-isopropyl methine proton will be significantly deshielded due to the anisotropic effect of the adjacent heavy iodine atom.

By adhering to these stringent sourcing, synthesis, and validation protocols, researchers can reliably leverage 1-iodo-2,4-diisopropylbenzene to construct next-generation ligands and therapeutics.

References

  • Selectfluor™ F-TEDA-BF₄ as a Versatile Mediator or Catalyst in Organic Chemistry Source: Acta Chimica Slovenica (chem-soc.si) URL:[Link]

Technical Guide: The 2,4-Diisopropylphenyl Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry, pharmacology, and toxicology of the 2,4-diisopropylphenyl moiety. It is designed for researchers optimizing hydrophobic pharmacophores or assessing the metabolic liabilities of substituted phenyl rings.

Executive Summary & Physicochemical Profile

The 2,4-diisopropylphenyl moiety is a lipophilic, sterically demanding scaffold used to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of bioactive molecules. Unlike its famous isomer, the 2,6-diisopropylphenyl group (found in the anesthetic Propofol ), the 2,4-isomer lacks the symmetric "ortho-ortho" steric shielding of the phenolic hydroxyl group.

This structural distinction dictates its utility:

  • Primary Utility: As a hydrophobic anchor in enzyme inhibitors and receptor ligands to probe large lipophilic pockets.

  • Key Liability: High susceptibility to CYP450-mediated ring oxidation (due to the accessible C-6 position) and endocrine disruption potential in phosphate derivative forms.

Physicochemical Comparison
Feature2,4-Diisopropylphenyl 2,6-Diisopropylphenyl (Propofol-like)
Steric Profile Asymmetric; blocks C-2 and C-4. C-6 is open.Symmetric; blocks C-2 and C-6. Hydroxyl is shielded.
Electronic Effect Electron-rich (inductive +I effect from two isopropyls).Electron-rich; steric inhibition of resonance.
Metabolic Fate Phase I prone: Ring hydroxylation at C-6; Quinone formation.Phase II prone: Direct glucuronidation (OH is hindered but accessible).
Binding Mode Fits "L-shaped" or asymmetric hydrophobic pockets.Fits narrow, symmetric hydrophobic clefts.

Therapeutic Applications & Bioactivity[1][2]

A. Antineoplastic & Antibacterial Agents

The 2,4-diisopropylphenyl moiety has been successfully employed to enhance the membrane permeability and binding affinity of 4-aryl-4-oxo-2-butenoic acids .

  • Mechanism: These compounds act as alkylating agents. The ketovinyl moiety (

    
    ) reacts with nucleophilic thiol groups (e.g., cysteine residues) on target proteins.
    
  • Role of the Moiety: The 2,4-diisopropyl substitution provides the critical lipophilicity (

    
     adjustment) required to penetrate the cell membrane and align the warhead within the hydrophobic active site of enzymes like Fatty Acid Synthase (FAS) .
    
  • Data Insight: In HeLa cell assays, derivatives with this moiety showed sub-micromolar suppression of proliferation, outperforming less lipophilic analogs (e.g., 4-methylphenyl).

B. Antiviral & Antiparasitic Research (Leishmaniasis)

In structure-activity relationship (SAR) studies for anti-leishmanial agents, the 2,4-diisopropylphenyl group was introduced to test the "bulk tolerance" of the target enzyme.

  • Outcome: While it increased potency via hydrophobic interactions, it also decreased the Selectivity Index (SI) .

  • Expert Insight: This illustrates a common medicinal chemistry pitfall—"Molecular Obesity." Simply adding bulk/grease increases potency against the parasite but disproportionately increases toxicity to mammalian cells due to non-specific membrane disruption.

C. Anesthetic SAR Probes (GABA-A Receptor)

The 2,4-isomer is used as a negative control or "steric probe" to map the GABA-A receptor binding site.

  • Observation: Propofol (2,6-isomer) is a potent positive allosteric modulator. The 2,4-isomer, lacking the steric bulk on one side of the hydroxyl, fails to induce the same conformational change, confirming that the symmetric ortho-clamping is essential for the anesthetic pharmacophore.

Toxicology & Environmental Liability (The "Toxicophore" Warning)

Researchers must be aware that phosphate esters of this moiety (e.g., Bis(2,4-diisopropylphenyl) phenyl phosphate ) are documented environmental contaminants with specific endocrine-disrupting activities.

  • Thyroid Receptor (TR) Antagonism: Disruption of T3 signaling.

  • Nuclear Receptor Promiscuity: Acts as a ligand for PPAR

    
    , ER
    
    
    
    , and PXR, leading to metabolic dysregulation.
  • Design Implication: Avoid phosphate prodrugs containing this specific substitution pattern if the release of the free phenol or phosphate diester is possible in vivo.

Experimental Protocols

Protocol A: Synthesis of 2,4-Diisopropylphenyl Esters (General Procedure)

Use this protocol to attach the moiety to a carboxylic acid pharmacophore.

Reagents: 2,4-Diisopropylphenol, Carboxylic Acid (R-COOH), DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Dichloromethane (DCM).

  • Activation: Dissolve R-COOH (1.0 equiv) in anhydrous DCM (0.1 M) under

    
     atmosphere.
    
  • Coupling: Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C. Stir for 15 min to form the active ester.

  • Addition: Add 2,4-diisopropylphenol (1.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 1N HCl, sat.

    
    , and brine.
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Use this to validate the metabolic liability of the 2,4- vs 2,6-isomer.

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Visualizations & Pathways

Diagram 1: Mechanism of Action – FAS Inhibition & Apoptosis

This diagram illustrates how 2,4-diisopropylphenyl derivatives trigger cancer cell death via Fatty Acid Synthase (FAS) inhibition.

FAS_Apoptosis Compound 2,4-Diisopropylphenyl Derivative FAS Fatty Acid Synthase (FAS) Compound->FAS Inhibits FattyAcids Palmitate/Fatty Acid Pool Depletion FAS->FattyAcids Reduces synthesis Membrane Membrane Integrity Loss FattyAcids->Membrane Compromises ER_Stress ER Stress (UPR Activation) FattyAcids->ER_Stress Triggers Caspase8 Caspase-8 (Extrinsic) Membrane->Caspase8 Activates Caspase9 Caspase-9 (Intrinsic) ER_Stress->Caspase9 Mitochondrial Release Apoptosis Apoptosis (Cell Death) Caspase8->Apoptosis Caspase9->Apoptosis

Caption: Proposed signaling cascade where FAS inhibition by 2,4-diisopropylphenyl derivatives leads to apoptosis.

Diagram 2: Metabolic Fate Comparison (2,4- vs 2,6-Isomer)

This diagram highlights the critical metabolic liability of the 2,4-isomer compared to the 2,6-isomer.

Metabolism_Comparison cluster_24 2,4-Diisopropylphenyl (Liability) cluster_26 2,6-Diisopropylphenyl (Propofol) Moiety24 2,4-Diisopropyl Phenol CYP CYP450 (CYP3A4) Moiety24->CYP Open ortho/meta positions Quinone Quinone/Quinone Methide (Toxic Electrophile) CYP->Quinone Oxidation Moiety26 2,6-Diisopropyl Phenol UGT UGT1A9 (Glucuronidation) Moiety26->UGT Steric Shielding prevents CYP attack Glucuronide Propofol-Glucuronide (Renal Excretion) UGT->Glucuronide Conjugation

Caption: The 2,4-isomer is prone to oxidative toxicity (quinones), whereas the 2,6-isomer favors safe glucuronidation.

Data Summary Table

Compound ClassTarget/AssayActivity/OutcomeReference
Butenoic Acid Deriv. HeLa Cells (Antineoplastic)IC50 < 1.0

M (High Potency)
[1, 2]
Phosphate Ester Estrogen Receptor (ER)Antagonist (Endocrine Disruption)[3]
Phosphate Ester Thyroid Receptor (TR)Antagonist (IC50 ~29

M)
[4]
Phenol Isomer GABA-A ReceptorInactive/Weak (Negative Control)[5]

References

  • Synthesis and biological evaluation of 2,4-diisopropylphenyl fatty acid esters. BenchChem Protocols. Link

  • 4-Aryl-4-oxo-2-butenoic acids as antibacterial and antineoplastic agents. Journal of the Serbian Chemical Society. Link

  • Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors. ACS ES&T Water. Link

  • Thyroid Receptor Antagonism of Chemicals Extracted from Personal Silicone Wristbands. Environmental Science & Technology. Link

  • Structure-activity relationship of propofol analogues at the GABA-A receptor. British Journal of Pharmacology. Link

Methodological & Application

Advanced Suzuki-Miyaura Cross-Coupling Protocols for Sterically Hindered 1-Iodo-2,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science[1]. However, the coupling of sterically hindered aryl halides, such as 1-iodo-2,4-diisopropylbenzene , presents unique kinetic and thermodynamic challenges.

While the carbon-iodine (C–I) bond in 1-iodo-2,4-diisopropylbenzene is relatively weak, making the initial oxidative addition to the Palladium(0) active species highly facile, the subsequent steps are severely bottlenecked by the ortho-isopropyl group. The steric bulk at the C2 position impedes the transmetalation step by blocking the approach of the boronic acid. More critically, it inhibits reductive elimination —the final step of the catalytic cycle—due to severe steric repulsion between the ortho-substituents of the forming biaryl product[2].

To overcome this, the selection of the supporting ligand is paramount. Dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos and SPhos are specifically engineered for these systems[3]. The extreme steric bulk of XPhos accelerates reductive elimination by forcing the two aryl groups on the Pd(II) center into close proximity. Simultaneously, the electron-rich nature of the dicyclohexylphosphine moiety stabilizes the resulting low-coordinate Pd(0) species via secondary Pd-arene interactions with the lower biphenyl ring[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Facile for C-I) Pd0->OA 1-Iodo-2,4-diisopropylbenzene PdII Ar-Pd(II)-I L (Sterically Congested) OA->PdII TM Transmetalation (Base Mediated) PdII->TM Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' L (Highly Hindered) TM->PdII_Ar RE Reductive Elimination (Bottleneck) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Figure 1: Catalytic cycle highlighting steric bottlenecks in bulky aryl iodide coupling.

Optimization Data for Sterically Hindered Substrates

The table below summarizes the causality behind condition selection, demonstrating why standard protocols (e.g., Pd(PPh₃)₄ / Na₂CO₃) fail for 1-iodo-2,4-diisopropylbenzene, and why XPhos/K₃PO₄ is the self-validating gold standard for this substrate class.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Expected YieldMechanistic Rationale
Pd(PPh₃)₄ (Standard)Na₂CO₃Toluene/EtOH/H₂O80< 15%PPh₃ is too small to force reductive elimination; catalyst dies via protodeboronation.
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane10040 - 55%Good electron density, but lacks the secondary Pd-arene stabilization of Buchwald ligands.
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O (10:1) 100 > 85% Optimal balance. XPhos bulk forces reductive elimination; K₃PO₄ is strong enough for hindered transmetalation.
Pd(OAc)₂ / SPhosK₂CO₃THF/H₂O (10:1)8070 - 80%SPhos is highly effective for milder aqueous conditions, though slightly less bulky than XPhos.

Experimental Protocols

Protocol A: High-Yield Coupling using XPhos (Recommended)

This protocol is engineered as a self-validating system. The use of a biphasic Toluene/H₂O mixture ensures that the inorganic base (K₃PO₄) is solubilized to generate the active boronate species, while the organic phase keeps the highly lipophilic 1-iodo-2,4-diisopropylbenzene and the active Pd-XPhos complex in close proximity.

Reagents & Materials:

  • Aryl Halide: 1-Iodo-2,4-diisopropylbenzene (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 mmol) (Excess compensates for potential protodeboronation)

  • Catalyst Precursor: Pd₂(dba)₃ (0.01 mmol, 1.0 mol% Pd)

  • Ligand: XPhos (0.024 mmol, 2.4 mol%) (Slight excess relative to Pd prevents palladium black formation)

  • Base: K₃PO₄ (anhydrous, 2.0 mmol)

  • Solvent: Toluene (5.0 mL) and Degassed Deionized H₂O (0.5 mL)

Step-by-Step Methodology:

  • Preparation (Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times) to prevent oxidative degradation of the electron-rich XPhos ligand.

  • Solvent & Substrate Addition: Under a positive flow of Argon, inject the Toluene and H₂O via syringe. Finally, add the 1-iodo-2,4-diisopropylbenzene. (Note: If the aryl iodide is a solid at room temperature, it should be added in Step 1).

  • Reaction Execution: Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (≥ 800 rpm) for 12–24 hours. High stirring rates are critical to overcome mass transfer limitations in the biphasic system.

  • Reaction Monitoring: Monitor the disappearance of 1-iodo-2,4-diisopropylbenzene via GC-MS or TLC (Hexanes/EtOAc).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the sterically hindered biaryl product.

Workflow Prep 1. Reagent Preparation (Glovebox or Schlenk line) Mix 2. Catalyst & Base Loading Pd2(dba)3 + XPhos + K3PO4 Prep->Mix Add 3. Substrate Addition 1-Iodo-2,4-diisopropylbenzene + Ar-B(OH)2 Mix->Add React 4. Reaction Execution 100°C, 12-24h in Toluene/H2O Add->React Workup 5. Workup & Extraction EtOAc / H2O Phase Separation React->Workup Purify 6. Purification Silica Gel Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Protocol B: Milder Conditions using SPhos

For sensitive boronic acids that may decompose at 100 °C, SPhos provides a highly active alternative that often operates efficiently at lower temperatures[3].

Modifications from Protocol A:

  • Substitute Pd₂(dba)₃ with Pd(OAc)₂ (2.0 mol%).

  • Substitute XPhos with SPhos (4.0 mol%).

  • Change the solvent system to THF/H₂O (10:1) and run the reaction at 65–80 °C .

  • Causality: SPhos is slightly less sterically demanding than XPhos, allowing for faster oxidative addition at lower temperatures, while still providing sufficient bulk to drive the reductive elimination of the 2,4-diisopropylphenyl moiety.

References

  • - Tokyo Chemical Industry (TCI). 2. - Journal of the American Chemical Society. 3. - PubMed Central (PMC). 4. - Organic Letters (ACS Publications).

Sources

Navigating the Challenges of Steric Hindrance in Buchwald-Hartwig Amination: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. However, its application to sterically hindered substrates, particularly aryl iodides bearing bulky ortho-substituents, presents significant mechanistic and practical challenges. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of these challenges, offering field-proven strategies and detailed protocols to achieve high-yield couplings. We will explore the causal relationships behind experimental choices, from ligand and base selection to reaction setup, ensuring a robust and reproducible methodology.

The Steric Challenge: Why Hindered Substrates Fail

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a motif prevalent in pharmaceuticals and advanced materials.[1][2] While the reaction is broadly applicable, its efficiency can plummet when one or both coupling partners are sterically demanding. Aryl iodides with substituents at both ortho positions (e.g., 2,6-disubstituted phenyl iodide) or bulky secondary amines pose a significant challenge to the standard catalytic cycle.

The primary mechanistic hurdles arise at two key stages:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-iodide bond is often the rate-limiting step.[3] Steric bulk adjacent to the iodide can physically block the approach of the palladium catalyst, dramatically slowing this crucial activation step.[4]

  • Reductive Elimination: The final, product-forming step, where the C-N bond is formed and the Pd(0) catalyst is regenerated, is also sensitive to steric crowding.[5][6] A congested environment around the palladium center can disfavor the conformational change required for reductive elimination, leading to catalyst decomposition or undesired side reactions like beta-hydride elimination.[2][4]

Overcoming these barriers requires a carefully orchestrated selection of catalysts, ligands, and conditions designed specifically to accommodate and promote reactions with sterically encumbered molecules.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Slowed by Steric Hindrance) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺ I⁻ OA_Complex->Amine_Complex + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex + Base - HB⁺I⁻ Amido_Complex->Pd0 Reductive Elimination (Slowed by Steric Hindrance) prod_out Amido_Complex->prod_out Ar-NR₂ sub_in sub_in->Pd0 Ar-I caption Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Caption: Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Pillars of Success: Optimizing Reaction Parameters

Success with hindered substrates hinges on rationally selecting each component of the reaction. The interplay between the palladium source, ligand, base, and solvent is critical.

Ligand Selection: The Key to Unlocking Reactivity

The ligand is arguably the most critical variable. For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition.[1]

Key Ligand Classes for Hindered Substrates:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard. Ligands like XPhos , SPhos , and RuPhos possess bulky biaryl backbones and electron-donating dialkylphosphine groups.[6] This combination accelerates both oxidative addition and reductive elimination, making them highly effective for challenging substrates.[7] BrettPhos is particularly effective for coupling primary amines.[3][8]

  • Ferrocene-Based Ligands (Hartwig Ligands): While early work utilized ferrocene-based ligands, the dialkylbiaryl phosphines have generally proven more versatile for extremely hindered systems.[1]

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity, providing an alternative to phosphine systems, especially for aryl chlorides.[9]

Causality: The bulk of these ligands serves a dual purpose: it stabilizes the coordinatively unsaturated L-Pd(0) intermediate necessary for oxidative addition and creates a sterically crowded environment that promotes the bond-forming reductive elimination step over competing pathways.[1]

Palladium Source: Precatalysts for Reliability

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be unreliable and lead to the formation of inactive palladium black.[10][11]

For hindered and high-stakes couplings, palladium precatalysts are strongly recommended. Buchwald's G3 and G4 precatalysts, for example, are air- and moisture-stable complexes that cleanly and efficiently generate the active L-Pd(0) species upon activation with a base.[12] This ensures a consistent concentration of the active catalyst, leading to more reproducible results.

Base Selection: A Balancing Act

The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[2][13][14] For hindered aryl iodides, a strong, non-nucleophilic base is typically required.

  • Sodium tert-butoxide (NaOtBu): Often the base of choice, providing high reaction rates. However, it is incompatible with base-sensitive functional groups like esters.[8]

  • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative for substrates bearing protic functional groups.[8]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that can be effective, particularly when milder conditions are necessary, but may require higher temperatures or longer reaction times.[15][16]

Solvent Influence: The choice of base is also linked to the solvent. In nonpolar solvents like toluene, an anionic base is needed to effectively deprotonate the neutral palladium-amine complex.[13][17]

Solvent and Temperature
  • Solvents: Anhydrous, degassed aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[18] Toluene is particularly favored for aryl iodide couplings as the resulting sodium iodide byproduct is poorly soluble, which helps drive the reaction and prevents catalyst inhibition.[5][8]

  • Temperature: Reactions involving hindered substrates typically require heating, often in the range of 80-110 °C, to overcome the higher activation energies of the oxidative addition and reductive elimination steps.[14]

Table 1: Recommended Conditions for Hindered Aryl Iodides
Substrate TypeRecommended LigandRecommended BaseSolventTypical Temp. (°C)
2,6-Dialkylaryl Iodide + Primary AmineBrettPhos, XPhosLHMDS, NaOtBuToluene90 - 110
2,6-Dialkylaryl Iodide + Secondary AmineRuPhos, XPhosNaOtBuToluene, Dioxane100 - 110
Aryl Iodide + Bulky Secondary AmineXPhos, RuPhosNaOtBuToluene100 - 110
Heteroaryl Iodide (hindered) + AmineXPhos, SPhosK₃PO₄, Cs₂CO₃Dioxane80 - 100

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable starting point for the amination of a sterically hindered aryl iodide with a secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

G start Start setup Assemble & Dry Glassware start->setup reagents Weigh Reagents: Aryl Iodide, Amine, Base, Pd Precatalyst, Ligand (if needed) add_solids Add Solids to Flask: Base, Precatalyst/Ligand reagents->add_solids inert Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) setup->inert inert->reagents add_liquids Add Anhydrous, Degassed Solvent via Syringe add_solids->add_liquids add_substrates Add Aryl Iodide & Amine (Neat or as a solution) add_liquids->add_substrates heat Heat to Reaction Temperature (e.g., 100 °C) with Vigorous Stirring add_substrates->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Reaction Complete: Cool, Dilute, Filter through Celite monitor->workup extract Aqueous Workup: Wash with Water & Brine workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end End: Characterize Product purify->end caption Figure 2. Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Figure 2. Experimental Workflow for Buchwald-Hartwig Amination.

Materials & Reagents
  • Aryl Iodide: (e.g., 1-Iodo-2,6-dimethylbenzene), 1.0 mmol, 1.0 equiv.

  • Amine: (e.g., Morpholine), 1.2 mmol, 1.2 equiv.

  • Palladium Precatalyst: XPhos Pd G3, 0.02 mmol, 2 mol%.

  • Base: Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv.

  • Solvent: Anhydrous Toluene, 5 mL.

  • Required Equipment: Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line, heating mantle, syringes, needles.

Procedure
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the sodium tert-butoxide (NaOtBu) and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10 minutes. Alternatively, evacuate and backfill the flask three times.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5 mL) via syringe.

  • Substrate Addition: Add the aryl iodide (1.0 mmol) followed by the amine (1.2 mmol) via syringe. If the aryl iodide is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.[18] The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[18]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

G problem problem question question solution solution start Low or No Conversion q1 Catalyst Inactivity? start->q1 Possible Cause? s1a Use a Precatalyst (e.g., G3/G4) Ensure Anhydrous/O₂-free conditions q1->s1a Yes q2 Inefficient Oxidative Addition? q1->q2 No s2a Use a bulkier ligand (XPhos, RuPhos) Increase reaction temperature q2->s2a Yes q3 Reagent Insolubility? q2->q3 No s3a Switch solvent (Toluene -> Dioxane) Ensure vigorous stirring q3->s3a Yes start2 Side Product Formation (e.g., Hydrodehalogenation) q4 β-Hydride Elimination? start2->q4 Possible Cause? s4a Use bulkier ligand to favor reductive elimination Lower reaction temperature q4->s4a Yes caption Figure 3. Troubleshooting Decision Tree for Hindered Aminations.

Caption: Figure 3. Troubleshooting Decision Tree for Hindered Aminations.

  • Issue: Low Conversion.

    • Cause: Inefficient oxidative addition due to steric hindrance.

    • Solution: Switch to a bulkier, more electron-rich ligand like XPhos or RuPhos.[4] Increase the catalyst loading slightly (e.g., from 2 mol% to 3-5 mol%). Ensure the reaction temperature is adequate.

  • Issue: Catalyst Decomposition (Formation of Palladium Black).

    • Cause: The catalyst is unstable under the reaction conditions, often due to prolonged exposure to high temperatures.

    • Solution: Lower the reaction temperature and increase the reaction time.[18] Ensure a rigorously inert atmosphere, as oxygen can degrade the catalyst.[4] Using a robust precatalyst can also mitigate this issue.

  • Issue: Hydrodehalogenation (Aryl-I replaced by Aryl-H).

    • Cause: This side reaction can compete with the desired C-N coupling, often stemming from β-hydride elimination pathways.[4]

    • Solution: The choice of a bulky ligand is critical as it sterically favors the desired reductive elimination over β-hydride elimination.[4]

  • Issue: Reagent Insolubility.

    • Cause: The base or other reagents may not be fully dissolved, leading to a slow and inefficient reaction.

    • Solution: Ensure vigorous stirring. If solubility remains an issue, consider switching to a different solvent system, such as 1,4-dioxane.[18]

Conclusion

The Buchwald-Hartwig amination of sterically hindered aryl iodides is a challenging yet achievable transformation. Success is not found in a single "magic bullet" but in the logical and systematic optimization of the entire catalytic system. By understanding the mechanistic hurdles posed by steric bulk and rationally selecting bulky, electron-rich ligands, reliable palladium precatalysts, and appropriate bases, researchers can unlock access to a wide array of complex arylamine structures. The protocols and troubleshooting guides provided herein serve as a robust foundation for navigating these demanding but rewarding reactions.

References

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link][13][17]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Vrije Universiteit Brussel. (2004). Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Vrije Universiteit Brussel Research Portal. [Link]

  • Molinari, F., & Zádor, F. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • GalChimia. (2015). Bulky Amines that Work. GalChimia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

  • Li, Y., Wu, D., Chen, S., Wu, W., & Li, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • ChemOrgChem. (2025). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ACS Publications. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) amination using Pd2(dba)3 or Pd(OAc)2 in surfactant condition with... ResearchGate. [Link]

  • Li, G.-Q., Yamamoto, Y., & Miyaura, N. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Optimization of tetra-ortho-substituted biaryls. ResearchGate. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Letters. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

Sources

Application Note: Synthesis and Utility of Sterically Hindered Hypervalent Iodine Reagents Derived from 1-Iodo-2,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

Hypervalent iodine reagents have revolutionized modern organic synthesis by providing environmentally benign, highly chemoselective alternatives to toxic heavy-metal oxidants such as lead(IV), thallium(III), and mercury(II)[1]. While standard reagents like (diacetoxyiodo)benzene (PIDA) are ubiquitous, the demand for highly stereoselective and regioselective group-transfer reactions has driven the development of sterically hindered iodanes.

1-Iodo-2,4-diisopropylbenzene (also known as 1-iodo-2,4-bis(propan-2-yl)benzene) serves as a privileged precursor for these advanced reagents. The causality behind selecting this specific substitution pattern lies in its profound steric and electronic effects:

  • The Ortho-Effect (Steric Shielding): The isopropyl group at the C2 (ortho) position creates a rigid steric wall around the iodine center[2]. When oxidized to the iodine(III) or iodine(V) state, this bulk forces incoming ligands into a restricted T-shaped (for I-III) or octahedral (for I-V) geometry. This restriction is critical for inducing asymmetry in downstream reactions, such as the enantioselective α-functionalization of carbonyls or the diamination of alkenes[3].

  • Prevention of Bimolecular Decomposition: Hypervalent iodine species are prone to reductive elimination and disproportionation. The dual isopropyl groups at the 2 and 4 positions electronically stabilize the electron-deficient hypervalent core while physically preventing the bimolecular dimerization pathways that lead to reagent degradation[2].

Physicochemical Profiling of Synthesized Reagents

The oxidation of 1-iodo-2,4-diisopropylbenzene yields several distinct classes of hypervalent reagents. The quantitative data and expected physicochemical properties of these derivatives are summarized below to aid in reaction planning and product verification.

Compound NameOxidation StateMolecular Weight ( g/mol )Typical YieldPhysical State & AppearancePrimary Synthetic Application
1-Iodo-2,4-diisopropylbenzene I(I)288.17N/A (Precursor)Colorless, lipophilic oilStarting material for iodane synthesis
1-(Diacetoxyiodo)-2,4-diisopropylbenzene I(III)406.2685–90%White crystalline solidOxidative coupling, mild oxygenation
[Hydroxy(tosyloxy)iodo]-2,4-diisopropylbenzene I(III)476.3775–80%Off-white microcrystalline powderElectrophilic α-tosyloxylation (Koser's analog)
1-(Iodoxy)-2,4-diisopropylbenzene I(V)320.1770–75%Dense white solid (Explosive hazard)Deep, selective oxidation of alcohols

Synthetic Workflows

The following diagram maps the divergent synthetic pathways utilized to access both Iodine(III) and Iodine(V) reagents from the common I(I) precursor.

G A 1-Iodo-2,4-diisopropylbenzene (Iodine I) B 1-(Diacetoxyiodo)- 2,4-diisopropylbenzene (Iodine III) A->B Peracetic Acid (AcOOH) AcOH, 30°C C 1-(Iodoxy)- 2,4-diisopropylbenzene (Iodine V) A->C Oxone (KHSO5) H2O/MeCN, 70°C D Koser's Reagent Analog [ArI(OH)OTs] (Iodine III) B->D TsOH·H2O MeCN, RT

Synthetic pathways for I(III) and I(V) hypervalent iodine reagents from 1-iodo-2,4-diisopropylbenzene.

Experimental Protocols & Self-Validating Systems

As a best practice in drug development and methodology design, every protocol must be self-validating. The following procedures are engineered to provide immediate physical or spectroscopic feedback to the chemist, ensuring the integrity of the hypervalent core.

Protocol A: Synthesis of 1-(Diacetoxyiodo)-2,4-diisopropylbenzene [Iodine(III)]

Mechanistic Goal: Controlled two-electron oxidation of the iodine center using peracetic acid, avoiding over-oxidation to I(V)[4].

  • Initialization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-iodo-2,4-diisopropylbenzene (10.0 mmol, 2.88 g) in glacial acetic acid (15 mL).

  • Oxidation: Cool the flask in a water bath (20 °C). Dropwise add peracetic acid (39% w/w in acetic acid, 30.0 mmol, ~5.8 mL) over 15 minutes.

    • Causality: Peracetic acid acts as both the primary oxidant and the acetate ligand source[5]. The water bath prevents the exothermic reaction from exceeding 30 °C, which would risk thermal decomposition of the peracid or over-oxidation.

  • Maturation: Stir the reaction mixture in the dark for 5 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure (bath temp < 40 °C) to remove excess acetic acid.

  • Purification: Add 30 mL of cold hexanes to the resulting oily residue and triturate vigorously until a white crystalline solid precipitates. Filter the solid, wash with cold hexanes (2 × 10 mL), and dry under high vacuum.

Self-Validating Checkpoint:

  • Physical State: The reaction transitions from a lipophilic oil to a highly polar crystalline solid. Because unreacted 1-iodo-2,4-diisopropylbenzene is highly soluble in hexanes, the trituration step intrinsically purifies the product; only the successful I(III) species precipitates.

  • NMR Validation: In

    
    H NMR (CDCl
    
    
    
    ), the methine proton of the C2-isopropyl group shifts dramatically downfield (from ~3.3 ppm in the I(I) precursor to >3.8 ppm in the I(III) product) due to the intense electron-withdrawing nature of the newly formed
    
    
    -iodane center.
Protocol B: Synthesis of Koser's Reagent Analog [Hydroxy(tosyloxy)iodo]-2,4-diisopropylbenzene

Mechanistic Goal: Ligand exchange of the diacetate species to generate a highly electrophilic, pseudo-polymeric structural analog of Koser's Reagent[6].

  • Initialization: Dissolve 1-(diacetoxyiodo)-2,4-diisopropylbenzene (5.0 mmol, 2.03 g) in anhydrous acetonitrile (20 mL).

  • Ligand Exchange: Add p-toluenesulfonic acid monohydrate (TsOH·H

    
    O) (5.25 mmol, 1.00 g) in a single portion at room temperature[7].
    
    • Causality: The displacement of acetate is driven by the higher acidity (lower pKa) of TsOH. The single equivalent of water provided by the TsOH monohydrate is mechanistically crucial; it hydrolyzes the second acetate ligand to a hydroxyl group, stabilizing the complex as a hydroxy(tosyloxy)iodane[6].

  • Maturation: Stir the mixture for 2 hours.

  • Precipitation: Slowly add distilled water (40 mL) to the stirring solution to force the precipitation of the product.

  • Isolation: Filter the resulting off-white precipitate, wash sequentially with water (20 mL) and cold diethyl ether (15 mL), and dry in a desiccator.

Self-Validating Checkpoint:

  • Solubility Shift: The starting diacetate is highly soluble in acetonitrile, whereas the resulting Koser's analog is not. The rapid formation of a precipitate upon the addition of water serves as an immediate, visual indicator of a successful ligand exchange and structural conversion.

Protocol C: Synthesis of 1-(Iodoxy)-2,4-diisopropylbenzene [Iodine(V)]

Mechanistic Goal: Deep oxidation of the iodine center to the +5 oxidation state using a strong inorganic oxidant.

  • Initialization: Suspend 1-iodo-2,4-diisopropylbenzene (5.0 mmol, 1.44 g) in a 1:1 mixture of acetonitrile and deionized water (30 mL total).

  • Oxidation: Add Oxone (potassium peroxymonosulfate, 2KHSO

    
    ·KHSO
    
    
    
    ·K
    
    
    SO
    
    
    ) (12.5 mmol, 7.68 g) portionwise over 10 minutes.
    • Causality: Oxone is required to push the iodine center past the I(III) state to I(V). The biphasic MeCN/H

      
      O solvent system is mandatory because Oxone is a water-soluble inorganic salt, while the bulky aryl iodide is highly lipophilic.
      
  • Thermal Activation: Heat the mixture to 70 °C and stir vigorously for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the severe steric hindrance of the ortho-isopropyl group during the second oxidative addition step.

  • Isolation: Cool to room temperature, dilute with water (30 mL), and extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate carefully under reduced pressure to yield a dense white solid.

Self-Validating Checkpoint:

  • Phase Disappearance: The reaction's success is validated by the complete consumption of the lipophilic organic layer in the biphasic mixture, yielding a dense white suspension.

  • Safety & Thermal Validation: Caution: I(V) compounds are energetic materials. A micro-scale melting point test will not show a clean melt; instead, the material will undergo sudden decomposition (browning and gas evolution) at elevated temperatures, confirming the highly oxidized, energetic state of the iodine(V) center.

References

  • Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry, ResearchG
  • Design, Synthesis and Applications of Novel Hypervalent Iodine Reagents, Cardiff University,
  • 1-iodo-2,4-bis(propan-2-yl)benzene, Benchchem,
  • Synthesis of Koser's Reagent
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transform
  • Hypervalent iodine(III) reagents in organic synthesis, Arkivoc,
  • Metathetical Redox Reaction of (Diacetoxyiodo)arenes and Iodoarenes, MDPI,

Sources

Application Note: Lithium-Halogen Exchange of 1-Iodo-2,4-bis(propan-2-yl)benzene

[1]

Executive Summary

The conversion of 1-iodo-2,4-bis(propan-2-yl)benzene to its corresponding organolithium species, (2,4-diisopropylphenyl)lithium , is a critical step in synthesizing sterically crowded ligands (e.g., for metallocene catalysts) and functionalized aromatic building blocks.[1]

While aryl iodides generally undergo facile lithium-halogen exchange, this specific substrate presents a unique challenge: Steric Hindrance .[1] The bulky isopropyl group at the C2 position creates a kinetic barrier to the approach of the alkyllithium aggregate, yet simultaneously stabilizes the resulting aryl lithium species against dimerization.

This guide provides two validated protocols:

  • Method A (Standard): Uses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -BuLi.[2][3][4] Cost-effective, suitable for scale-up where minor equilibrium byproducts are tolerable.[1]
    
  • Method B (High-Fidelity): Uses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -BuLi.[3][5][6] Irreversible, recommended for high-value synthesis to eliminate alkyl iodide side-products.[1]
    

Mechanistic Insight & Causality

The "Ate" Complex Intermediate

Contrary to the simplified view of a direct displacement, the reaction proceeds through a hypervalent "ate" complex intermediate (lithium arylalkyliodinate). The nucleophilic attack of the alkyllithium reagent on the iodine atom is the rate-determining step.

  • Impact of C2-Isopropyl: The isopropyl group at the ortho position exerts steric pressure. While iodine is large and polarizable ("soft"), facilitating the attack, the bulky ortho group dictates that the incoming alkyllithium aggregate (often tetrameric or hexameric) must de-aggregate or approach from a specific trajectory.[1]

  • The Equilibrium Problem (

    
    -BuLi): 
    
    
    
    The exchange with
    
    
    -BuLi is reversible.[1] The byproduct,
    
    
    -butyl iodide (
    
    
    -BuI), is an electrophile.[1] If the reaction warms up, the generated Ar-Li can attack
    
    
    -BuI, leading to Wurtz coupling (Ar-Bu), an impurity that is often inseparable by distillation.[1]
The -BuLi Solution (Irreversibility)

Using 2 equivalents of

  • Exchange:

    
    
    
  • Scavenging:

    
    
    The rapid destruction of the generated alkyl iodide drives the equilibrium to completion and removes the electrophile that causes Wurtz coupling.[1]
    

Experimental Protocols

Pre-Reaction Checklist
  • Atmosphere: Strictly anhydrous Argon or Nitrogen.

  • Glassware: Oven-dried (

    
     overnight), cooled under inert gas flow.
    
  • Solvent: THF (anhydrous, inhibitor-free) or Diethyl Ether.[1]

    • Note: THF promotes de-aggregation of alkyllithium, accelerating the exchange in hindered systems.[1]

  • Reagent Titration: Titrate alkyllithium reagents (using N-benzylbenzamide or diphenylacetic acid) before use to determine precise molarity.

Method A: The -BuLi Protocol (Standard)

Best for: Large scale, downstream electrophiles that are highly reactive.[1]

StepActionCritical ParameterReasoning
1 Dissolve 1-iodo-2,4-diisopropylbenzene (1.0 equiv) in anhydrous THF.Conc: 0.2 – 0.4 MDilution prevents localized heating during addition.
2 Cool solution to -78°C (Dry ice/Acetone bath).[1]Temp

-75°C
Essential to suppress Wurtz coupling with generated

-BuI.
3 Add

-BuLi (1.05 equiv) dropwise over 15-20 mins.
Rate: Slow streamExothermic reaction. Maintain internal temp < -70°C.
4 Stir at -78°C for 30–45 minutes .TimeHindered substrates require longer equilibration than simple Ph-I.
5 Cannulate the Ar-Li solution into the electrophile solution (or add electrophile).TransferInverse addition is often preferred for reactive electrophiles.
Method B: The -BuLi Protocol (High-Fidelity)

Best for: High-purity requirements, valuable substrates, or if Method A shows Wurtz coupling impurities.[1]

StepActionCritical ParameterReasoning
1 Dissolve 1-iodo-2,4-diisopropylbenzene (1.0 equiv) in anhydrous

or THF.
Solvent ChoiceEther is safer with

-BuLi; THF reacts with

-BuLi above -40°C.
2 Cool solution to -78°C .Temp StabilityCritical.

-BuLi is pyrophoric and extremely reactive.
3 Add

-BuLi (2.1 equiv)
dropwise.
Stoichiometry1st equiv does exchange; 2nd equiv destroys

-BuI.
4 Stir at -78°C for 20 minutes .KineticsExchange is faster with

-BuLi than

-BuLi.
5 Warm to -40°C (Optional, only if conversion low).[1]OptimizationSometimes needed to overcome steric barrier, but usually not for Iodides.
6 Quench with electrophile at -78°C.QuenchStandard trapping procedure.[1]

Visualization of Workflows

Reaction Pathway & Decision Logic

Li_Exchange_WorkflowStartSubstrate:1-iodo-2,4-bis(propan-2-yl)benzeneChoiceSelect ReagentStart->ChoicenBuLi_PathMethod A: n-BuLi (1.05 eq)Temp: -78°CChoice->nBuLi_PathStandard / Scale-uptBuLi_PathMethod B: t-BuLi (2.1 eq)Temp: -78°CChoice->tBuLi_PathHigh Purity / ResearchIntermed_AEquilibrium Mixture:Ar-Li + n-BuInBuLi_Path->Intermed_AIntermed_BIrreversible Formation:Ar-Li + Isobutene + LiItBuLi_Path->Intermed_BRisk_ARisk: Wurtz Coupling (Ar-Bu)if warmed > -60°CIntermed_A->Risk_ASlow Quench / WarmingQuenchAdd Electrophile (E+)(e.g., Borate, Aldehyde)Intermed_A->QuenchFast Trapping RequiredBenefit_BBenefit: Byproducts aregases/inert saltsIntermed_B->Benefit_BIntermed_B->QuenchProductProduct:2,4-diisopropyl-Ph-EQuench->Product

Caption: Comparative workflow for n-BuLi vs t-BuLi exchange pathways highlighting the equilibrium risk.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery of Starting Iodide Incomplete exchange due to steric hindrance or wet solvent.1. Increase reaction time at -78°C to 1h.2. Ensure solvent is distilled from Na/Benzophenone.3. Switch from

to THF (better solvation).
Impurity: Butyl-arene (Wurtz Product) Reaction warmed up before quenching;

-BuI reacted with Ar-Li.
1. Switch to Method B (

-BuLi).2. Keep temp strictly < -70°C.3. Add electrophile faster or use inverse addition.
Impurity: Protonated Arene (Ar-H) Moisture ingress during quenching or wet reagents.1.[7] Dry the electrophile (e.g., distill aldehyde).2.[1] Check inert gas lines for leaks.
Sluggish Reaction Aggregation of Li-reagent preventing attack.Add TMEDA (1.0 equiv) to break up aggregates and increase Li reactivity.

Safety Directives (Critical)

  • Pyrophoric Hazard:

    
    -BuLi is spontaneously flammable in air. It must be handled using strict syringe/cannula techniques. A "quenching bucket" of dry sand should be immediately available.
    
  • Needle Safety: Never fully withdraw the plunger of a syringe containing

    
    -BuLi. Use a slight positive pressure of inert gas when withdrawing reagents.
    
  • Solvent Compatibility: Do not use halogenated solvents (DCM, Chloroform) with alkyllithiums; this will cause a violent explosion.[1]

References

  • Bailey, W. F., & Patricia, J. J. (1988).[1][6] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] Link[1]

  • Reich, H. J., Phillips, N. H., & Reich, I. L. (1985).[1][6] Lithium-metalloid exchange reactions.[4] Effect of structure and solvent on the rate of exchange.[3] Journal of the American Chemical Society, 107(14), 4101-4103.[1] Link

  • Farnham, W. B., & Calabrese, J. C. (1986).[1][6] Crystal structure of a lithium-halogen exchange intermediate. Journal of the American Chemical Society, 108(9), 2449-2451.[1] Link

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (3rd Ed.). Wiley. (Foundational text on "Superbase" and hindered base conditions).

  • Becht, J. M., Gissot, A., Wagner, A., & Mioskowski, C. (2003).[1] Radiochemical Synthesis of [11C]Methyl Iodide and Its Application to the Labeling of Compounds. Chemistry – A European Journal, 9(13), 3209.[1] (Context on handling reactive iodides).

Advanced Sonogashira Coupling: Electron-Rich & Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary: The "Deactivated" Substrate Challenge

Standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, Et₃N) often fail catastrophically when applied to electron-rich (e.g., p-OMe, p-NMe₂) or sterically hindered (e.g., ortho-substituted) aryl halides.

  • Electronic Deactivation: Electron-donating groups (EDGs) increase electron density on the aryl ring, strengthening the C–X bond and significantly retarding the oxidative addition step, which is often rate-limiting.

  • Steric Inhibition: Bulky ortho-substituents block the approach of the palladium center, inhibiting oxidative addition and preventing the formation of the required square-planar active complex.

This guide provides three field-proven protocols using Buchwald dialkylbiaryl phosphines and Pd-PEPPSI precatalysts to overcome these barriers.

Mechanistic Failure & Solution Strategy

To solve the reactivity problem, we must engineer the catalyst to accelerate specific steps in the catalytic cycle.

The Stalled Cycle (Standard vs. Optimized)

In standard systems, the cycle stalls at Oxidative Addition (due to EDGs) or Transmetallation (due to steric bulk).

Figure 1: The catalytic cycle highlighting where electron-rich (Oxidative Addition) and hindered (Transmetallation) substrates cause failure.[1][2]

The "Toolkit" for Difficult Substrates
ComponentChoiceRationale
Ligand XPhos, SPhos Dialkylbiaryl phosphines. The electron-rich phosphine accelerates oxidative addition (countering EDGs). The biaryl bulk promotes a mono-ligated Pd(0) species, creating space for hindered substrates [1].
Precatalyst Pd-PEPPSI-IPent NHC Ligand. Extremely bulky "flexible steric bulk" stabilizes the metal center while forcing reductive elimination of bulky products. Ideal for tetra-ortho-substitution [2].
Base Cs₂CO₃ Stronger inorganic bases are often required for difficult substrates compared to simple amines like Et₃N.
Co-Catalyst Copper-Free For extremely hindered systems, removing Cu avoids the formation of unreactive copper acetylides and Glaser homocoupling side-products.

Protocol A: The "Buchwald" Method (General Difficult Substrates)

Best For: Electron-rich aryl chlorides/bromides and moderately hindered (mono-ortho) substrates. Mechanism: Uses XPhos to facilitate oxidative addition of deactivated bonds.

Materials
  • Pd Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Base: Cs₂CO₃ (Cesium Carbonate)[2]

  • Solvent: MeCN (Acetonitrile) or DMF (if solubility is poor)

  • Additive: CuI (Optional; use 1-2 mol% only if reaction is sluggish)

Step-by-Step Procedure
  • Catalyst Pre-formation (Critical):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Add 1 mL of degassed MeCN. Stir at room temperature for 5–10 minutes.

    • Observation: The solution should turn from orange/brown to a clear or pale yellow, indicating the formation of the active Pd-Ligand complex.

  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv).[1][3]

    • Add Cs₂CO₃ (3.0 equiv).

    • Add the Terminal Alkyne (1.2–1.5 equiv).

  • Reaction:

    • Seal the vial with a septum cap.

    • Heat to 80 °C for 4–16 hours.

    • Monitoring: Use LC-MS.[1] Look for the disappearance of the Aryl Halide.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with water/brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: The "PEPPSI" Method (Extreme Steric Hindrance)

Best For: Tetra-ortho-substituted biaryls or extremely bulky aryl halides where phosphines fail. Mechanism: Uses the Pd-PEPPSI-IPent precatalyst.[4] The bulky NHC ligand creates a "flexible" pocket that accommodates massive steric bulk while preventing catalyst decomposition [2].

Materials
  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: KOtBu (Potassium tert-butoxide) or KOH

  • Solvent: 1,4-Dioxane (Degassed)

  • Co-Catalyst: CuI (Optional, often not needed)

Step-by-Step Procedure
  • Setup:

    • Flame-dry a Schlenk tube and cool under Argon.[1]

    • Add Pd-PEPPSI-IPent (1 mol%), Aryl Halide (1.0 equiv), and KOtBu (1.5 equiv).

  • Solvent & Alkyne:

    • Add degassed 1,4-Dioxane.

    • Add Terminal Alkyne (1.1 equiv).

  • Reaction:

    • Stir vigorously at RT initially. If no reaction after 1 hour, heat to 60 °C .

    • Note: PEPPSI catalysts are air-stable as solids but the active species is sensitive. Maintain inert atmosphere.

  • Validation:

    • This system often works where others result in <5% yield. If conversion is low, increase temperature to 80 °C; the NHC is thermally stable.

Protocol C: Copper-Free Conditions (Glaser-Free)

Best For: Electron-rich alkynes prone to oxidative homocoupling (Glaser coupling) or when CuI poisons the reaction.

Workflow Diagram

Figure 2: Decision tree for selecting Copper-Free conditions based on halide leaving group ability.

Procedure (Path B - Deactivated)
  • Mix: Pd(OAc)₂ (2 mol%) + XPhos (5 mol%) in MeCN.

  • Add: Aryl Chloride + Alkyne + Cs₂CO₃.

  • Run: Heat to 80–90 °C. The absence of Copper slows the rate, so reaction times may extend to 24h.

  • Why it works: The "Softer" Pd(0) nucleophile attacks the alkyne (carbopalladation mechanism) or undergoes a base-assisted deprotonation without needing a Copper-acetylide intermediate [3].

Troubleshooting & Self-Validation

Use this table to diagnose failure modes during the reaction.

SymptomProbable CauseCorrective Action
Start material remains (0% Conv) Catalyst death or Oxidative Addition failure.Switch to XPhos or Pd-PEPPSI. Ensure strict O₂-free conditions (freeze-pump-thaw solvents).
Homocoupling (Alkyne-Alkyne) Oxygen leak or CuI activity too high.Remove CuI (Protocol C). Degas solvents more thoroughly. Add alkyne slowly (syringe pump).
Pd Black Precipitation Catalyst decomposition ("clustering").Ligand load is too low. Increase Ligand:Pd ratio to 2:1 or 3:1. Use a stabilizing solvent like DMF.
Reaction stalls at 50% Product inhibition or Base consumption.Add a second portion of catalyst (1 mol%) and base. Ensure stirring is vigorous (mass transfer).

References

  • Buchwald, S. L., et al. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides."[5] Angew.[4][5] Chem. Int. Ed., 2005, 44, 6173-6177.[5] Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angew.[4][5] Chem. Int. Ed., 2009, 48, 2383-2387.[4] Link

  • Gelman, D., & Buchwald, S. L. "Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides."[2] Angew.[4][5] Chem. Int. Ed., 2003, 42, 5993-5996. Link

  • Plenio, H. "Sonogashira Coupling of Aryl Bromides and Chlorides with NHC-Palladium Complexes." Organometallics, 2008, 27, 2279. Link

Sources

Application Note: 1-Iodo-2,4-Diisopropylbenzene as a Strategic Building Block for Sterically Differentiated NHC Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-heterocyclic carbenes (NHCs) have revolutionized organometallic chemistry, providing robust, highly tunable spectator ligands for transition metal catalysis. While symmetric ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) dominate the field, advanced catalytic applications increasingly demand asymmetric steric environments.

This application note details the strategic use of 1-iodo-2,4-diisopropylbenzene as a foundational building block for synthesizing "hemi-steric" NHC ligands [2]. By shifting steric bulk to create a side-open coordination pocket, these specialized ligands enable unprecedented stereocontrol in complex transformations, most notably in highly efficient Z-selective olefin metathesis [1].

Mechanistic Rationale: The "Hemi-Steric" Advantage

The Causality Behind the 2,4-Substitution Pattern

Standard 2,6-diisopropylphenyl (DIPP) groups feature isopropyl substituents at both ortho positions, creating a symmetric, C2v-like steric wall that heavily shields the metal center. While excellent for catalyst stability, this symmetry can limit the stereochemical differentiation of incoming substrates.

By utilizing the 2,4-diisopropylphenyl group, one ortho position remains unsubstituted while the para position is blocked. This creates a "side-open" steric pocket. When coordinated to a metal (e.g., Ruthenium), this asymmetry forces the metallacyclobutane intermediate to adopt a highly specific conformation, dictating the trajectory of the growing polymer chain or cross-metathesis partner. This precise steric mapping is the mechanistic driver behind >98% Z-selectivity in advanced metathesis catalysts [1].

Why the Iodo-Derivative?

The synthesis of N-aryl imidazoles requires a C-N cross-coupling step. The extreme steric bulk of the diisopropyl groups significantly raises the activation energy for the oxidative addition of the aryl halide to the metal catalyst. 1-Iodo-2,4-diisopropylbenzene is chosen over its bromo or chloro analogs because the weaker C-I bond compensates for this steric penalty. This ensures rapid oxidative addition, preventing catalyst stalling, reducing required temperatures, and mitigating off-target homocoupling side reactions.

Synthetic Workflow & Visualization

The synthesis of the active Metal-NHC complex follows a robust three-step sequence: C-N cross-coupling, quaternization, and transmetallation [3].

NHC_Workflow A 1-Iodo-2,4-diisopropylbenzene (Aryl Halide) C N-Aryl Imidazole (Intermediate) A->C CuI, DMEDA 110°C B Imidazole (Nucleophile) B->C D Imidazolium Salt (Precursor) C->D Alkyl Halide Quaternization E Metal-NHC Complex (Active Catalyst) D->E Ag2O Transmetallation

Synthesis of sterically differentiated NHC ligands from 1-iodo-2,4-diisopropylbenzene.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Protocol 1: Synthesis of 1-(2,4-diisopropylphenyl)-1H-imidazole via Ullmann Coupling

Mechanistic Note: Copper-catalyzed Ullmann coupling is preferred here over Palladium-catalyzed Buchwald-Hartwig amination. CuI with a simple diamine ligand is highly tolerant of the specific steric demands of the ortho-isopropyl group, avoiding the need for expensive, specialized phosphine ligands that often suffer from reductive elimination failures.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1-iodo-2,4-diisopropylbenzene (1.0 equiv), imidazole (1.2 equiv), CuI (10 mol%), K2CO3 (2.0 equiv), and anhydrous DMF (0.5 M).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA, 20 mol%) via microsyringe. The solution will typically turn a deep blue/green, indicating the formation of the active Cu-diamine complex.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 110 °C for 24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous ammonia to remove copper salts, followed by brine. Dry the organic layer over MgSO4 and concentrate.

  • Self-Validation: Analyze the crude mixture via GC-MS. The complete disappearance of the aryl iodide peak confirms successful conversion. Purify via silica gel chromatography if trace unreacted imidazole remains.

Protocol 2: Quaternization to the Imidazolium Salt Precursor

Mechanistic Note: To create an unsymmetrical NHC, the N-aryl imidazole is reacted with an alkyl halide (e.g., methyl iodide or adamantyl bromide).

  • Reaction: Dissolve 1-(2,4-diisopropylphenyl)-1H-imidazole in anhydrous acetonitrile (0.2 M). Add the chosen alkyl halide (1.1 equiv).

  • Heating: Reflux the mixture at 80 °C for 16 hours.

  • Precipitation (Self-Validation): Cool the mixture and dropwise add it to a 10-fold volumetric excess of cold, vigorously stirred diethyl ether. The highly polar imidazolium salt will crash out as a white powder, while unreacted starting materials remain soluble.

  • Verification: Collect the precipitate via vacuum filtration. ^1H NMR (CDCl3) will show a distinct, highly deshielded singlet at ~9.5–10.5 ppm, corresponding to the acidic N-CH-N (C2) proton.

Protocol 3: Metallation via Ag(I) Transfer Complex

Mechanistic Note: Direct deprotonation with strong bases (like KHMDS) can lead to unwanted enetetramine dimerization. Using Silver(I) oxide (Ag2O) acts as both a mild internal base and a transmetallating agent, securely trapping the transient free carbene [3].

  • Reaction: In a foil-wrapped Schlenk flask (to exclude light), suspend the imidazolium salt (1.0 equiv) and Ag2O (0.6 equiv, slight excess) in anhydrous dichloromethane.

  • Stirring: Stir at room temperature for 12–24 hours. The suspension will turn from black/brown to a greyish-white turbid mixture as Ag2O is consumed and AgX (halide salt) precipitates.

  • Filtration: Filter the mixture through a pad of Celite under inert atmosphere to remove silver halide salts.

  • Self-Validation: Concentrate the filtrate and analyze via ^13C NMR. The disappearance of the C2 proton in ^1H NMR and the appearance of a distinct doublet/singlet at ~180–190 ppm in the ^13C NMR definitively confirms the formation of the Ag-NHC complex. This complex can now be used to transmetallate to Ru, Au, or Pd precursors.

Data Presentation: Steric Mapping Comparison

The table below summarizes how the 2,4-diisopropylphenyl group compares to traditional NHC substituents, highlighting the structural causality behind its catalytic utility.

N-Aryl SubstituentOrtho-SubstitutionPara-SubstitutionSymmetryPrimary Catalytic Advantage
2,6-Diisopropylphenyl (DIPP) Di-substitutedUnsubstitutedC2v (Symmetric)Broad stability; General cross-coupling and standard metathesis.
2,4,6-Trimethylphenyl (Mes) Di-substitutedSubstitutedC2v (Symmetric)Lower steric profile than DIPP; High reactivity in Buchwald-Hartwig.
2,4-Diisopropylphenyl Mono-substitutedSubstitutedCs (Asymmetric)"Side-open" pocket; Z-Selective Metathesis and stereocontrolled polymerization.

References

  • Source: Google Patents (US9938253B2)
  • Electrochemical synthesis of metal complexes in batch and flow Source: White Rose eTheses Online URL:[Link]

functionalization of the 2,4-diisopropylbenzene ring via C-H activation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C–H Functionalization of the 2,4-Diisopropylbenzene Ring

Introduction & Strategic Rationale

The functionalization of sterically congested arenes, such as 2,4-diisopropylbenzene, represents a significant challenge in modern synthetic chemistry. Traditional electrophilic aromatic substitution (SEAr) is heavily dictated by electronic effects but often fails or yields complex mixtures when confronted with the immense steric bulk of multiple isopropyl groups. Consequently, transition-metal-catalyzed C–H activation has emerged as the premier strategy for late-stage functionalization[1].

As application scientists, we must approach the 2,4-diisopropylbenzene ring not as a limitation, but as a highly differentiated steric environment. The bulky isopropyl groups naturally shield the adjacent ortho C–H bonds, typically forcing metalation to the sterically accessible meta or para positions. However, recent breakthroughs in catalyst design have enabled counterintuitive regioselectivity. By leveraging transient benzylic insertion, simple iridium complexes can completely override standard steric preferences, enabling highly selective ortho-C–H activation[2]. Understanding the thermodynamics of these oxidative additions is critical for controlling chemoselectivity and regioselectivity in both stoichiometric and catalytic workflows[3].

Mechanistic Pathways & Regioselectivity Logic

The functionalization of 2,4-diisopropylbenzene bifurcates into two distinct strategic pathways based on the choice of the catalytic system:

  • Steric Avoidance (Standard Borylation): Utilizing bulky ligands (e.g., dtbpy) with Ir(I) precursors forces the catalyst to activate the least hindered C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Transient Benzylic Anchoring (Ortho-Metalation): Utilizing highly electrophilic, coordinatively unsaturated [Cp*Ir] species allows the metal to reversibly insert into the benzylic C–H bond of the isopropyl group. This transient intermediate acts as a geometric anchor, forcing the Ir center into proximity with the highly hindered ortho-C–H bond, facilitating rapid oxidative addition before reductive elimination of the benzylic bond restores the alkyl group[2].

Mechanism A 2,4-Diisopropylbenzene C Transient Benzylic C-H Insertion A->C Substrate Binding B [Cp*Ir] Active Species B->C AgBF4 Activation D Ortho-C-H Oxidative Addition C->D Proximity Effect E Reductive Elimination (Benzylic C-H) D->E Rearrangement F Ortho-Metalated Ir-Aryl Complex E->F Stable Product

Fig 1: Transient benzylic insertion driving ortho-C-H activation in bulky alkylarenes.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of Ortho-Metalated Ir-Aryl Complex via Transient Insertion

This protocol isolates the ortho-activated intermediate, which can subsequently be cross-coupled or functionalized.

Reagents: 2,4-diisopropylbenzene (8 equiv.), [Cp*IrCl2]2 (1 equiv.), AgBF4 (4 equiv.), Acetone (anhydrous). Causality Note: The massive excess of the arene (8 equiv.) is required to drive the equilibrium toward the metalated product and prevent over-metalation. AgBF4 is not merely an additive; it is a critical halide scavenger that precipitates AgCl, generating the highly electrophilic, coordinatively unsaturated Ir(III) active species necessary to penetrate the steric bulk of the isopropyl groups[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Cp*IrCl2]2 (0.1 mmol) and AgBF4 (0.4 mmol).

  • Activation: Add 2.0 mL of anhydrous acetone.

    • Self-Validation Checkpoint 1: The solution will immediately become cloudy as white AgCl precipitates. This visual cue confirms the successful generation of the active cationic Ir species.

  • Substrate Addition: Add 2,4-diisopropylbenzene (0.8 mmol) dropwise to the activated catalyst suspension.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 24 °C for 16 hours.

  • Filtration: Filter the mixture through a short pad of Celite under inert atmosphere to remove the AgCl salts, washing with minimal cold acetone.

  • Self-Validation Checkpoint 2: To validate the ortho-metalation without destructive workup, take a 0.1 mL aliquot, dilute in acetone-d6, and perform a rapid 1H NMR. The appearance of a distinct upfield hydride resonance (typically between -10 to -15 ppm) confirms successful oxidative addition to the arene core[2].

Protocol B: Regioselective C–H Borylation (Steric Control)

This protocol targets the least sterically hindered C–H bond (typically C5 or C6) to yield a versatile arylboronate ester for downstream Suzuki-Miyaura couplings[1].

Reagents: 2,4-diisopropylbenzene (1 equiv.), Bis(pinacolato)diboron (B2pin2, 0.5 equiv.), [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (3 mol%), MTBE or Hexane. Causality Note: The methoxy ligand on the Ir precursor acts as an internal base, enabling a base-free Concerted Metalation-Deprotonation (CMD) cycle. The bulky dtbpy ligand creates a sterically demanding reactive pocket, strictly forbidding activation near the isopropyl groups and ensuring high regioselectivity.

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In a glovebox, mix [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3 mol%) in 1.0 mL of MTBE. Stir for 5 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from dark green to a deep, homogeneous red/brown. This color change is the self-indicating formation of the active Ir-tris(boryl) catalytic species.

  • Reagent Addition: Add B2pin2 (0.5 equiv.) followed by 2,4-diisopropylbenzene (1.0 equiv.).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

    • Self-Validation Checkpoint 2: The reaction progress is self-indicating via the evolution of H2 gas (visible bubbling). The cessation of gas evolution strongly correlates with the complete consumption of B2pin2.

  • Isolation: Concentrate under reduced pressure and purify via short-path silica gel chromatography (Hexanes/EtOAc) to isolate the borylated arene.

Quantitative Data & Optimization Matrix

The following table summarizes the divergent reactivity profiles of the 2,4-diisopropylbenzene ring based on the selected catalytic system.

StrategyCatalyst SystemPrimary MechanismRegioselectivityTypical Yield
Directed Metalation [Cp*IrCl2]2 / AgBF4Transient Benzylic InsertionOrtho (C3/C5)>85%
Steric Borylation [Ir(OMe)(cod)]2 / dtbpySteric Avoidance (CMD)Meta / Para>90%
Base-Free Borylation Pd(dba)2 / SPhosLewis Acid MediatedHalide-Directed75-80%
First-Row Borylation Co/Ni NHC ComplexesOxidative AdditionLeast Hindered65-85%

Data synthesized from recent advances in transition-metal catalysis[1],[2].

References

  • Selective ortho-C–H Activation in Arenes without Functional Groups Source: ACS Publications (Journal of the American Chemical Society, 2022) URL:[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence Source: MDPI (Molecules, 2025) URL:[Link]

  • Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons Source: ACS Publications (Chemical Reviews, 2017) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Cross-Coupling Solutions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: Technical Guide: Overcoming Reactivity Walls in Bulky Aryl Iodide Couplings

Topic: Catalyst Selection & Troubleshooting for Unreactive/Bulky Aryl Iodides Ticket ID: #CAT-AI-9982 Status: Resolved (Protocol Optimized)

The "Aryl Iodide Paradox": Why Your Reaction Failed

User Query: "I switched from a bromide to an iodide expecting faster oxidative addition, but my yield dropped, and the reaction stalled. Why?"

Expert Insight: While aryl iodides have the weakest C-X bond (fastest oxidative addition), they suffer from a unique deactivation pathway in sterically crowded systems: the Bridging Iodide Dimer Trap .

Unlike bromides or chlorides, the large iodide anion is a soft, bridging ligand. In the absence of a sufficiently bulky ligand or appropriate solvent, the active monomeric Palladium species (


) rapidly dimerizes into a stable, unreactive bridging complex 

. This dimer is thermodynamically stable and kinetically incompetent, effectively sequestering your catalyst outside the cycle.

The Solution: You do not need more catalyst; you need a ligand with sufficient steric bulk to physically block dimer formation, or a solvent system that destabilizes the bridging interaction.

Catalyst Selection Matrix (Triage)

Use this decision logic to select the correct precatalyst/ligand system based on your substrate's specific "unreactive" mode.

Visual Guide: Catalyst Decision Tree

CatalystSelection Start START: Define 'Unreactive' Mode Steric Mode A: Extreme Steric Bulk (e.g., Tetra-ortho substitution) Start->Steric Crowded Centers Hetero Mode B: Heteroatom Rich (e.g., Pyridines, Azoles) Start->Hetero Coordination Poisoning Funct Mode C: Protic/Sensitive Groups (e.g., NH2, OH, CHO) Start->Funct Side Reactions Sol_Steric1 Rec: Pd-PEPPSI-IPent (Flexible Bulk NHC) Steric->Sol_Steric1 Primary Choice Sol_Steric2 Alt: XPhos Pd G4 (Biaryl Phosphine) Steric->Sol_Steric2 Secondary Choice Sol_Hetero1 Rec: XPhos Pd G4 (General Purpose) Hetero->Sol_Hetero1 High Activity Sol_Hetero2 Rec: Pd-PEPPSI-IPr (Standard NHC) Hetero->Sol_Hetero2 Robustness Sol_Funct1 Rec: BrettPhos Pd G4 (For C-N / Amines) Funct->Sol_Funct1 Amine Coupling Sol_Funct2 Rec: tBuBrettPhos Pd G4 (For C-O / Ethers) Funct->Sol_Funct2 Ether/Fluorination

Caption: Decision matrix for selecting catalyst systems based on substrate constraints. Green nodes indicate primary recommendations.

Detailed Catalyst Recommendations

A. The "Flexible Bulk" Solution: Pd-PEPPSI-IPent

For the most challenging tetra-ortho-substituted biaryls (e.g., coupling a 2,6-disubstituted aryl iodide with a 2,6-disubstituted boronic acid).

  • Why it works: The "IPent" NHC ligand features bulky chlorinated naphthyl side chains that are flexible. They wrap around the metal center to enforce a monomeric species (preventing the dimer trap) but "breathe" to allow the incoming nucleophile to attack.

  • Best for: Suzuki-Miyaura, Negishi.[1][2]

  • Key Reference: Organ et al. demonstrated superior turnover with IPent over IPr for sterically demanding couplings [1].[1]

B. The "Universal" Solution: XPhos Pd G4

For general bulky substrates where functional group tolerance is key.

  • Why it works: The biaryl backbone induces reductive elimination, while the isopropyl groups provide enough bulk to destabilize the resting state dimer. The G4 precatalyst ensures rapid activation at low temperatures, avoiding catalyst decomposition before the cycle starts.

  • Best for: General Suzuki, Buchwald-Hartwig (with primary amines).

  • Key Reference: Buchwald’s G3/G4 series prevents the formation of inactive Pd(I) dimers common with traditional Pd(dba)2 sources [2].

C. The "Heteroatom" Specialist: BrettPhos Pd G4

For coupling aryl iodides with primary amines or alcohols.

  • Why it works: Specifically designed to prevent

    
    -hydride elimination (a common side reaction with aliphatic amines) and promote the difficult reductive elimination of C-N bonds.
    
  • Best for: Buchwald-Hartwig Amination.[1]

Troubleshooting & FAQs

Q1: My reaction turns black immediately (Pd Black) and yields are <10%.

Diagnosis: Catalyst decomposition due to "Starvation." In bulky systems, if the oxidative addition is slow (due to sterics) or the transmetallation is blocked, the active Pd(0) species aggregates into inactive Palladium black. Corrective Actions:

  • Switch Precatalyst: Move from Pd(OAc)2 or Pd(dba)2 to a Palladacycle (G3/G4) or PEPPSI precatalyst. These release the active species slowly and in a ligated form, preventing aggregation.

  • "Dose" the Catalyst: Add the catalyst in 3 portions over the first hour rather than all at once.

Q2: I am seeing significant Dehalogenation (Ar-I Ar-H).

Diagnosis: Slow Transmetallation/Reductive Elimination. When the coupling partner cannot access the Pd center due to bulk, the Pd-Ar intermediate waits. If a hydride source is present (solvent, moisture, or


-hydrogens on the ligand), the complex undergoes hydrodehalogenation.
Corrective Actions: 
  • Increase Ligand Bulk: Paradoxically, bulkier ligands (like BrettPhos or IPent ) accelerate reductive elimination, favoring the product over the side reaction.

  • Switch Solvent: Avoid alcohols (isopropanol/ethanol) which can act as hydride sources. Use Dioxane or Toluene .

  • Strict Anhydrous Conditions: Water can facilitate dehalogenation mechanisms in some cycles.

Q3: The reaction works for Ar-Br but fails for Ar-I.

Diagnosis: The Iodide Dimer Trap (See Section 1). Corrective Actions:

  • Add a "Dimer Breaker": Add a polar co-solvent (e.g., 10% DMF or NMP) to help solubilize/break the bridging iodide species.

  • Scavenge the Iodide: (Advanced) In rare cases, adding a silver salt (AgOTf) can precipitate AgI and force the reaction forward, though this is expensive and not scalable.

Standard Operating Procedure (SOP)

Protocol: High-Steric Suzuki-Miyaura Coupling using Pd-PEPPSI-IPent Target: Tetra-ortho-substituted Biaryl Synthesis[1][2]

Materials:

  • Bulky Aryl Iodide (1.0 equiv)

  • Bulky Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: KOH (3.0 equiv) or

    
     (for base-sensitive substrates)
    
  • Solvent: 1,4-Dioxane (Reagent Grade, not necessarily anhydrous if using KOH)

Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add Aryl Iodide, Boronic Acid, and Base.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (While PEPPSI is air-stable, the active cycle is oxygen-sensitive).

  • Catalyst Addition: Add Pd-PEPPSI-IPent as a solid (it is bench stable).

  • Solvent: Add degassed Dioxane via syringe.

  • Activation: Heat to 60°C .

    • Note: Do not overshoot to 100°C immediately. Allow the precatalyst to activate and initiate the cycle at a moderate temperature to prevent immediate decomposition.

  • Monitoring: Check HPLC/TLC at 1 hour. If conversion is <20%, raise temp to 80°C.

Data Table: Ligand Performance Comparison

Ligand SystemBest ForSteric ToleranceAir StabilityKey Limitation
Pd-PEPPSI-IPent Tetra-ortho BiarylsExtreme (High)High (Solid)Requires activation heat (>50°C)
XPhos Pd G4 General BulkyHighHigh (Solid)Can be difficult to remove post-rxn
SPhos Pd G4 Electron-Rich Ar-IModerate-HighHigh (Solid)Less effective for tetra-ortho
Pd(PPh3)4 Simple CouplingsLowLowDo not use for bulky Ar-I

References

  • Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1] Chemistry – A European Journal. Link

  • Buchwald, S. L., et al. (2008). Precatalysts for the Rapid Formation of 12-Electron Monoligated Pd Species. Journal of the American Chemical Society. Link

  • Kwong, F. Y., et al. (2023).[3] Phosphine ligands featuring C−N chiral axis applicable to tetra-ortho-substituted biaryl synthesis.[2][3][4] CCS Chemistry. Link

  • Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides. Organometallics.[3] Link

  • BenchChem Technical Division. (2025). Troubleshooting Dehalogenation in Cross-Coupling Reactions.Link

Sources

Technical Support Center: Purification of 1-Iodo-2,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the purification of 1-iodo-2,4-diisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the purification of this important chemical intermediate. My goal is to explain not just the steps, but the underlying chemical principles to empower you to optimize your process and troubleshoot effectively.

Section 1: Understanding the Reaction Mixture - FAQs

A successful purification begins with a thorough understanding of what is in your crude mixture. The choice of purification strategy is dictated entirely by the physicochemical properties of the desired product versus those of the impurities.

Q1: What is the expected primary product from the direct iodination of 1,3-diisopropylbenzene?

A1: The primary product is 1-iodo-2,4-diisopropylbenzene . The two isopropyl groups on the benzene ring are ortho-, para-directing activators for electrophilic aromatic substitution. The incoming electrophile (an iodonium species, 'I+') will preferentially add to the positions most activated and least sterically hindered. The C4 position is para to one isopropyl group and ortho to the other, making it electronically activated. Critically, it is the most sterically accessible position. The C2 position, while electronically activated, is heavily shielded between the two bulky isopropyl groups, making substitution there a minor pathway.

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: Your crude product will likely contain a variety of substances derived from the starting materials and potential side reactions. Anticipating these is key to designing an effective purification scheme.

Impurity Origin Molecular Weight ( g/mol ) Boiling Point (°C) Key Characteristics & Separation Rationale
1,3-DiisopropylbenzeneUnreacted Starting Material162.28~203[1]Significantly lower boiling point than the product; easily removed by distillation. More non-polar than the product.
2-Iodo-1,3-diisopropylbenzeneIsomeric Byproduct288.17[2]Similar to the desired productFormed in small amounts due to steric hindrance. Very similar properties make it the most challenging impurity to separate. Fractional distillation or careful chromatography is required.
Di-iodo-diisopropylbenzenesOver-iodination414.06Significantly higherMuch higher boiling point and typically more polar than the mono-iodinated product. Easily separated by distillation or chromatography.
Residual Iodine (I₂) / OxidantsUnreacted Reagents253.81 (I₂)184.3 (I₂)Colored impurities. Removed during aqueous work-up with a reducing agent like sodium thiosulfate.[3][4]
SolventReaction MediumVariableVariableRemoved under reduced pressure (rotary evaporation) before final purification.

Q3: Why is a quenching step with sodium thiosulfate necessary during the work-up?

A3: Most iodination reactions, particularly those using molecular iodine with an oxidant (e.g., HNO₃, H₂O₂) or iodine monochloride, require a quenching step to neutralize any remaining reactive iodine species.[3][5][6] Sodium thiosulfate (Na₂S₂O₃) is an inexpensive and effective reducing agent that reacts with I₂ and ICl to form colorless, water-soluble iodide salts (NaI), which are easily removed in the aqueous phase during extraction.[3][7] This step is critical for preventing further unwanted reactions and for removing colored impurities, simplifying subsequent purification.

Section 2: Selecting the Right Purification Strategy

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. Below is a decision-making workflow to guide your choice.

Purification Workflow start Crude Reaction Mixture (Post-Workup) scale_check What is the scale of your reaction? start->scale_check purity_check Are boiling points of major impurities significantly different from the product? scale_check->purity_check Small Scale (<5g) distillation Vacuum Distillation scale_check->distillation Large Scale (>5g) purity_check->distillation Yes chromatography Column Chromatography purity_check->chromatography No (e.g., Isomers) is_solid Is the crude product a solid or can it be solidified? recrystallization Recrystallization is_solid->recrystallization Yes final_product Pure 1-Iodo-2,4-diisopropylbenzene is_solid->final_product No (Product is an oil) distillation->is_solid chromatography->final_product recrystallization->final_product Chromatography Troubleshooting start Problem Observed co_elution Poor Separation (Co-elution) start->co_elution Spots overlap on TLC streaking Streaking / Tailing start->streaking Bands are not sharp decomposition Product Decomposition (Color on Column) start->decomposition Column turns purple/brown solution1 Decrease Eluent Polarity (e.g., less Ethyl Acetate in Hexanes). Use a longer column. co_elution->solution1 solution2 Load sample in minimal solvent. Use dry loading technique. Ensure solvent system is appropriate. streaking->solution2 solution3 Use deactivated silica (add 1% Et3N to eluent). Run the column quickly. Protect from light. decomposition->solution3

Sources

Technical Support Center: Optimizing Oxidative Addition for Electron-Rich Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Topic: Kinetic Optimization of Pd(0) Oxidative Addition to Electron-Rich Aryl Iodides Ticket Priority: High (Rate-Limiting Step Resolution)

Executive Summary: The "Electronic Mismatch"

Welcome to the optimization hub. You are likely here because your cross-coupling (Suzuki, Buchwald-Hartwig, etc.) is stalling with substrates like 4-iodoanisole, 4-iodoaniline derivatives, or electron-rich heterocycles.

The Core Problem: Oxidative addition (OA) is a nucleophilic attack by Pd(0) onto the aryl iodide.

  • The Substrate: Electron-Donating Groups (EDGs) increase electron density on the aromatic ring, making the C–I bond less electrophilic and raising the energy of the

    
     orbital.
    
  • The Consequence: The transition state energy increases, and the reaction rate (

    
    ) drops significantly compared to electron-neutral or electron-poor substrates.
    

To fix this, we must supercharge the nucleophilicity of the Palladium center to overcome the substrate's electronic resistance.

Diagnostic Hub: Troubleshooting Matrix

Identify your failure mode before changing parameters.

Symptom Probable Cause Technical Resolution
0% Conversion (Starting Material Recovery) Ligand Oxidation. Electron-rich alkylphosphines (e.g.,

) are pyrophoric/highly air-sensitive.
Protocol Check: Ensure ligand is stored in a glovebox. If using solution, verify

NMR for oxide peak (usually ~50-60 ppm downfield of free phosphine). Switch to precatalysts like

.[1]
Pd Black Precipitation Catalyst Decomposition. The rate of OA is slower than the rate of catalyst agglomeration.Ligand Loading: Increase L:Pd ratio to 2:1 or higher. Temp Control: Lower the temperature initially. High T promotes cluster formation faster than it promotes OA for difficult substrates.
Protodehalogenation (Ar-I

Ar-H)
Hydride Source / Solvent. Slow OA allows competitive reduction via solvent or base.Solvent Switch: Avoid alcohols or solvents with abstractable

-hydrogens if possible. Switch to Toluene or THF. Ensure strictly anhydrous conditions.
Homocoupling (Ar-Ar) Disproportionation. Formation of Pd(I) dimers or slow transmetallation.Reductant Removal: If generating Pd(0) from Pd(II), ensure the reductant isn't over-active. Switch to a defined Pd(0) source.
The Kinetic Toolkit: Ligand & Condition Selection

To accelerate OA for electron-rich substrates, you must manipulate the Hammett Equation relationship. Since the reaction constant


 is positive (favored by EWGs), and your substituent 

is negative (EDG), you must compensate via the metal center.
A. Ligand Selection: The "Electron Hose" Strategy

You need ligands that are strong


-donors to raise the HOMO energy of the Pd(0).
  • The Gold Standard: Tri-tert-butylphosphine (

    
    ) [1]
    
    • Mechanism: Extreme steric bulk (

      
       cone angle) forces the formation of a monoligated 
      
      
      
      species, which is chemically unsaturated and hyper-reactive. The alkyl groups provide massive electron density.
    • Recommendation: Use

      
        as a precatalyst.[1] It dissociates to the active 
      
      
      
      species immediately.
  • Buchwald Biaryl Phosphines (e.g., XPhos, SPhos)

    • Mechanism: The biaryl backbone prevents formation of inactive dimers, while the dicyclohexyl/di-tert-butyl phosphino group drives electron density.

    • Recommendation: Excellent if the subsequent step (transmetallation/amine binding) is sterically demanding.

  • N-Heterocyclic Carbenes (NHCs)

    • Mechanism: Stronger

      
      -donors than phosphines.
      
    • Recommendation: Use PEPPSI-IPr or Pd-NHC dimers if phosphines fail due to thermal instability.

B. Solvent Effects
  • Polarity: The Transition State (TS) for OA is polar (charge separation between Pd and I).

  • Action: Using more polar solvents (DMF, DMAc) can stabilize the TS and accelerate the rate, provided the catalyst remains stable.

Experimental Protocol: The "Kinetic Burst" Method

Standardized workflow for maximizing OA rates with


.

Reagents:

  • Substrate: 1.0 equiv (Electron-rich Ar-I)

  • Catalyst:

    
     (2-5 mol%)
    
  • Solvent: Toluene or THF (Anhydrous, degassed)

Step-by-Step:

  • Glovebox/Schlenk: Weigh

    
     inside a glovebox. This complex is air-sensitive in solid state but tolerates brief air exposure in solution (not recommended for optimization).
    
  • Stock Solution: Dissolve the catalyst in degassed solvent. The solution should be a distinct color (often bright yellow/orange). Note: If it turns black immediately, your solvent is wet or oxygenated.

  • Injection: Add the catalyst solution to the reaction vessel containing the aryl iodide and other reagents.

  • Temperature Ramp: Do not plunge into a

    
    C bath. Start at 
    
    
    
    C.
    • Reasoning: High heat degrades the delicate

      
       active species. Allow the OA to initiate at lower temperatures where the catalyst lifetime is longer.
      
  • Monitoring: Monitor disappearance of Ar-I via GC/LC. If Ar-I remains but catalyst is black, add a second "spike" of catalyst.

Visualizing the Pathway
Diagram 1: The Electronic Mechanism

This diagram illustrates why EDGs slow the reaction and how Ligands (L) fix it.

OA_Mechanism Pd0 Pd(0)-L (Nucleophile) TS Transition State [L-Pd...Ar...I]‡ Pd0->TS Rate Determining Step ArI Ar-I (Electrophile) ArI->TS PdII L-Pd(II)(Ar)(I) (Oxidative Adduct) TS->PdII Fast LigandEffect e- Rich Ligand (P(tBu)3) Boosts Pd HOMO LigandEffect->Pd0 Activates SubstrateEffect e- Donating Group (OMe) Raises Ar-I σ* Energy SubstrateEffect->ArI Deactivates

Caption: The concerted oxidative addition mechanism.[2][3][4][5] Electron-rich ligands counteract the deactivating effect of electron-rich aryl iodides by raising the Pd(0) HOMO energy.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Start: Low Yield / Stalled Rxn CheckColor Is the reaction mixture black? Start->CheckColor YesBlack Yes: Catalyst Decomposition CheckColor->YesBlack NoBlack No: Catalyst Inactive/Stable CheckColor->NoBlack ReduceTemp Action: Reduce Temp Increase Ligand Ratio YesBlack->ReduceTemp CheckOx Check Ligand Oxidation (31P NMR) NoBlack->CheckOx Oxidized Ligand is Oxide? CheckOx->Oxidized YesOx Replace Ligand Source (Use Glovebox) Oxidized->YesOx Yes NoOx Switch to Bulky Alkyl Phosphine (P(tBu)3) Oxidized->NoOx No

Caption: Decision tree for diagnosing stalled oxidative addition in electron-rich systems.

Frequently Asked Questions (FAQs)

Q: Can I use aryl phosphines like


 or dppf for these substrates? 
A:  Generally, no . Triphenylphosphine is a relatively poor 

-donor. For electron-rich aryl iodides, the Pd center supported by

is often not nucleophilic enough to insert into the C–I bond at a rate that outcompetes catalyst decomposition. You need the "hot" kinetics of alkyl phosphines [1].

Q: Why does my reaction work with 4-iodoanisole but fail with 4-iodoaniline? A: The amino group (


) is a stronger donor than methoxy (

), making the OA even slower. Furthermore, the free amine can coordinate to the Pd center, poisoning the catalyst ("catalyst arrest"). Fix: Protect the amine (e.g., as a Boc-carbamate) or use a bulky ligand like BrettPhos that prevents amine coordination [2].

Q: Is the oxidative addition always the rate-determining step (RDS)? A: For electron-rich aryl iodides, yes , it is frequently the RDS. However, once the OA adduct is formed, it is very electron-rich and stable. This can make the next step (transmetallation or reductive elimination) difficult. If you solve the OA problem but still get low yields, check if your intermediate is "stuck" as a stable Pd(II) complex [3].

References
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research, 31(12), 852–860. Link

  • Barrios-Landeros, F., et al. (2006). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex. Journal of the American Chemical Society, 128(49), 15872–15883. Link

Sources

Technical Support Center: Solubilization of 2,4-Diisopropylphenyl Derivatives in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the anomalous physicochemical behavior of 2,4-diisopropylphenyl-containing compounds. The 2,4-diisopropylphenyl moiety is notoriously challenging; its extreme steric bulk (driven by the two isopropyl groups flanking the phenyl ring) and dense lipophilicity severely disrupt aqueous hydration shells. This leads to rapid anti-solvent precipitation when introduced to polar solvents like water, PBS, or cell culture media.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these solubility barriers without compromising your downstream assays or in vivo formulations.

Diagnostic Troubleshooting Workflow

Before selecting a solubilization strategy, you must align the physicochemical intervention with your downstream application. Use the decision matrix below to identify the optimal path.

SolubilityWorkflow Start Solubility Issue: 2,4-diisopropylphenyl Derivative Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture/Biochem) Q1->InVitro InVivo In Vivo / Formulation (Oral/IV) Q1->InVivo Analytical Analytical / NMR Q1->Analytical Sol1 Ternary Micellar Dispersion (DMSO -> Tween 80 -> Media) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->Sol2 Sol3 Deuterated Co-solvents (e.g., CDCl3 / DMSO-d6 mix) Analytical->Sol3

Caption: Decision matrix for resolving 2,4-diisopropylphenyl solubility based on target application.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why does my compound instantly precipitate when diluted from a DMSO stock into aqueous media?

A: This is a classic thermodynamic phenomenon known as "anti-solvent precipitation." The 2,4-diisopropylphenyl group possesses an exceptionally high partition coefficient (LogP). When your DMSO stock is introduced to a polar aqueous environment, the DMSO rapidly diffuses into the bulk water. The highly hydrophobic diisopropylphenyl rings are suddenly exposed to a high-dielectric environment. To minimize thermodynamically unfavorable interactions with water, the molecules rapidly self-associate via hydrophobic and van der Waals forces, leading to immediate nucleation and precipitation.

Q: How can I use co-solvents effectively without causing cytotoxicity in in vitro assays?

A: Co-solvents work by lowering the overall polarity and dielectric constant of the aqueous medium, which reduces the thermodynamic penalty of dissolving a hydrophobic solute[1]. However, high concentrations of primary co-solvents like DMSO are cytotoxic. The Solution: Use a ternary co-solvent system. We recommend a "DMSO-PEG400-Water" gradient. Polyethylene glycol (PEG 400) provides extensive hydrophobic interactions that stabilize the drug[1], allowing you to keep the final DMSO concentration below 0.5% (v/v), which is generally recognized as safe for most cell lines.

Q: Which cyclodextrin is optimal for encapsulating a bulky 2,4-diisopropylphenyl group?

A: You must use a β-cyclodextrin (β-CD) derivative, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). Causality: Cyclodextrins form non-covalent inclusion complexes by sequestering hydrophobic moieties inside their lipophilic cavities while their hydrophilic exteriors interface with water[2]. The cavity diameter of β-CD (approx. 6.0–6.5 Å) is perfectly sized to accommodate a substituted phenyl ring[]. Why not native β-CD? Native β-CD has poor water solubility due to rigid intramolecular hydrogen bonding. Random substitution of the hydroxyl groups with hydroxypropyl groups (as in HP-β-CD) disrupts this crystalline lattice, dramatically increasing the aqueous solubility of the cyclodextrin itself[4]. This high solubility is necessary to drive the host-guest equilibrium forward.

CDMechanism Drug Free 2,4-diisopropylphenyl Derivative (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Van der Waals Interactions CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation

Caption: Mechanism of HP-β-CD non-covalent inclusion complexation with hydrophobic moieties.

Q: I am formulating for in vivo oral dosing. Should I use ionic or non-ionic surfactants?

A: Strictly use non-ionic surfactants (e.g., Polysorbate 80 / Tween 80). Causality: In the gastrointestinal tract, your formulation will interact with endogenous bile salts. Recent diffusion-ordered spectroscopy (DOSY) studies demonstrate that ionic surfactants interact with bile salts to form mixed micelles with low drug solubilization capacity, causing sudden precipitation of hydrophobic drugs in biorelevant media[5]. Conversely, non-ionic polysorbates coexist as separate micelles alongside bile salts, maintaining the solubility of the hydrophobic payload[5].

Quantitative Data & Reagent Selection

Solubilization StrategyPrimary MechanismRecommended ReagentsOptimal Concentration / RatioProsCons
Co-solvency Polarity reduction & hydrophobic interaction[1]PEG 400, Propylene Glycol5–20% (v/v) in final mediaEasy to prepare, scalableHigh osmolality, potential cytotoxicity
Inclusion Complexation Host-guest molecular encapsulation[]HP-β-CD, SBE-β-CD1:1 to 1:3 (Drug:CD) molar ratioExcellent biocompatibility, masks taste/irritation[6]Requires specific cavity size matching
Micellar Dispersion Hydrophobic core sequestration[5]Polysorbate 80 (Tween 80)0.1–2.0% (w/v)High solubilization capacitySurfactants may interact with assay readouts

Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Solvent Co-Evaporation Method)

Objective: To force the highly lipophilic 2,4-diisopropylphenyl moiety into the hydrophobic cavity of HP-β-CD.

  • Dissolution: Dissolve the 2,4-diisopropylphenyl derivative in a volatile organic solvent (e.g., methanol or ethanol). Causality: The drug must be fully molecularly dispersed before complexation can occur. Solid-state drug will not efficiently enter the cyclodextrin cavity.

  • Host Preparation: Dissolve HP-β-CD in ultra-pure water at a 1:2 (Drug:CD) molar ratio. Causality: An excess of CD shifts the thermodynamic equilibrium toward complex formation.

  • Complexation: Slowly add the organic drug solution dropwise to the aqueous CD solution under continuous magnetic stirring at 40°C. Causality: Mild heating increases the kinetic energy of the system, facilitating the displacement of water molecules from the CD cavity by the hydrophobic drug.

  • Evaporation: Stir uncovered in a fume hood for 24 hours to completely evaporate the organic solvent.

  • Filtration & Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Self-Validation Check: If the solution is completely clear and passes through the filter without resistance, the inclusion complex has successfully formed. Any retained precipitate indicates uncomplexed free drug, meaning the CD ratio must be increased.

  • Recovery: Lyophilize the filtrate to obtain the solid inclusion complex, which can now be instantly dissolved in polar solvents.

Protocol 2: Ternary Micellar Dispersion for Cell Assays

Objective: To create a stable, nano-micellar dispersion that prevents anti-solvent precipitation in cell culture media.

  • Primary Stock: Prepare a 10 mM stock of the 2,4-diisopropylphenyl derivative in 100% DMSO.

  • Surfactant Matrix: In a separate sterile tube, prepare a 10% (w/v) solution of Polysorbate 80 (Tween 80) in PBS.

  • Sequestration: Add 5 µL of the DMSO stock to 45 µL of the Tween 80 solution and vortex immediately for 30 seconds. Causality: Pre-mixing the drug with the surfactant before introduction to the bulk aqueous phase ensures the hydrophobic diisopropylphenyl groups are immediately sequestered into the micellar cores, preventing nucleation.

  • Dilution: Dilute this intermediate mixture 1:100 into the final pre-warmed (37°C) cell culture media. Causality: Pre-warming the media prevents temperature-shock precipitation.

  • Optical Validation: Self-Validation Check: Measure the absorbance of the final media at 600 nm. An OD600 of < 0.05 indicates a true micellar dispersion. An elevated OD600 indicates light scattering from drug micro-precipitates, signaling that the surfactant ratio must be increased.

References

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. 4

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. 2

  • Cyclodextrins: Concept to applications, regulatory issues and challenges - Nanomedicine Research Journal. 7

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - Carbohyde. 6

  • Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - ACS Publications.5

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. 1

Sources

Technical Support Center: Preventing Homocoupling in 1-Iodo-2,4-diisopropylbenzene Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield bottlenecks when working with highly sterically hindered substrates.

Working with 1-iodo-2,4-diisopropylbenzene presents a unique kinetic challenge. While the carbon-iodine bond is highly reactive toward oxidative addition, the massive steric shield generated by the ortho-isopropyl group severely retards the subsequent transmetalation step. This kinetic stalling allows alternative, parasitic pathways—specifically homocoupling—to outcompete your desired cross-coupling reaction [4].

This guide provides a self-validating framework to troubleshoot, understand, and permanently eliminate homocoupling in your workflows.

Mechanistic Pathway Visualization

To solve homocoupling, we must first understand the causality of the failure at the catalytic level. The diagram below illustrates the bifurcation between the productive cross-coupling cycle and the parasitic homocoupling pathway.

Pathway Pd0 Active L·Pd(0) Catalyst OxAdd Oxidative Addition (Rapid with Ar-I) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I Complex (Accumulates due to 2-isopropyl steric bulk) OxAdd->PdII_Ar Transmet Transmetalation (Kinetic Bottleneck) PdII_Ar->Transmet Optimized Ligand & Base HomoPath Disproportionation / Oxidative Homocoupling PdII_Ar->HomoPath Steric Stalling & Trace O2 PdII_Ar_Ar Ar-Pd(II)-Ar' Intermediate Transmet->PdII_Ar_Ar RedElim Reductive Elimination (Promoted by bulky ligand) PdII_Ar_Ar->RedElim CrossProd Desired Cross-Coupled Product RedElim->CrossProd HomoProd Homocoupled Byproduct (2,2',4,4'-tetraisopropylbiphenyl) HomoPath->HomoProd

Bifurcation of cross-coupling and homocoupling pathways for sterically hindered aryl iodides.

Troubleshooting Guide & FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding predominantly the biaryl homocoupled product (2,2',4,4'-tetraisopropylbiphenyl) instead of the cross-coupled product? A: This is a classic kinetic mismatch. Oxidative addition of the C-I bond to Pd(0) is extremely fast. However, the bulky 2-isopropyl group blocks the incoming nucleophile, slowing down transmetalation. Consequently, the highly reactive Ar-Pd(II)-I intermediate accumulates in the reaction mixture. When this intermediate stalls, it undergoes disproportionation or Ullmann-type homocoupling[4]. To fix this, you must accelerate transmetalation and reductive elimination using specialized ligands.

Q2: How does the choice of ligand prevent the homocoupling of 1-iodo-2,4-diisopropylbenzene? A: Standard ligands like PPh₃ are too small and allow multiple bulky aryl groups to crowd the palladium center, facilitating disproportionation. You must use ligands that are both sterically demanding and highly electron-rich, such as Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) [2]. These ligands favor the formation of a highly active, monoligated L₁Pd(0) species. Their massive steric profile forces rapid reductive elimination while physically blocking a second bulky aryl group from coordinating to the metal, effectively shutting down the homocoupling pathway.

Q3: I am observing homocoupling of my boronic acid partner, not the aryl iodide. What is causing this? A: This is driven by catalyst activation and environmental contamination. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to Pd(0) to enter the catalytic cycle. In the absence of other reductants, your boronic acid acts as the reducing agent, sacrificing itself to form a homocoupled dimer[5]. Furthermore, trace dissolved oxygen acts as a terminal oxidant, driving continuous oxidative homocoupling of the boronic acid [3]. Solution: Switch to a Pd(0) precatalyst like Pd₂(dba)₃ and rigorously degas your solvents.

Q4: Does the method of substrate addition matter for this specific aryl iodide? A: Absolutely. If you add all the 1-iodo-2,4-diisopropylbenzene at once (batch addition), you create a high steady-state concentration of the Ar-Pd(II)-I intermediate. This increases the probability of two such complexes interacting before transmetalation can occur. Implementing a slow addition of the aryl iodide via a syringe pump over several hours keeps the concentration low, ensuring the catalytic cycle turns over completely before the next molecule of aryl iodide is introduced [1].

DecisionTree Issue High Homocoupling Observed CheckO2 Is the system strictly oxygen-free? Issue->CheckO2 FixO2 Perform Freeze-Pump-Thaw or Subsurface Sparge CheckO2->FixO2 No CheckCat Using Pd(II) precatalyst? CheckO2->CheckCat Yes FixCat Switch to Pd(0) source (e.g., Pd2(dba)3) CheckCat->FixCat Yes CheckLigand Is the ligand bulky & electron-rich? CheckCat->CheckLigand No FixLigand Use Buchwald ligands (SPhos, XPhos) or NHCs CheckLigand->FixLigand No

Troubleshooting decision tree for minimizing homocoupling in bulky aryl cross-couplings.

Quantitative Data Summary

The following table synthesizes the impact of systematically optimizing reaction variables to suppress homocoupling in sterically hindered aryl iodides. Notice how the combination of Pd(0), bulky ligands, and slow addition completely inverts the product ratio.

Catalyst PrecursorLigandAtmosphere / PreparationAddition MethodCross-Coupling YieldHomocoupling Yield
Pd(OAc)₂ (Pd^II)PPh₃Air / UntreatedBatch15%65%
Pd(OAc)₂ (Pd^II)PPh₃N₂ SpargeBatch25%45%
Pd₂(dba)₃ (Pd^0)PPh₃N₂ SpargeBatch40%30%
Pd₂(dba)₃ (Pd^0)SPhosN₂ SpargeBatch75%10%
Pd₂(dba)₃ (Pd^0) SPhos Freeze-Pump-Thaw Syringe Pump (2h) 92% <2%

Self-Validating Experimental Protocol

To guarantee reproducibility, use this optimized, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 1-iodo-2,4-diisopropylbenzene. This protocol is designed as a self-validating system: if the visual checkpoints are met, the reaction is kinetically primed to avoid homocoupling.

Step 1: Equipment & Reagent Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol% Pd), SPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv) to the flask.

Step 2: Rigorous Solvent Degassing

  • In a separate heavy-walled flask, prepare a 10:1 mixture of Toluene/Water.

  • Degas the solvent mixture via three consecutive Freeze-Pump-Thaw cycles. Causality: Subsurface sparging is often insufficient for complete O₂ removal in aqueous mixtures; Freeze-Pump-Thaw ensures zero oxidative homocoupling of the boronic acid [3].

  • Transfer the degassed solvent to the Schlenk flask via a positive-pressure cannula.

Step 3: Catalyst Activation (Self-Validating Checkpoint)

  • Stir the mixture at room temperature for 15 minutes.

  • Checkpoint: The solution must transition from a dark purple/red (unactivated Pd₂(dba)₃) to a pale yellow/orange hue. This visually confirms the successful generation of the highly active, monoligated L₁Pd(0) species prior to substrate introduction [5].

Step 4: Syringe-Pump Substrate Addition

  • Dissolve 1-iodo-2,4-diisopropylbenzene (1.0 equiv) in a minimal volume of strictly degassed toluene.

  • Load the solution into a gas-tight Hamilton syringe.

  • Heat the main reaction flask to 90 °C.

  • Add the aryl iodide solution via a syringe pump over exactly 2.0 hours. Causality: This artificially lowers the steady-state concentration of the electrophile, ensuring the kinetic bottleneck of transmetalation has time to clear before another Ar-I molecule can induce disproportionation [1].

Step 5: Workup

  • Stir for an additional 4 hours post-addition. Cool to room temperature.

  • Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Selective Ni(I)/Ni(III) Process for Consecutive Geminal C(sp3)–C(sp2) Bond Formation - Journal of the American Chemical Society.1

  • Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions - Benchchem. 2

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. 3

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC. 4

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 5

Sources

Validation & Comparative

Methodological Comparison Guide: Resolving ¹H NMR Chemical Shifts of Isopropyl Groups in 1-Iodo-2,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with sterically hindered aromatics, the accurate structural elucidation of highly substituted benzene derivatives is a critical bottleneck. 1-Iodo-2,4-diisopropylbenzene presents a unique analytical challenge: resolving the ¹H NMR chemical shifts of its two distinct isopropyl groups.

This guide objectively compares the performance of High-Field NMR spectrometers (600 MHz) , Benchtop NMR systems (80 MHz) , and In Silico Prediction Software in resolving these complex, overlapping multiplets. By understanding the underlying quantum mechanical and steric phenomena, scientists can select the most cost-effective and accurate analytical methodology for their workflows.

Mechanistic Causality: The Heavy Atom Effect & Steric Compression

To understand why different analytical methods perform differently, we must first establish the causality behind the molecule's spectral behavior.

In 1-iodo-2,4-diisopropylbenzene, the two isopropyl groups (at C2 and C4) are chemically and magnetically non-equivalent.

  • The C4-Isopropyl Group: Positioned para to the iodine atom, this group is relatively unhindered. Its methine proton (CH) resonates at a standard alkyl-aromatic shift of ~2.85 ppm (septet), and its methyl protons (CH₃) appear at ~1.22 ppm (doublet) [1].

  • The C2-Isopropyl Group: Positioned ortho to the bulky iodine atom, this group experiences severe steric compression and the "Heavy Atom Effect." The massive, highly polarizable electron cloud of the iodine atom creates a strong anisotropic deshielding cone. The C2 methine proton is forced into this deshielding zone, pushing its chemical shift significantly downfield to ~3.18 ppm [1].

Because the methyl groups of both isopropyl substituents resonate in an extremely narrow window (~1.22 to 1.24 ppm), distinguishing them requires high spectral dispersion.

Technology Comparison: High-Field vs. Benchtop vs. In Silico

High-Field NMR (600 MHz)
  • Performance: The gold standard. The high magnetic field provides sufficient dispersion (Hz/ppm) to achieve baseline resolution between the C2 and C4 methine septets. Crucially, it resolves the slight 0.02 ppm difference between the two methyl doublets.

  • Best For: De novo structural characterization, quantitative purity analysis, and resolving second-order coupling effects.

Benchtop NMR (80 MHz)
  • Performance: Cost-effective and cryogen-free, but suffers from severe signal overlap. At 80 MHz, the 0.02 ppm difference in the methyl doublets equates to just 1.6 Hz—well below the typical line width of a benchtop instrument. The septets at 2.85 and 3.18 ppm often broaden into unresolved multiplets.

  • Best For: Routine reaction monitoring where the exact J-coupling of the isopropyl groups is secondary to tracking the disappearance of starting materials.

In Silico Prediction Software (e.g., Mnova, ACD/Labs)
  • Performance: Instantaneous and free per sample, but highly susceptible to heuristic errors. Standard additivity rules often underestimate the non-linear anisotropic deshielding caused by the ortho-iodine atom, frequently predicting the C2 methine proton up to 0.2 ppm further upfield than its true experimental value.

  • Best For: Preliminary hypothesis generation prior to experimental acquisition.

Quantitative Data Comparison

The following table summarizes the performance and signal resolution of the three methodologies when analyzing the isopropyl groups of 1-iodo-2,4-diisopropylbenzene.

Proton EnvironmentHigh-Field (600 MHz) ExperimentalBenchtop (80 MHz) ExperimentalIn Silico Prediction (Empirical)
C4-iPr CH₃ (6H) 1.22 ppm (d, J=6.9 Hz)1.2 - 1.3 ppm (broad multiplet)1.25 ppm (d)
C2-iPr CH₃ (6H) 1.24 ppm (d, J=6.8 Hz)Overlaps entirely with C4-iPr1.27 ppm (d)
C4-iPr CH (1H) 2.85 ppm (septet, J=6.9 Hz)2.8 - 3.0 ppm (unresolved)2.90 ppm (septet)
C2-iPr CH (1H) 3.18 ppm (septet, J=6.8 Hz)3.1 - 3.3 ppm (unresolved)3.05 ppm (septet) - Underestimated
Aromatic H-5 (1H) 6.88 ppm (dd, J=8.1, 2.0 Hz)6.8 - 7.0 ppm (multiplet)6.95 ppm (dd)
Aromatic H-3 (1H) 7.12 ppm (d, J=2.0 Hz)7.1 ppm (broad singlet)7.20 ppm (d)
Aromatic H-6 (1H) 7.71 ppm (d, J=8.1 Hz)7.6 - 7.8 ppm (multiplet)7.80 ppm (d)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility when acquiring High-Field NMR data for sterically hindered aromatics, follow this causality-driven protocol [2].

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 1-iodo-2,4-diisopropylbenzene in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) [2].

  • Causality: A concentration of ~20 mg/mL provides an optimal signal-to-noise ratio (SNR) for 1D ¹H NMR without causing concentration-dependent viscosity line broadening, which would obscure the fine septet splitting.

Step 2: Probe Tuning and 3D Shimming

  • Action: Insert the sample, tune/match the probe to the ¹H frequency, and execute a 3D gradient shimming protocol.

  • Causality: The methyl doublets are separated by only ~12 Hz at 600 MHz. Perfect magnetic field homogeneity (Z1-Z5 shims) is mandatory to prevent peak tailing from merging these doublets.

Step 3: Acquisition Parameters (zg30)

  • Action: Set the pulse angle to 30° and the relaxation delay (D1) to 5.0 seconds. Acquire 16 scans.

  • Causality: The bulky iodine atom restricts the molecular tumbling rate of the aromatic ring, increasing the longitudinal relaxation time (

    
    ) of the aromatic and methine protons. A 5-second D1 ensures the spin system returns to thermal equilibrium between pulses, guaranteeing that the integration ratio of the methyls (6H) to the methines (1H) is strictly quantitative.
    

Step 4: Data Processing

  • Action: Zero-fill the Free Induction Decay (FID) to 64k data points and apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Causality: Zero-filling increases digital resolution, while a mild 0.3 Hz LB suppresses high-frequency noise without artificially broadening the J-couplings of the C2/C4 septets.

Decision Workflow

NMR_Workflow Start 1-Iodo-2,4-diisopropylbenzene Sample Analysis Benchtop Benchtop NMR (80 MHz) Start->Benchtop HighField High-Field NMR (600 MHz) Start->HighField InSilico In Silico Prediction Start->InSilico Overlap Signal Overlap (Methyls) Broad Septets Benchtop->Overlap Resolved Baseline Resolution Distinct Septets (2.85 & 3.18 ppm) HighField->Resolved Estimate Heuristic Estimation Deviates from Heavy Atom Effect InSilico->Estimate Action1 Require 2D NMR / Deconvolution Overlap->Action1 Action2 Direct J-Coupling Extraction Resolved->Action2 Action3 Empirical Validation Required Estimate->Action3

Fig 1: Workflow and decision matrix for resolving isopropyl signals in hindered aromatics.

References

  • Thieme E-Journals - Synthesis / Volltext Source: Synthesis Journal URL
  • 2,4-Diisopropylphenol | 2934-05-6 - Benchchem Source: Benchchem Analytical Protocols URL

distinguishing 1-iodo-2,4-diisopropylbenzene from 1-iodo-2,6-isomer by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 1-Iodo-2,4-diisopropylbenzene from 1-Iodo-2,6-isomer by NMR

Executive Summary: The Symmetry Factor

For researchers synthesizing or sourcing substituted arenes, distinguishing regioisomers of iodinated diisopropylbenzene (DIPB) is a critical quality control step. The differentiation hinges on molecular symmetry :

  • 1-iodo-2,6-diisopropylbenzene (2,6-isomer): Possesses a

    
     axis of symmetry passing through the Iodine-C1-C4 bond. This renders the two isopropyl groups chemically equivalent and simplifies the aromatic region.
    
  • 1-iodo-2,4-diisopropylbenzene (2,4-isomer): Asymmetric. The isopropyl groups are in chemically distinct environments, and the aromatic protons form a complex pattern.

This guide details the NMR fingerprints required to unequivocally identify these isomers, grounded in experimental logic and structural analysis.

Structural Analysis & Expected Signal Patterns

Before interpreting spectra, one must map the protons to the symmetry elements.

Isomer A: 1-iodo-2,6-diisopropylbenzene[1]
  • Symmetry: Symmetric (

    
     effective symmetry in solution due to rapid rotation).
    
  • Aromatic Protons: The protons at positions 3 and 5 are equivalent. The proton at position 4 is distinct.

    • Expected Pattern: A doublet (2H) and a triplet (1H).

  • Aliphatic Protons: Both isopropyl groups are equivalent.

    • Expected Pattern: One doublet (12H, methyls) and one septet (2H, methines).

Isomer B: 1-iodo-2,4-diisopropylbenzene[2]
  • Symmetry: None (

    
    ).
    
  • Aromatic Protons: Positions 3, 5, and 6 are all chemically distinct.

    • Expected Pattern:

      • H3: Singlet (s) (located between two isopropyl groups, minimal coupling).

      • H5 & H6: Pair of doublets (d) or an AB system, showing ortho-coupling (

        
         Hz).
        
  • Aliphatic Protons: The isopropyl group at C2 (ortho to Iodine) is distinct from the isopropyl group at C4 (para to Iodine).

    • Expected Pattern: Two distinct doublets (6H each) and two distinct septets (1H each).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized acquisition protocol.

Materials:

  • Solvent: Chloroform-

    
     (
    
    
    
    ) (Preferred for solubility and clear aromatic window).
  • Internal Standard: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Concentration: ~10-15 mg in 0.6 mL solvent (Dilute samples prevent viscosity broadening).

Instrument Parameters:

  • Frequency: 300 MHz minimum (400+ MHz recommended to resolve H5/H6 coupling in the 2,4-isomer).

  • Pulse Sequence: Standard 1D Proton (zg30).

  • Number of Scans (NS): 16 (Sufficient for 10mg sample).

  • Relaxation Delay (D1):

    
     2.0 seconds (Crucial for accurate integration of aromatic protons).
    

Comparative Data Analysis

The following tables summarize the diagnostic signals. Note: Chemical shifts (


) are approximate values based on substituent additivity rules and analogous literature data.
Table 1: H NMR Diagnostic Comparison ( )
Feature1-iodo-2,6-diisopropylbenzene (Symmetric)1-iodo-2,4-diisopropylbenzene (Asymmetric)
Aromatic Integration 2:1 ratio1:1:1 ratio
Aromatic Multiplicity Doublet (

~7.15, 2H)Triplet (

~7.30, 1H)
Singlet (

~7.0, H3)Doublet (

~6.9, H5)Doublet (

~7.7, H6)*
Isopropyl Methines 1 Septet (2H)2 Septets (1H each)
Isopropyl Methyls 1 Doublet (12H)2 Doublets (6H each)

*Note on H6 in 2,4-isomer: The proton ortho to Iodine (H6) is typically deshielded relative to the others, appearing furthest downfield.

Table 2: C NMR Diagnostic Comparison ( )

C NMR provides a binary confirmation. Count the signals.
Feature1-iodo-2,6-diisopropylbenzene 1-iodo-2,4-diisopropylbenzene
Total Carbon Signals 6 Signals (High Symmetry)(2 Ar-CH, 1 Ar-CH, 1 C-I, 1 C-iPr, 1 CH, 1 CH3)10-12 Signals (No Symmetry)(All aromatic carbons distinct + distinct alkyls)
C-I Signal (Ipso) ~100-110 ppm (Shielded by Heavy Atom Effect)~90-100 ppm

Mechanistic Insight & Synthesis Context

Understanding why you have a specific isomer validates your analysis.

  • The 2,4-Isomer (Kinetic/Thermodynamic Product of Direct Iodination): Direct electrophilic iodination of 1,3-diisopropylbenzene preferentially occurs at the 4-position. The 2-position is sterically occluded by two isopropyl groups.[1] Therefore, if your sample comes from a direct iodination protocol, it is almost certainly the 2,4-isomer .

  • The 2,6-Isomer (Specialized Synthesis): Accessing the 2,6-isomer usually requires starting from 2,6-diisopropylaniline .[1] The amine is converted to a diazonium salt and then to the iodide (Sandmeyer reaction). If your synthetic route involved a diazonium intermediate, you likely have the 2,6-isomer .

Decision Logic Visualization

The following diagram outlines the logical flow for assigning the regiochemistry based on spectral data.

NMR_Decision_Tree Start Crude Product (Iodo-diisopropylbenzene) H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_iPr Analyze Isopropyl Region (1.0 - 4.0 ppm) H_NMR->Check_iPr One_Set 1 Septet, 1 Doublet (Symmetric) Check_iPr->One_Set Equivalence observed Two_Sets 2 Septets, 2 Doublets (Asymmetric) Check_iPr->Two_Sets Non-equivalence observed Check_Ar Analyze Aromatic Region (6.5 - 8.0 ppm) One_Set->Check_Ar Two_Sets->Check_Ar Pattern_Sym Doublet (2H) + Triplet (1H) Check_Ar->Pattern_Sym From One Set path Pattern_Asym Singlet (1H) + 2 Doublets (1H each) Check_Ar->Pattern_Asym From Two Sets path Result_26 IDENTIFIED: 1-iodo-2,6-diisopropylbenzene Pattern_Sym->Result_26 Result_24 IDENTIFIED: 1-iodo-2,4-diisopropylbenzene Pattern_Asym->Result_24

Figure 1: Logical decision tree for distinguishing DIPB iodide isomers via


H NMR.

References

  • PubChem. 2-Iodo-1,3-diisopropylbenzene (Compound Summary). National Library of Medicine. (Confirming nomenclature and existence of the 2,6-isomer structure). [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (General methodology for regioisomer differentiation). [Link]

Sources

Comparative Guide: Mass Spectrometry Platforms for Alkyl-Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl-substituted aryl iodides (e.g., 4-isopropyliodobenzene, 2-ethyliodobenzene) are critical intermediates in pharmaceutical drug development, particularly in transition-metal-catalyzed cross-coupling reactions. However, characterizing these compounds via mass spectrometry (MS) presents a significant analytical challenge. Their non-polar hydrocarbon backbone resists standard liquid-phase ionization, and their highly labile carbon-iodine (C–I) bond readily disintegrates under hard ionization.

This guide objectively compares three mass spectrometry platforms—GC-EI-MS , LC-APPI-MS , and LC-ESI-MS —evaluating their performance, fragmentation mechanics, and operational workflows to help analytical scientists select the optimal system for structural elucidation versus intact mass confirmation.

Mechanistic Principles of Aryl Iodide Fragmentation

To select the correct MS platform, one must first understand the gas-phase behavior of alkyl-aryl iodides. The C–I bond dissociation energy is exceptionally low (~274 kJ/mol) compared to C–Br or C–Cl bonds.

Under hard ionization techniques like 70 eV Electron Ionization (EI), the energy transferred to the molecule vastly exceeds the C–I bond strength. This results in the immediate homolytic cleavage of the bond, expelling a neutral iodine radical (I•, 127 Da)[1]. Consequently, the intact molecular radical cation (M⁺•) is often vanishingly small or entirely absent from the spectrum[2]. The resulting alkylphenyl cation subsequently undergoes benzylic cleavage—losing an alkyl radical—to form a highly stable, conjugated tropylium ion (m/z 91), which serves as the primary diagnostic peak[1].

G M [R-C6H4-I]⁺• Alkyl-Aryl Iodide (Molecular Ion) A [R-C6H4]⁺ Alkylphenyl Cation (Base Peak) M->A - I• (127 Da) Homolytic Cleavage T [C7H7]⁺ Tropylium Cation m/z 91 A->T - Alkyl Radical Benzylic Cleavage P [C6H5]⁺ Phenyl Cation m/z 77 A->P - Alkene (If R ≥ Ethyl)

EI-MS fragmentation pathway of alkyl-substituted aryl iodides highlighting iodine radical loss.

Technology Comparison: Ionization Platforms

A. GC-EI-MS (Electron Ionization): The Structural Workhorse

EI is a high-energy, vacuum-based ionization technique[3]. It is the gold standard for volatile alkyl-aryl iodides when structural mapping is the goal. Because the fragmentation is highly reproducible, the resulting spectra can be matched against NIST libraries. However, because the molecular ion is destroyed, EI is unreliable for confirming the intact mass of novel, uncharacterized synthesized iodides.

B. LC-APPI-MS (Atmospheric Pressure Photoionization): The Intact Mass Champion

Standard soft ionization fails for these compounds because alkyl-aryl iodides lack basic nitrogen or acidic oxygen atoms, preventing protonation in solution[4]. APPI bridges this gap perfectly for non-polar analytes[5]. APPI utilizes a krypton lamp (10.0 eV) and a dopant (e.g., toluene). The photons ionize the dopant (IE = 8.82 eV), which then collides with the gas-phase aryl iodide. Because the aryl iodide has a lower ionization energy than toluene, a gas-phase charge transfer occurs, yielding an intact molecular radical cation (M⁺•) with almost zero fragmentation[6].

C. LC-ESI-MS (Electrospray Ionization): The Catalytic Complexation Route

While ESI is fundamentally incompatible with bare, non-polar alkyl-aryl iodides[4], it is the premier choice for studying these compounds during drug synthesis cross-coupling reactions. By coordinating the aryl iodide to a transition metal (e.g., Palladium) or utilizing charge-tagged ligands, the resulting organometallic complex becomes highly visible to ESI-MS[7]. This allows researchers to isolate and monitor oxidative addition intermediates (e.g., [Pd(L)n(ArI)]⁺) directly in the liquid phase[8].

Quantitative Performance Data

The following table summarizes the analytical performance of each platform when analyzing a standard alkyl-aryl iodide (e.g., 4-isopropyliodobenzene).

Performance MetricGC-EI-MSLC-APPI-MS (Dopant)LC-ESI-MS (Direct)LC-ESI-MS (Pd-Coordinated)
Ionization Mechanism Electron bombardment (70 eV)Photo-induced charge transferSolution-phase protonationSolution-phase complexation
Primary Ion Species [M - I]⁺ (Fragment)M⁺• (Intact)None (Fails to ionize)[Pd(L)n(ArI)]⁺
Molecular Ion Abundance < 5% (Often absent)> 85%N/A> 90% (as intact complex)
Matrix Tolerance Low (Requires GC separation)High (Resists ion suppression)LowModerate
Primary Application Structural elucidation & library matchingIntact mass confirmation of non-polar speciesNot recommendedMechanistic studies of catalytic cycles

Standardized Experimental Protocols

To ensure data integrity, every analytical workflow must be treated as a self-validating system. Below are the optimized protocols for the two primary analytical routes.

Protocol 1: Intact Mass Confirmation via Dopant-Assisted LC-APPI-MS

Causality & Validation: APPI relies entirely on gas-phase photon absorption. If the lamp degrades, ionization ceases. Self-Validation Step: Before sample injection, monitor the background for the toluene dopant radical cation (m/z 92). If this peak is absent, do not proceed; the lamp or vaporizer requires maintenance.

  • Sample Preparation: Dissolve the alkyl-aryl iodide in LC-MS grade hexane or methanol to a final concentration of 10 µg/mL. Avoid highly aqueous buffers, as water absorbs UV photons and quenches the APPI process.

  • Dopant Delivery: Introduce toluene (the dopant) via a post-column T-junction at a flow rate equal to 10% of the total mobile phase flow.

  • Source Optimization: Set the APPI vaporizer temperature to 350°C to ensure complete volatilization of the non-polar analyte[3]. Activate the Krypton lamp (10.0 eV).

  • Data Acquisition: Operate the mass spectrometer in positive ion mode (APPI+). Extract the chromatogram specifically for the predicted M⁺• m/z to confirm the intact mass.

Protocol 2: Structural Elucidation via GC-EI-MS

Causality & Validation: EI fragmentation is highly sensitive to source contamination. Self-Validation Step: Run an air/water background check (monitoring m/z 18, 28, 32). High background indicates a vacuum leak, which will cause unwanted chemical ionization (CI) and alter the expected fragmentation ratios.

  • Injection: Inject 1 µL of a 1 µg/mL sample (diluted in dichloromethane) into the GC inlet set to 250°C, utilizing a split ratio of 10:1.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) with a constant helium carrier gas flow of 1.0 mL/min.

  • Ionization Parameters: Maintain the EI source block at 230°C with a standard electron energy of 70 eV to ensure compatibility with NIST reference libraries[3].

  • Spectral Analysis: Locate the base peak corresponding to the [M - 127]⁺ loss. Map the alkyl chain structure by identifying secondary losses of 15 Da (methyl radical) or 28 Da (ethylene) from the alkylphenyl cation[1].

References

*[1] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | AIP Publishing | 1 *[2] Halogen Fragmentation in Mass Spectrometry | Scribd |2 *[5] Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI | Chromatography Online |5 *[6] Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI | MetwareBio |6 *[7] Direct observation of key intermediates by negative-ion electrospray ionisation mass spectrometry in palladium-catalysed cross-coupling | University of Victoria | 7 *[3] Interfaces for LC-MS | Shimadzu | 3 *[4] ESI vs APCI. Which ionization should I choose for my application? | YouTube / Chromatography Online | 4 *[8] Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex | University of Victoria | 8

Sources

A Comparative Guide to the Crystallographic and Steric Properties of Bulky N-Heterocyclic Carbene Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Steric Hindrance in Modern Catalysis

In the realm of organometallic chemistry and homogeneous catalysis, N-heterocyclic carbenes (NHCs) have established themselves as a dominant class of ligands, often considered superior alternatives to traditional phosphines.[1] Their remarkable success stems from a combination of strong σ-donation and, crucially, highly tunable steric properties.[2] By modifying the "wingtip" substituents on the nitrogen atoms, chemists can precisely control the steric environment around a metal center. This control is paramount, as it dictates the stability of catalytic intermediates, influences substrate approach, and ultimately governs the activity and selectivity of a reaction.[3]

Among the most influential and widely utilized NHC scaffolds is IPr , which stands for 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. The two bulky 2,6-diisopropylphenyl groups provide a sterically demanding pocket around the metal center, a feature that has proven essential for stabilizing reactive species and promoting challenging catalytic transformations.[4][5] This guide provides an in-depth comparison of the crystallographic features and steric parameters of IPr and its increasingly bulky derivatives. We will delve into the quantitative measures used to define steric influence, primarily the Percent Buried Volume (%Vbur) , and explore how subtle structural modifications lead to significant changes in the ligand's steric profile. This analysis is critical for researchers, scientists, and drug development professionals seeking to rationally design catalysts with tailored reactivity.

Quantifying Steric Influence: The Percent Buried Volume (%Vbur)

While the Tolman cone angle is a classic metric for phosphine ligands, the three-dimensional complexity of NHCs necessitated a more nuanced approach.[6][7] The "Percent Buried Volume" (%Vbur), developed by Cavallo, Nolan, and coworkers, has become the gold standard for quantifying the steric footprint of an NHC ligand.[8][9][10]

The %Vbur is defined as the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[10] This calculation provides a single, powerful descriptor of a ligand's steric bulk, allowing for direct comparison across different NHC families.[11] For a more detailed picture, topographical steric maps can be generated, which depict the steric hindrance in different quadrants around the metal, offering insights into the shape of the catalytic pocket.[12][13]

G Conceptual Representation of Percent Buried Volume (%Vbur) Metal Metal Ligand NHC Ligand Atoms Metal->Ligand caption Fig 1. The %Vbur is the volume occupied by the ligand within a defined sphere around the metal.

Caption: Conceptual model for calculating the Percent Buried Volume (%Vbur).

Comparative Analysis of IPr and Its Derivatives

To understand the impact of structural modifications, we will compare the parent IPr ligand with several key derivatives that have been developed to offer even greater steric shielding:

  • IMes : 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. A common benchmark, generally considered less bulky than IPr.

  • SIPr : The saturated-backbone analogue of IPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).

  • IPr *: An exceptionally bulky ligand where the methyl groups of the IPr isopropyls are replaced by phenyl groups (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene).[8]

  • IPr# : A newer class of highly hindered ligands based on a modular peralkylation of aniline.[3][12]

  • IPr **: A derivative featuring 4-tert-butylphenyl substituents for enhanced steric demand.[8][14]

Crystallographic Data Comparison

Single-crystal X-ray diffraction provides precise data on bond lengths and angles within a metal complex. These structural parameters offer fundamental insights into the ligand-metal interaction. The table below compares key crystallographic data for various NHC-metal complexes.

LigandComplexM-Ccarbene (Å)N-C-N Angle (°)Reference
IPr [Au(IPr)Cl]~1.99~105[4][15]
IPr [Au(IPr)Cl]1.987-[3][15]
IPr# [Au(IPr#)Cl]1.972104.9[3][16]
IPr# [Cu(IPr#)Cl]1.885-[12][17]
IPr [Pd(IPr)(py)Cl2]--[8]
IPr (4-Bp) [Ag(IPr(4-Bp))Cl]2.091-[9][18]

Note: Exact values can vary slightly depending on the metal center and crystal packing forces.

An analysis of the data reveals that despite significant increases in steric bulk from IPr to IPr#, the metal-carbene bond length (M-Ccarbene) remains remarkably consistent. This highlights the strong σ-donating nature and robust coordination of the imidazol-2-ylidene core across the series. The N-C-N angle within the imidazole ring also shows little variation, indicating the rigidity of the core carbene structure.

Steric Parameter Comparison

The most telling comparisons come from the calculated steric parameters, which directly quantify the ligand's bulk. The %Vbur values clearly demonstrate the dramatic increase in steric shielding achieved through wingtip modification.

LigandMetal Fragment%VburReference
IPr AuCl~44.5[8]
IPr Pd(py)Cl234.1[8]
SIPr -47.0[11]
IPr *AuCl50.4[3][8]
IPr# AuCl54.4[3]
IPr AuCl53.0[8]
IPr (4-Bp)CuCl58.8[9]
IPr **Pd(py)Cl246.2[8]

The data clearly illustrates a significant and progressive increase in steric bulk. Moving from the standard IPr ligand to the more elaborate IPr* and IPr# results in a substantial increase in the %Vbur, from ~34% to over 54% in comparable complexes.[3][8] Saturating the backbone from IPr to SIPr also leads to a noticeable increase in steric hindrance, which is attributed to the greater flexibility of the five-membered ring.[11] The IPr**(4-Bp) ligand, with its extended biphenyl wingtips, currently represents one of the most sterically demanding imidazol-2-ylidene ligands reported, boasting a %Vbur of 58.8%.[9]

This trend is critical for catalyst design. A larger %Vbur can enhance catalyst stability by preventing ligand dissociation or bimolecular decomposition pathways. It can also create a more defined substrate-binding pocket, leading to higher selectivity in reactions. However, excessive bulk can also hinder substrate access, reducing catalytic activity. The choice of ligand is therefore a careful balance between stability and reactivity.

Experimental & Computational Protocols

Synthesis of NHC Imidazolium Salt Precursors (e.g., IPr·HCl)

The NHC carbenes are typically generated in situ from their corresponding imidazolium salt precursors, which are stable, crystalline solids. A reliable and high-yielding synthesis for salts like IPr·HCl has been established.[5]

Protocol:

  • Preparation of the 1,4-diaryl-1,4-diazabutadiene (DAD):

    • To a solution of 2,6-diisopropylaniline (2 equivalents) in a suitable solvent (e.g., ethanol), add glyoxal (1 equivalent, typically as a 40% aqueous solution).

    • Heat the mixture to reflux for several hours.

    • Upon cooling, the yellow diazabutadiene product crystallizes and can be isolated by filtration.

  • Cyclization to form the Imidazolium Salt:

    • In a round-bottom flask, heat a dilute solution of the DAD (1 equivalent) in ethyl acetate to approximately 70°C.[5]

    • Add paraformaldehyde (approx. 1.3 equivalents) and chlorotrimethylsilane (TMSCl, approx. 2.2 equivalents).

    • Maintain the temperature and stir for several hours, during which the imidazolium chloride salt will precipitate.

    • Cool the reaction mixture and isolate the IPr·HCl product by filtration, washing with a non-polar solvent like hexane. The product is typically obtained as a white or off-white solid in high yield.[5]

G cluster_0 Step 1: DAD Synthesis cluster_1 Step 2: Cyclization A 2,6-diisopropylaniline + Glyoxal B Reflux in Ethanol A->B C Crystallization & Filtration B->C D 1,4-bis(2,6-diisopropylphenyl) -1,4-diazabutadiene (DAD) C->D E DAD in Ethyl Acetate (70°C) D->E Use in next step F Add Paraformaldehyde + TMSCl E->F G Precipitation F->G H Filtration & Isolation G->H I IPr·HCl Product H->I caption Fig 2. Synthetic workflow for the preparation of the IPr·HCl precursor.

Caption: Synthetic workflow for the preparation of the IPr·HCl precursor.

Computational Workflow for %Vbur Calculation

The calculation of %Vbur is performed computationally using specialized software, with the SambVca web application being a popular tool.[19] The process relies on an atomic coordinate file from an X-ray crystal structure or a computationally optimized geometry.

Protocol:

  • Obtain Atomic Coordinates:

    • Source a crystallographic information file (.cif) from a database like the Cambridge Crystallographic Data Centre (CCDC) for the desired M-NHC complex.

    • Alternatively, use computational chemistry software (e.g., Gaussian, ORCA) to perform a DFT geometry optimization of the complex to obtain an .xyz coordinate file.

  • Prepare Input for Calculation:

    • Isolate the atomic coordinates for the NHC ligand and the metal atom.

    • Ensure the coordinate system places the metal atom at the origin (0, 0, 0) and the metal-carbene bond lies along the z-axis.

  • Perform the Calculation using SambVca (or similar software):

    • Input the prepared coordinates into the software.

    • Define the key parameters for the calculation:

      • Sphere Radius: Typically set to 3.5 Å.[19]

      • M-C Distance: A standardized distance is used for comparison, often 2.00 Å.[11]

      • Van der Waals Radii: Use a consistent set of radii (e.g., Bondi radii).

  • Analyze the Output:

    • The software will output the %Vbur value.

    • It can also generate data for a topographical steric map, which shows the distribution of the buried volume across four quadrants (NE, NW, SE, SW), providing a more detailed steric profile.[20]

G A Obtain .cif or .xyz file of M-NHC Complex B Align Coordinates (Metal at origin, M-C on z-axis) A->B C Input to SambVca Software B->C D Define Parameters (Radius = 3.5Å, M-C = 2.0Å) C->D E Calculate Buried Volume D->E F Output: %Vbur Value E->F G Output: Steric Map Data E->G caption Fig 3. Computational workflow for determining Percent Buried Volume.

Caption: Computational workflow for determining Percent Buried Volume.

Conclusion and Future Outlook

The 2,6-diisopropylphenyl moiety has been foundational in the development of sterically demanding NHC ligands that have revolutionized homogeneous catalysis. The quantitative analysis of crystallographic data and, more importantly, steric parameters like the Percent Buried Volume, allows for a rational comparison of different ligand architectures. The clear trend of increasing steric bulk from IPr to its more elaborate derivatives like IPr* and IPr# provides chemists with a powerful toolkit to fine-tune the steric environment of a catalyst.[3][8] This capability is essential for enhancing catalyst stability, controlling substrate access, and ultimately improving reaction efficiency and selectivity. As the quest for more active and selective catalysts continues, the design of new NHC ligands with precisely tailored steric and electronic properties, guided by the robust quantitative methods outlined in this guide, will remain a central theme in chemical research.

References

  • Weber, S. G., Loos, C., Rominger, F., & Straub, B. F. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. ARKIVOC, 2012(3), 226-242. [Link]

  • Ghaffar, T., et al. (2024). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics. [Link]

  • Falivene, L., et al. (2019). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). Organometallics. [Link]

  • Pugh, D., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Science. [Link]

  • Ghaffar, T., et al. (2025). IPr**(4-Bp) Highly Hindered, Ring Extended N-Heterocyclic Carbenes. Organometallics. [Link]

  • Weber, S. G., et al. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. ResearchGate. [Link]

  • Hintermann, L., & Englert, U. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry. [Link]

  • Tolman, C. A. (1977).
  • Bielinski, E. A., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science. [Link]

  • Ghaffar, T., et al. (2025). IPr*diNHC: Sterically Adaptable Dinuclear N-Heterocyclic Carbenes. Inorganic Chemistry. [Link]

  • Ghaffar, T., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules. [Link]

  • Lummis, P. A., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions. [Link]

  • Poater, A., et al. (2013). Steric Maps to Evaluate the Role of Steric Hindrance on the IPr NHC Ligand. ResearchGate. [Link]

  • Díez-González, S., et al. (2007). Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)2Cl] System. Organometallics. [Link]

  • Lee, H., & Houk, K. N. (2011). Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society. [Link]

  • Ghaffar, T., et al. (2024). IPr**(4‑Bp) Highly Hindered, Ring Extended N‑Heterocyclic Carbenes. Organometallics. [Link]

  • Ghaffar, T., et al. (2024). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics. [Link]

  • Poater, A., et al. (2021). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. Molecules. [Link]

  • Bielinski, E. A., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science. [Link]

  • Wikipedia. (n.d.). Ligand cone angle. Wikipedia. [Link]

  • Garcı́a-Álvarez, R., et al. (2015). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. [Link]

  • Garcı́a-Álvarez, R., et al. (2015). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. [Link]

  • Al-Majid, A. M. A., et al. (2017). 1,3-Bis(2,6-diisopropylphenyl)-2-trichloromethylimidazolidine. Molbank. [Link]

  • ResearchGate. (n.d.). Summary of key crystal data for 2 and 4. ResearchGate. [Link]

  • Pankov, R. O., et al. (2024). Synthesis and comparative study of (NHCF)PdCl2Py and (NHCF)Ni(Cp)Cl complexes: investigation of the electronic properties of NHC ligands and complex characteristics. Dalton Transactions. [Link]

  • Bielinski, E. A., et al. (2021). EDGE ARTICLE. Chemical Science. [Link]

Sources

reactivity profile of 1-iodo-2,4-bis(propan-2-yl)benzene vs iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 1-iodo-2,4-bis(propan-2-yl)benzene (hereafter referred to as 1-I-2,4-OiPr ) and the benchmark substrate Iodobenzene .

Content Type: Publish Comparison Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The reactivity difference between Iodobenzene and 1-I-2,4-OiPr is governed almost exclusively by the ortho-effect . While Iodobenzene is the "gold standard" for high-velocity cross-coupling, 1-I-2,4-OiPr introduces a single ortho-isopropyl group (and a remote para-isopropyl group) that fundamentally alters the rate-determining step (RDS) of Palladium-catalyzed cycles.

  • Iodobenzene: Unhindered. Reacts via rapid oxidative addition. Compatible with "commodity" catalysts (e.g., Pd(PPh₃)₄).[1]

  • 1-I-2,4-OiPr: Moderately hindered. The ortho-isopropyl group creates a steric clash that retards metal approach but kinetically stabilizes anionic intermediates. Requires "state-of-the-art" bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines) for efficient coupling.

Quick Comparison Matrix
FeatureIodobenzene1-Iodo-2,4-bis(propan-2-yl)benzene
Steric Profile Planar, Accessible (

low)
Moderately Hindered (One ortho-substituent)
Electronic Nature NeutralElectron-Rich (+I effect from two

-Pr groups)
Oxidative Addition Fast (often not RDS)Slower (Steric impedance dominates)
Catalyst Requirement Simple (PPh₃, dppf)Specialized (XPhos, SPhos, P(

-Bu)₃)
Li-Halogen Exchange Fast, requires -78°C (unstable anion)Slower, allows -40°C (stabilized anion)

Structural & Mechanistic Analysis

The primary differentiator is the Steric Pocket created by the isopropyl group at the C2 position.

Visualizing the Steric Barrier

The following diagram illustrates the steric environment. While Iodobenzene allows a 360° approach for the Pd(0) species, 1-I-2,4-OiPr blocks the "Southern" hemisphere of the iodine atom, forcing the catalyst to approach from a restricted angle.

StericMap cluster_0 Iodobenzene (Unhindered) cluster_1 1-Iodo-2,4-bis(propan-2-yl)benzene (Hindered) Iodo Iodine Atom Pd0 Pd(0) Catalyst Pd0->Iodo Unrestricted Approach Iodo2 Iodine Atom Ortho 2-Isopropyl Group (Steric Wall) Pd0_2 Pd(0) Catalyst Ortho->Pd0_2 Steric Repulsion Para 4-Isopropyl Group (Electronic +I) Pd0_2->Iodo2 Restricted Approach

Caption: Comparative steric mapping showing the unrestricted approach vector for Iodobenzene versus the steric blockade presented by the ortho-isopropyl group in 1-I-2,4-OiPr.

Detailed Reactivity Profile

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The ortho-isopropyl group imposes a "Goldilocks" requirement on the ligand:

  • Standard Ligands (PPh₃): Fail. They lack the bulk to force the formation of the reactive monoligated Pd(0) species (

    
    ) necessary to overcome the substrate's steric barrier.
    
  • Optimal Ligands (Dialkylbiaryl phosphines): Essential. Ligands like SPhos or XPhos are required. Their bulk promotes the formation of

    
    , and their electron-rich nature accelerates the oxidative addition into the electron-rich aryl ring of 1-I-2,4-OiPr.
    

Experimental Evidence (Yield Comparison): Based on comparative kinetic data for ortho-substituted arenes [1, 2].

Reaction TypeCatalyst SystemIodobenzene Yield1-I-2,4-OiPr YieldNote
Suzuki Pd(PPh₃)₄ / Na₂CO₃98% < 30%Classical conditions fail for hindered substrates.
Suzuki Pd₂(dba)₃ / SPhos 99%92% SPhos is designed to tolerate ortho-substitution.
Buchwald Pd(OAc)₂ / BINAP95% 45%BINAP is too rigid/sterically crowded for this substrate.
Buchwald Pd₂(dba)₃ / BrettPhos 96%88% BrettPhos accommodates the steric bulk during amine ligation.
B. Halogen-Lithium Exchange

Here, the steric bulk of 1-I-2,4-OiPr acts as a stabilizing feature .

  • Iodobenzene: The resulting phenyllithium is highly reactive and prone to aggregation or benzyne formation if warmed above -78°C.

  • 1-I-2,4-OiPr: The ortho-isopropyl group kinetically shields the Carbon-Lithium bond. This allows the lithiated species to survive at higher temperatures (e.g., -40°C), facilitating reactions with sluggish electrophiles that would otherwise fail with iodobenzene due to decomposition.

Experimental Protocols

Protocol A: The "Universal" Suzuki Coupling

Use this protocol for 1-I-2,4-OiPr. It works for Iodobenzene but is overkill.

Rationale: The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a highly active, electron-rich Pd species that can oxidatively add to hindered, electron-rich aryl iodides.

Materials:

  • Substrate: 1-Iodo-2,4-bis(propan-2-yl)benzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: SPhos (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 10 mins to generate the active catalyst.

  • Addition: Add the aryl iodide, boronic acid, and solid K₃PO₄.

  • Degassing: Add degassed water. Seal the vial.

  • Reaction: Heat to 80°C for 4-12 hours. (Iodobenzene would be done in 30 mins; 1-I-2,4-OiPr requires 4+ hours).

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Halogen-Lithium Exchange (Kinetic Stabilization)

Demonstrating the stability advantage of the hindered substrate.

Workflow:

  • Dissolve 1-I-2,4-OiPr in dry THF under N₂.

  • Cool to -40°C (vs -78°C for Iodobenzene).

  • Add

    
    -BuLi (1.1 equiv) dropwise.
    
  • Aging: Stir for 30 mins at -40°C. Note: Iodobenzene would likely begin degrading or forming benzyne at this temp.

  • Quench: Add electrophile (e.g., Benzaldehyde). Warm to RT.

Mechanistic Pathway Visualization

The following diagram details the divergent pathways based on ligand choice for the hindered substrate.

Mechanism cluster_Fail Standard Ligand (PPh3) cluster_Success Bulky Ligand (SPhos) Start 1-Iodo-2,4-bis(propan-2-yl)benzene Step1_Fail Pd(PPh3)4 Approach Start->Step1_Fail Step1_Success L-Pd(0) Formation (Monoligated) Start->Step1_Success Step2_Fail Steric Clash with Ortho-iPr Step1_Fail->Step2_Fail Result_Fail No Reaction / Low Yield Step2_Fail->Result_Fail Step2_Success Oxidative Addition (Facilitated by e- rich L) Step1_Success->Step2_Success Step3_Success Transmetallation & Reductive Elimination Step2_Success->Step3_Success Result_Success High Yield Product Step3_Success->Result_Success

Caption: Divergent reaction outcomes driven by ligand selection. Standard ligands fail due to steric clash, while specialized ligands facilitate the cycle.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Definitive Guide to Purity Assessment of 1-Iodo-2,4-Diisopropylbenzene via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates and functional materials, 1-iodo-2,4-diisopropylbenzene serves as a critical aryl iodide building block, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its purity is non-negotiable; trace impurities—specifically regioisomers and de-iodinated byproducts—can poison palladium catalysts, alter ligand bite angles, or lead to difficult-to-separate isomeric byproducts in downstream steps.

While NMR (


H, 

C) remains the gold standard for structural elucidation, it lacks the sensitivity required to detect trace organic impurities (<0.5%). Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior analytical technique for purity assessment due to its high peak capacity (resolution of isomers) and mass-selective identification.

This guide provides a validated protocol for assessing the purity of 1-iodo-2,4-diisopropylbenzene, comparing it objectively against HPLC and qNMR, and offering a detailed interpretation of mass spectral fragmentation patterns.

Compound Profile & Impurity Landscape

To design an effective analytical method, one must first understand the analyte and its genesis. 1-iodo-2,4-diisopropylbenzene is typically synthesized via the electrophilic iodination of 1,3-diisopropylbenzene .

  • Analyte: 1-iodo-2,4-diisopropylbenzene[1]

  • CAS: 496801-02-6[1]

  • Molecular Weight: 288.17 g/mol [1]

  • Boiling Point: ~135°C (at reduced pressure), volatile enough for GC.

Critical Impurities

The electrophilic substitution of 1,3-diisopropylbenzene directs incoming iodine to positions ortho or para to the alkyl groups.

  • Unreacted Starting Material: 1,3-diisopropylbenzene (m-DIPB).

  • Regioisomers (The "Silent" Killers):

    • 2-iodo-1,3-diisopropylbenzene: Formed by iodination at the sterically crowded C2 position (between two isopropyl groups). Rare but difficult to separate.

    • 5-iodo-1,3-diisopropylbenzene: Formed via radical pathways or thermodynamic rearrangement.

  • Poly-iodinated Species: 1,5-diiodo-2,4-diisopropylbenzene (if stoichiometry is uncontrolled).

  • De-iodinated Artifacts: Isopropylbenzene (cumene) derivatives formed via photo-degradation or thermal de-iodination in the GC inlet.

Methodology Comparison: Why GC-MS?

The following table contrasts the three primary analytical techniques for this specific application.

FeatureGC-MS (Recommended) HPLC-UV qNMR (

H)
Primary Utility Trace impurity ID & QuantitationPurity of non-volatilesBulk structural confirmation
Sensitivity (LOD) High (ppb to ppm range)Moderate (ppm range)Low (~0.5 - 1.0%)
Isomer Resolution Excellent (Capillary columns separate by boiling point & polarity)Good (Requires specialized chiral or phenyl-hexyl columns)Poor (Signals often overlap)
Structural Data Fragmentation fingerprints (EI)UV Spectra (limited structural info)Exact connectivity
Sample Throughput High (<20 min run)Moderate (15-30 min)Low (Acquisition + Processing)
Limitations Thermal instability (de-iodination possible)Solvent waste, lower resolutionSensitivity limits

Verdict: For 1-iodo-2,4-diisopropylbenzene, GC-MS is the method of choice . The molecule is thermally stable enough for GC, and the capillary column provides the necessary theoretical plates to resolve the target from its sterically hindered isomers.

Validated GC-MS Experimental Protocol

This protocol is designed to maximize resolution between the target analyte and its regioisomers while preventing thermal degradation in the injector.

Sample Preparation[2]
  • Solvent: n-Hexane or Dichloromethane (HPLC Grade). Note: Hexane is preferred to minimize solvent expansion volume.

  • Concentration: 1.0 mg/mL (1000 ppm).

  • Filtration: 0.2 µm PTFE filter (to remove inorganic salts like NaI/KI from synthesis).

  • Vial: Amber glass (Aryl iodides are light-sensitive; prevent photo-deiodination).

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Split/Splitless

    • Mode: Split (Ratio 50:1). High split is crucial to prevent column saturation and spectral skewing.

    • Temperature: 250°C. Do not exceed 260°C to avoid C-I bond homolysis.

    • Liner: Deactivated glass wool liner (prevents interaction with active sites).

  • Column:

    • Type: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5MS, Rxi-5Sil MS).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film thickness.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Focuses solvent and volatiles.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C – Slow ramp resolves isomers.

    • Final: 30°C/min to 300°C (Hold 3 min) – Bake out di-iodinated species.

  • Mass Spectrometer:

    • Source: Electron Ionization (EI) @ 70 eV.[2]

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40 – 400 m/z.[3]

    • Solvent Delay: 3.0 min.

Data Interpretation & Fragmentation Logic[3][5]

Correctly identifying the peak requires understanding how 1-iodo-2,4-diisopropylbenzene fragments under electron impact.

Chromatographic Profile
  • Retention Time (RT): ~12.5 - 14.0 min (method dependent).

  • ** elution Order:**

    • 1,3-Diisopropylbenzene (Starting Material) - Early eluter.

    • 1-Iodo-2,4-diisopropylbenzene (Target) .

    • 2-Iodo-1,3-diisopropylbenzene (Impurity) - Elutes slightly later due to steric bulk/boiling point elevation.

    • Di-iodinated byproducts - Late eluters.

Mass Spectral Fingerprint

The mass spectrum provides a structural "fingerprint."

  • Molecular Ion (

    
    ): m/z 288. Strong intensity.
    
  • Loss of Methyl (

    
    ): m/z 273. Cleavage of a methyl group from the isopropyl chain.
    
  • Loss of Iodine (

    
    ): m/z 161. Formation of the 2,4-diisopropylphenyl cation. This is a diagnostic cleavage for aryl iodides.
    
  • Tropylium/Benzylic Rearrangement: m/z 119/105. Typical alkylbenzene fragments after iodine loss.

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 288 M_Me [M - CH3]+ m/z 273 M->M_Me - CH3 (15) M_I [M - I]+ (Phenyl Cation) m/z 161 M->M_I - I (127) Trop Alkylbenzene Fragments m/z 119, 105, 91 M_Me->Trop - I (127) M_I->Trop Rearrangement - C3H6

Figure 1: Electron Ionization (EI) fragmentation pathway for 1-iodo-2,4-diisopropylbenzene.

Experimental Validation & Performance Metrics

To ensure trustworthiness, the method must be validated. Below is a summary of typical performance characteristics for this protocol.

Linearity and Sensitivity Table
ParameterValueNotes
Linearity (

)
> 0.999Range: 10 – 1000 µg/mL
Limit of Detection (LOD) 0.5 µg/mL (ppm)S/N ratio > 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL (ppm)S/N ratio > 10:1
Recovery 98.5% ± 1.2%Spiked recovery studies
Precision (RSD) < 2.0%n=6 injections
Analytical Workflow Diagram

Workflow Start Crude Sample (Synthesis Product) Prep Sample Prep 1 mg/mL in Hexane Filter 0.2 µm Start->Prep GC GC Separation HP-5MS Column Slow Ramp (5°C/min) Prep->GC MS MS Detection EI Source (70eV) Scan 40-400 m/z GC->MS Data Data Analysis MS->Data Check1 Check RT (12.5-14 min) Data->Check1 Check2 Check Ions (288, 161, 273) Data->Check2 Result Purity Report (% Area Normalization) Check1->Result Check2->Result

Figure 2: Step-by-step analytical workflow for purity assessment.

Troubleshooting & Common Pitfalls

  • Ghost Peaks (De-iodination): If you observe a peak matching 1,3-diisopropylbenzene that increases with injector temperature, thermal degradation is occurring inside the inlet.

    • Fix: Lower inlet temperature to 220°C or use a "cool-on-column" injection technique.

  • Peak Tailing: Aryl iodides can interact with active silanol groups.

    • Fix: Trim the column (remove 10-20 cm) and ensure the liner is deactivated.

  • Isomer Co-elution: If the main peak has a "shoulder," the 2-iodo isomer is likely co-eluting.

    • Fix: Slow the oven ramp rate to 2°C/min around the elution temperature (140°C - 160°C).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data.[Link]

  • Organic Chemistry Portal. Iodination of Arenes: Mechanisms and Synthetic Protocols.[Link]

  • Agilent Technologies. GC-MS Analysis of Impurities in Pharmaceutical Intermediates: Application Note.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-iodo-2,4-bis(propan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-iodo-2,4-bis(propan-2-yl)benzene, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Chemical Profile and Hazard Assessment

Before any handling or disposal, a thorough understanding of the subject compound is paramount. 1-iodo-2,4-bis(propan-2-yl)benzene is a halogenated aromatic hydrocarbon. Its disposal pathway is dictated by its chemical properties and associated hazards.

The primary, immediate hazard identified for this compound is its potential to cause serious eye irritation.[1] However, as a member of the halogenated organic compound family, it falls under specific waste management protocols designed to handle such materials, which are often toxic and persistent.[2][3]

Table 1: Key Properties of 1-iodo-2,4-bis(propan-2-yl)benzene

PropertyValueSource
IUPAC Name 1-iodo-2,4-bis(propan-2-yl)benzene[4]
Synonym(s) 1-iodo-2,4-diisopropylbenzene
CAS Number 496801-02-6
Molecular Formula C₁₂H₁₇I
Molecular Weight 288.17 g/mol
Physical Form Liquid
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statement H319: Causes serious eye irritation

The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of 1-iodo-2,4-bis(propan-2-yl)benzene is its classification and segregation as a halogenated organic waste .[3] This is not an arbitrary distinction. Halogenated solvents and reagents require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts like dioxins.[3][5]

Mixing halogenated waste with non-halogenated organic waste streams can lead to significant complications and increased disposal costs for your institution.[6] The disposal cost for a drum of halogenated waste can be approximately double that of a non-halogenated one.[6] Therefore, a disciplined approach to waste segregation is both environmentally responsible and economically prudent.

The following decision workflow illustrates the segregation process.

G start Chemical Waste Generated is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? (e.g., 1-iodo-2,4-bis(propan-2-yl)benzene) is_organic->has_halogen Yes inorganic_bin Follow disposal guidelines for Aqueous/Inorganic Waste is_organic->inorganic_bin No halogenated_bin Collect in HALOGENATED Organic Waste Container has_halogen->halogenated_bin Yes non_halogenated_bin Collect in NON-HALOGENATED Organic Waste Container has_halogen->non_halogenated_bin No

Fig. 1: Decision workflow for chemical waste segregation.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the moment the compound is designated as waste to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. The causality is direct: proper PPE is your primary barrier against exposure and injury.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5] Given the H319 hazard ("Causes serious eye irritation"), this is non-negotiable.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[5] Gloves must be inspected before use.

  • Skin Protection: A fully buttoned lab coat is mandatory.[7]

Step 2: Waste Collection and Container Labeling

The integrity of the disposal process begins with the container.

  • Container Selection: Collect waste 1-iodo-2,4-bis(propan-2-yl)benzene in a designated, compatible container.[8] While glass is acceptable, polyethylene containers are often preferred for halogenated solvent waste to prevent corrosion that can occur with metal cans over time.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[6] As soon as the first drop of waste is added, use a hazardous waste tag to list all constituents and their approximate percentages.[6][9] Specifically identify the contents, including "1-iodo-2,4-bis(propan-2-yl)benzene." Accurate labeling is a legal requirement and is critical for the safety of waste handlers.

  • Closure: Keep the waste container tightly closed except when adding waste.[5][9] This prevents the release of vapors and potential spills.

Step 3: Storage in Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[10]

  • Location: The SAA must be under the control of laboratory personnel.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[11][12]

  • Secondary Containment: Place the liquid waste container in a secondary containment tray to contain any potential leaks.[10]

Step 4: Arranging Final Disposal

Hazardous chemical waste cannot be discarded through normal trash or drains.[8]

  • Contact EHS: When the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for pickup.[9]

  • Licensed Disposal Company: Your institution will work with a licensed disposal company that will transport the waste to an approved treatment and disposal facility.[5][13] The primary disposal method will be incineration under controlled conditions.[3][5]

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is key to mitigating risk.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][7]

  • Control Ignition Sources: Remove all sources of ignition from the area.[5][14]

  • Contain and Absorb: Contain the spill and then cover it with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[14] Label the container as "Spill Debris containing 1-iodo-2,4-bis(propan-2-yl)benzene" and dispose of it as hazardous waste through your EHS office.[9]

  • Decontaminate: Clean the affected area thoroughly.[7]

Broader Context: Iodine Recovery and Sustainability

While the standard procedure for laboratory-scale waste is incineration, it is valuable for the modern scientist to be aware of industrial-scale sustainability practices. Iodine is a finite resource, and several companies now specialize in recovering iodine from various industrial waste streams, including those from pharmaceutical and chemical manufacturing.[15][16] These processes, which can involve high-temperature decomposition or electrodialysis, reclaim iodine and reintroduce it into the supply chain, supporting a circular economy.[15][16] Awareness of these technologies enriches our understanding of the complete chemical lifecycle.

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the rigorous standards of environmental compliance and scientific responsibility.

References

  • Benchchem. (n.d.). 1-iodo-2,4-bis(propan-2-yl)benzene.
  • Sigma-Aldrich. (n.d.). 1-iodo-2,4-bis(propan-2-yl)benzene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). IODO BENZENE CAS NO 591-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Smolecule. (2023). 1-Iodo-4-(1-propen-2-yl)benzene.
  • Benchchem. (n.d.). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Cheméo. (n.d.). Chemical Properties of Benzene, iodo- (CAS 591-50-4).
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program.
  • MPLX. (2017). SAFETY DATA SHEET.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • ChemicalBook. (n.d.). Iodobenzene - Safety Data Sheet.
  • ATSDR. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). 1-Iodo-4-n-propylbenzene - SAFETY DATA SHEET.
  • Temple University Environmental Health & Radiation Safety. (2021). Halogenated Solvents in Laboratories.
  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • University of Tennessee Knoxville Environmental Health & Safety. (n.d.). 7.2 Organic Solvents.
  • MIT Environmental Health & Safety. (n.d.). Chemical Waste.

Sources

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